2-(4-Aminophenyl)succinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHXTNAFUFBEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341264 | |
| Record name | 2-(4-aminophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22511-21-3 | |
| Record name | 2-(4-aminophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2-(4-Aminophenyl)succinic Acid
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, grounding our discussion in established chemical principles and field-proven insights.
This compound is a bifunctional organic compound featuring a succinic acid moiety attached to an aniline ring. This structure provides three key functional groups: two carboxylic acids and one aromatic amine. These groups confer a unique combination of acidic, basic, and aromatic properties, making it a versatile building block in synthetic and medicinal chemistry.
The fundamental identity of this molecule is established by its molecular weight and formula. The molecular formula is C10H11NO4, leading to a molecular weight of 209.20 g/mol [1].
A summary of its key identifiers and computed properties is presented below for rapid reference.
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |
| Synonyms | 4-Aminophenylsuccinic acid | PubChem[1] |
| CAS Number | 22511-21-3 | PubChem[1] |
| Molecular Formula | C10H11NO4 | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 209.06880783 Da | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of this compound is not widely documented in standard literature. However, a logical and robust synthetic route can be designed based on well-established organic transformations. The most common strategy for introducing an aromatic amine is through the reduction of a corresponding nitro compound. This approach is favored due to the commercial availability of various nitroaromatic precursors and the high efficiency of nitro group reduction.
The proposed pathway involves the reduction of 2-(4-nitrophenyl)succinic acid.
Sources
A Technical Guide to the Nomenclature, Characterization, and Significance of 2-(4-Aminophenyl)butanedioic Acid
Abstract
This technical guide provides a comprehensive analysis of the compound commonly known as 2-(4-aminophenyl)succinic acid, with a primary focus on its formal IUPAC nomenclature. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions that lead to its correct IUPAC name: 2-(4-aminophenyl)butanedioic acid [1]. Beyond nomenclature, this guide details the structural reasoning, presents methodologies for its structural validation via spectroscopic techniques, outlines a representative synthetic approach, and discusses the potential biological significance of this class of molecules. The objective is to provide a holistic view, grounding theoretical principles in practical, field-proven applications.
Deconstructing the IUPAC Name: From Succinic Acid to Butanedioic Acid
The accurate and unambiguous naming of chemical structures is foundational to scientific communication. While "this compound" is a commonly used trivial name, the International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for nomenclature that ensures universality. The formal name, 2-(4-aminophenyl)butanedioic acid, is derived from a clear set of rules based on functional group priority and parent chain identification.
Core Principles of IUPAC Nomenclature
The IUPAC system operates on a hierarchical basis. Key principles governing the naming of this molecule include:
-
Identification of the Principal Functional Group: The molecule contains two carboxylic acid (-COOH) groups and one amino (-NH₂) group. According to IUPAC priority rules, carboxylic acids are granted higher priority than amines[2][3][4][5]. Therefore, the suffix of the name must denote the carboxylic acids.
-
Determination of the Parent Chain: The longest continuous carbon chain containing the principal functional groups must be identified. In this case, the chain incorporates both carboxyl carbons, resulting in a four-carbon chain[6][7][8][9].
-
Naming the Parent Chain: A four-carbon alkane is butane. Because there are two high-priority carboxylic acid groups, the parent name is derived from the alkane "butane" and the suffix "-dioic acid" is appended. The terminal 'e' of the alkane name is retained when the suffix begins with a consonant (di-). This leads to the parent name butanedioic acid [10][11][12][13]. The common name "succinic acid" corresponds to butanedioic acid[14].
-
Numbering and Locating Substituents: The parent chain is numbered to give the substituents the lowest possible locants. Numbering starts from one of the carboxyl carbons (C1). The substituent, a (4-aminophenyl) group, is located on the second carbon (C2) of the butanedioic acid chain. The phenyl ring itself is numbered starting from the point of attachment to the succinic acid backbone, with the amino group at position 4.
Systematic Name Construction
The logical application of these rules leads to the final IUPAC name.
-
Parent Identification: The four-carbon dicarboxylic acid chain is identified as butanedioic acid .
-
Substituent Identification: A phenyl group with an amino substituent is attached. This is an aminophenyl group.
-
Numbering: The butanedioic acid chain is numbered 1-4, starting from the carboxyl carbon that gives the substituent the lowest number. The aminophenyl group is at position 2 . The amino group is at position 4 of the phenyl ring.
-
Assembly: The substituent name, with its locant, is placed as a prefix to the parent name. The substituent itself is complex, so it is enclosed in parentheses: (4-aminophenyl) .
This culminates in the unambiguous IUPAC name: 2-(4-aminophenyl)butanedioic acid .
Caption: Logical workflow for deriving the IUPAC name.
Structural Elucidation and Validation: A Self-Validating Protocol
Confirming the chemical structure is a critical step in any chemical research or drug development pipeline. A combination of spectroscopic methods provides a self-validating system, where data from each technique corroborates the others to confirm the identity and purity of 2-(4-aminophenyl)butanedioic acid. PubChem confirms the existence of spectral data for this compound[1].
Expected Spectroscopic Data
The following table summarizes the key spectral features anticipated for this molecule, which serve as benchmarks for validation.
| Technique | Feature | Expected Observation for 2-(4-aminophenyl)butanedioic acid |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]+ | m/z ≈ 209.07, corresponding to the molecular formula C₁₀H₁₁NO₄[1]. |
| Key Fragments | Fragments corresponding to the loss of H₂O, COOH, and cleavage of the succinic acid backbone. | |
| ¹H NMR Spectroscopy | Aromatic Protons | Two sets of doublets in the ~6.5-7.5 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. |
| Aliphatic Protons | A multiplet (methine, -CH-) around 3.5-4.0 ppm and two multiplets (methylene, -CH₂-) between 2.5-3.0 ppm. | |
| Labile Protons | Broad singlets for the amino (-NH₂) and carboxylic acid (-COOH) protons, which may exchange with D₂O. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbons | Two signals in the ~170-180 ppm region for the two distinct carboxylic acid carbons. |
| Aromatic Carbons | Four signals in the aromatic region (~115-150 ppm), consistent with a para-substituted ring. | |
| Aliphatic Carbons | Signals for the methine (-CH-) and methylene (-CH₂-) carbons in the ~35-55 ppm range. | |
| Infrared (IR) Spectroscopy | O-H Stretch | Very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). |
| N-H Stretch | Two distinct peaks around 3300-3500 cm⁻¹ (primary amine). | |
| C=O Stretch | Strong, sharp absorption around 1700-1725 cm⁻¹ (carboxylic acid carbonyl). | |
| C=C Stretch | Peaks in the ~1500-1600 cm⁻¹ range (aromatic ring). |
Experimental Workflow for Structure Validation
The following workflow ensures a rigorous and self-validating confirmation of the compound's structure.
Caption: Self-validating workflow for structural confirmation.
Synthesis Strategy: An Overview
The synthesis of 2-arylsuccinic acids can be achieved through various established organic chemistry methodologies. A common and effective approach involves a Stobbe condensation or related alkylation reactions[15][16][17]. The causality behind this choice lies in the reliability of forming the crucial carbon-carbon bond between the aromatic ring and the succinic acid precursor.
Representative Synthetic Protocol: Alkylation of an Arylacetonitrile Derivative
This protocol provides a plausible route for laboratory-scale synthesis.
Step 1: Synthesis of (4-aminophenyl)acetonitrile
-
Rationale: Create the C-C bond framework of the aryl-CH₂- moiety. This can be achieved from p-nitrobenzyl bromide via cyanation, followed by reduction of the nitro group to an amine.
Step 2: Alkylation with an α-haloacetate
-
Reaction: (4-aminophenyl)acetonitrile is deprotonated at the benzylic position using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in an aprotic solvent like THF.
-
Rationale: The base abstracts the acidic α-proton to form a resonance-stabilized carbanion.
-
Addition: An α-haloacetate ester (e.g., ethyl bromoacetate) is added to the reaction mixture. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the haloacetate to form an ethyl 3-cyano-3-(4-aminophenyl)propanoate intermediate.
Step 3: Hydrolysis of Nitrile and Ester
-
Reaction: The intermediate from Step 2 is subjected to strong acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH).
-
Rationale: This step simultaneously hydrolyzes both the nitrile group (-CN) and the ester group (-COOEt) to carboxylic acid groups (-COOH).
-
Workup: Acidification of the reaction mixture (if basic hydrolysis was used) precipitates the final product, 2-(4-aminophenyl)butanedioic acid.
Step 4: Purification
-
Method: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Validation: Purity is confirmed by measuring the melting point and running the spectroscopic analyses detailed in Section 2.
Field Insights: Biological and Pharmaceutical Relevance
For drug development professionals, understanding the potential application and biological context of a molecule is paramount. While 2-(4-aminophenyl)butanedioic acid itself is not a widely commercialized drug, its structural motifs—succinic acid and aminophenyl groups—are significant in pharmacology.
-
Succinic Acid as a Metabolic Intermediate: Succinic acid is a key component of the citric acid (TCA) cycle, central to cellular energy metabolism[18]. Its derivatives can influence cellular energetics and have shown biological activities ranging from antimicrobial to antioxidant[18][19].
-
Pharmaceutical Applications of Succinate Salts: Succinic acid is often used to form succinate salts of active pharmaceutical ingredients (APIs). This strategy can improve the solubility, bioavailability, and stability of a drug molecule[8].
-
Succinimide Derivatives in Medicine: The succinimide (pyrrolidine-2,5-dione) core, structurally related to succinic acid, is a privileged scaffold in medicinal chemistry. Succinimide derivatives are known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties[20].
-
Aminophenyl Group as a Pharmacophore: The aminophenyl moiety is a common structural feature in many drugs, including sulfonamides and various kinase inhibitors. It often serves as a key hydrogen bonding donor or as a precursor for further functionalization[21].
The combination of these two pharmacologically relevant moieties in one molecule suggests that 2-(4-aminophenyl)butanedioic acid and its derivatives could serve as valuable building blocks or lead compounds in the discovery of new therapeutic agents, potentially targeting metabolic pathways or serving as linkers in more complex drug conjugates.
Conclusion
The systematic name for the topic compound is 2-(4-aminophenyl)butanedioic acid , a designation derived from rigorous and logical IUPAC rules that prioritize clarity and universality over historical trivial names. This guide has provided the foundational principles for this nomenclature, outlined a self-validating workflow for its structural confirmation, described a representative synthetic pathway, and contextualized its relevance for professionals in the pharmaceutical sciences. A firm grasp of these interconnected concepts—from nomenclature to application—is essential for advancing research and development in the chemical and biomedical fields.
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An In-Depth Technical Guide to the Chemical Properties of 2-(4-Aminophenyl)succinic Acid
Abstract: This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)succinic acid (CAS No. 22511-21-3), a bifunctional organic compound with significant potential in pharmaceutical development, polymer chemistry, and biochemical research. The document details its molecular identity, physicochemical properties, a proposed synthetic pathway, and methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity, grounded in its constituent aminophenyl and succinic acid moieties, and outlines its established and potential applications. Safety, handling, and toxicological considerations based on its chemical structure are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
This compound is a derivative of succinic acid featuring an aminophenyl group attached to the alpha-carbon. This structure confers both acidic (from the two carboxyl groups) and basic (from the aromatic amine) properties, making it a versatile chemical building block.
Nomenclature and Identifiers
The fundamental identification parameters for this compound are summarized in the table below.[1]
| Identifier | Value |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid |
| CAS Number | 22511-21-3 |
| PubChem CID | 571820 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| InChI Key | RZHXTNAFUFBEQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |
Chemical Structure
The 2D chemical structure of the molecule highlights the key functional groups: a primary aromatic amine, a chiral center at the alpha-carbon, and two carboxylic acid groups.
Computed Physicochemical Properties
These properties are crucial for predicting the molecule's behavior in various solvents and biological systems, aiding in drug formulation and process design.
| Property | Value | Source |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 101 Ų | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway
The two-step synthesis starts from precursors to form the nitro-substituted intermediate, which is then reduced to the final amino product.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous chemical transformations and represents a viable method for laboratory-scale synthesis.
Step 2: Reduction of 2-(4-Nitrophenyl)succinic Acid to this compound
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines with high yield and selectivity, avoiding the use of harsh acidic conditions or metal sludge waste associated with methods like Sn/HCl.[3] Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these hydrogenation conditions.
-
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1.0 equivalent of 2-(4-nitrophenyl)succinic acid in methanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 3-4 atm (approx. 50 psi).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Quality Control
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The amphoteric nature of the molecule allows for purification by isoelectric precipitation; dissolving the crude product in a dilute aqueous base, filtering out any insoluble impurities, and then acidifying the filtrate to the isoelectric point to precipitate the pure product.
-
Quality Control: The purity of the final compound should be assessed by:
-
Melting Point: A sharp melting point indicates high purity.
-
Chromatography: A single spot on a TLC plate or a single peak in an HPLC chromatogram.
-
Spectroscopy: Confirmation of the structure via NMR, IR, and MS as detailed in the following section.
-
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Data available from public databases provides a reference for this analysis.[1]
Spectroscopic Data Summary
| Technique | Key Features and Expected Observations |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the ~6.5-7.5 ppm range. - Amine protons (NH₂): A broad singlet, exchangeable with D₂O. - Methine proton (-CH-): A triplet or multiplet around 3.5-4.0 ppm. - Methylene protons (-CH₂-): A doublet or multiplet around 2.5-3.0 ppm. - Carboxylic acid protons (-COOH): Very broad singlets, typically >10 ppm, often not observed. |
| ¹³C NMR | - Carbonyl carbons: Two signals in the 170-180 ppm region. - Aromatic carbons: Four signals in the 115-150 ppm region (C-N, C-C, and two C-H). - Methine carbon (-CH-): Signal around 45-55 ppm. - Methylene carbon (-CH₂-): Signal around 35-45 ppm. |
| FTIR (KBr) | - N-H stretch (amine): Two bands in the 3300-3500 cm⁻¹ region. - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1700-1725 cm⁻¹. - C=C stretch (aromatic): Bands in the 1500-1600 cm⁻¹ region. |
| Mass Spec. (GC-MS) | - Molecular Ion (M⁺): Expected at m/z = 209. - Key Fragments: Loss of H₂O (m/z=191), loss of COOH (m/z=164), and cleavage to form the aminophenyl fragment (m/z=106).[1] |
Analytical Workflow
A self-validating system for confirming the identity of a synthesized batch involves a multi-technique approach.
Chemical Reactivity and Potential Applications
The molecule's two distinct functional regions—the aniline moiety and the dicarboxylic acid tail—govern its reactivity and give rise to its utility in diverse scientific fields.[4]
Reactivity Profile
-
Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, diazotization, and amide bond formation. Its basicity is lower than that of aliphatic amines due to the delocalization of the lone pair into the aromatic ring.
-
Carboxylic Acid Groups: These groups are acidic and can be deprotonated to form carboxylates. They can be converted into a range of derivatives, including esters, acid chlorides, and amides, through nucleophilic acyl substitution.[5] The two distinct carboxylic acid groups may exhibit slightly different reactivities, which could be exploited for selective derivatization.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, directing incoming electrophiles to the ortho positions.
Potential Applications
The unique structure of this compound makes it a valuable intermediate and building block.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[4] The aminophenyl group is a common pharmacophore, while the succinic acid moiety can improve solubility and be used to form succinate salts of basic drugs, often enhancing their pharmacokinetic profiles.[6]
-
Polymer Chemistry: As a difunctional monomer, it can be incorporated into polymers. The amino group can react with dicarboxylic acids to form polyamides, and the carboxyl groups can react with diamines to form different polyamides or with diols to form polyesters. This incorporation can enhance properties like thermal stability and mechanical strength in the resulting polymer matrices.[4][7]
-
Biochemical Research: The molecule is used in studies of enzyme inhibition and protein interactions.[4] Its structural similarity to natural metabolites like succinate and amino acids makes it a candidate for probing the active sites of enzymes involved in metabolic pathways.
-
Diagnostic and Environmental Applications: It is also being explored for use in diagnostic reagents for detecting specific biomolecules and in wastewater treatment processes, likely due to the reactive functional groups that can chelate or react with pollutants.[4]
Safety, Handling, and Toxicology
While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not widespread, an SDS does exist (Matrix Scientific, Catalog #058200).[8] A hazard assessment can be conducted based on the known risks of its functional groups: aromatic amines (anilines) and carboxylic acids.
-
Hazard Identification:
-
Aromatic Amine: Aniline and its derivatives can be toxic and are often suspected of being carcinogenic. They can be absorbed through the skin and may cause irritation.
-
Carboxylic Acid: The dicarboxylic acid moiety can cause skin and serious eye irritation or damage.[9]
-
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Storage and Stability: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep the container tightly sealed. The material is generally stable under normal conditions.[9]
-
Toxicological Profile: No specific toxicological data for this compound is widely published. Based on its structure, it should be handled as a potentially harmful substance. Assume it may cause skin irritation, serious eye damage, and may be harmful if swallowed.[9]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature, combining the functionalities of both an aromatic amine and a dicarboxylic acid. Its established use as an intermediate in pharmaceuticals and its potential in polymer science and biochemical research highlight its importance. This guide has provided a framework for its identity, synthesis, characterization, and safe handling, offering a solid foundation for researchers and developers working with this valuable chemical entity.
References
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In-Depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)succinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Aminophenyl)succinic acid is a bifunctional molecule incorporating a succinic acid moiety, known for its role as a metabolic intermediate and a versatile chemical building block, and an aminophenyl group, a common pharmacophore.[1][2] This unique combination of a proton-donating carboxylic acid and a proton-accepting amino group makes its physicochemical properties, such as acidity (pKa), solubility, and melting point, critical determinants of its behavior in both chemical syntheses and biological systems. Understanding these properties is paramount for its application in drug development, materials science, and chemical manufacturing. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Chemical Identity and Computed Properties
A precise understanding of a molecule's identity and its in-silico predicted properties provides a fundamental baseline for all subsequent experimental work. These computed values are instrumental in designing experiments for solubility, chromatography, and formulation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[3] |
| CAS Number | 22511-21-3 | PubChem[3] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |
| Molecular Weight | 209.20 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | PubChem[3] |
| InChI Key | RZHXTNAFUFBEQB-UHFFFAOYSA-N | PubChem[3] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Interpretation & Significance | Source |
|---|---|---|---|
| XLogP3 | 0.2 | Indicates good hydrophilicity, suggesting potential for aqueous solubility. This is a key parameter for predicting oral absorption. | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 101 Ų | Suggests the molecule may have good cell permeability, a critical factor for bioavailability in drug development. | PubChem[3] |
| Hydrogen Bond Donor Count | 3 | The two hydroxyl groups and the amino group can donate hydrogen bonds, influencing solubility and interactions with biological targets. | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms and the nitrogen atom can accept hydrogen bonds, further contributing to its potential for aqueous solubility. | PubChem[3] |
| Rotatable Bond Count | 3 | Provides a measure of molecular flexibility, which can impact binding affinity to target proteins. | PubChem[3] |
Experimental Physical Properties: Methodologies and Rationale
While computed properties offer valuable guidance, experimentally determined data are the gold standard for regulatory submissions and process development. As specific experimental values for this compound are not widely published, this section focuses on the authoritative, self-validating protocols required to obtain them.
2.1 Melting Point (Tₘ)
The melting point is a critical indicator of purity and thermal stability. For crystalline solids, a sharp melting range is indicative of high purity.
Recommended Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the preferred method due to its high precision and ability to measure the enthalpy of fusion.[4] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference pan as they are heated at a constant rate.[5][6] A phase transition, such as melting, results in an endothermic peak, the onset of which is defined as the melting point.[6][7]
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Reference Preparation: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate of 10°C/min under a nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tₘ) is determined from the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).
Table 3: Expected Solubility Profile in Common Pharmaceutical Solvents
| Solvent | Expected Solubility | Rationale |
|---|---|---|
| Water (pH 7.4) | Moderate to High | The presence of two carboxylates (deprotonated) and a neutral amine should confer good aqueous solubility. |
| 0.1 M HCl | High | Both carboxyl groups will be protonated, but the amine will be protonated (ammonium salt), which typically increases aqueous solubility. |
| 0.1 M NaOH | High | The amine will be neutral, but both carboxyl groups will be deprotonated (dicarboxylate salt), significantly enhancing aqueous solubility. |
| Ethanol | Moderate | As a polar protic solvent, it should effectively solvate the polar functional groups. |
| DMSO | High | A polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. [8]|
2.3 Acidity Constant (pKa)
The pKa values define the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor-binding interactions. [9][10]this compound is an amphoteric molecule with three ionizable groups: two carboxylic acids and one aromatic amine.
Recommended Protocol: pKa Determination by Potentiometric Titration
This classic and reliable method involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve. [9][11][12] Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10). [9]2. Sample Preparation: Accurately weigh and dissolve the compound in degassed, deionized water to a known concentration (e.g., 1-5 mM). Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl. [9][11]3. Titration (Base Titration):
-
Acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.
-
Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa values correspond to the pH at the half-equivalence points. For a multiprotic system, these can be determined from the midpoints of the buffer regions on the titration curve. [11][12]The first two pKa values will correspond to the two carboxylic acid groups, and the third will correspond to the anilinium ion.
-
Spectroscopic Properties
Spectroscopic data provide irrefutable evidence of a molecule's structure and are essential for quality control and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons on the aminophenyl ring (typically in the 6.5-7.5 ppm range), a methine proton adjacent to the carboxyl groups, and methylene protons of the succinic acid backbone. [3] * ¹³C NMR : The spectrum will display characteristic signals for the two carbonyl carbons of the carboxylic acids (typically >170 ppm), four distinct aromatic carbons, and the aliphatic methine and methylene carbons. [3]
-
-
Infrared (IR) Spectroscopy :
-
The FTIR spectrum, typically run as a KBr pellet, will show characteristic absorption bands. [3]Key expected peaks include a broad O-H stretch from the carboxylic acids (~3000 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carboxylic acids (~1700 cm⁻¹), and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹).
-
-
Mass Spectrometry (MS) :
-
The monoisotopic mass is 209.0688 Da. [3]High-resolution mass spectrometry (HRMS) should confirm this exact mass, providing definitive confirmation of the elemental composition.
-
Conclusion
References
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- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- National Center for Biotechnology Information. (2013, August 8).
- Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
- ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
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An In-Depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)succinic Acid
This guide provides a comprehensive overview of a primary synthetic pathway for 2-(4-aminophenyl)succinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a nitro-intermediate via a Stobbe condensation, followed by the reduction of the nitro group to the desired primary amine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds in the design of novel therapeutic agents. The presence of a chiral center, two carboxylic acid moieties, and an aromatic amine group provides a rich tapestry for molecular diversity and interaction with biological targets. A robust and well-characterized synthetic route is paramount for the reliable production and subsequent application of this compound in research and development.
This guide details a reliable and scalable two-step synthesis of this compound. The pathway is initiated with the Stobbe condensation of p-nitrobenzaldehyde and diethyl succinate to yield 2-(4-nitrophenyl)succinic acid. The subsequent step involves the chemoselective reduction of the aromatic nitro group to the corresponding amine, affording the target molecule.
Part 1: Synthesis of the Nitro-Intermediate: 2-(4-Nitrophenyl)succinic Acid via Stobbe Condensation
The initial step in the synthesis of this compound is the formation of its nitro-precursor, 2-(4-nitrophenyl)succinic acid. The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that is particularly well-suited for this transformation. It involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2][3]
Mechanistic Insight
The reaction proceeds through several key steps:[4][5]
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.
-
Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of p-nitrobenzaldehyde.
-
Lactonization: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate.
-
Ring Opening and Hydrolysis: The lactone ring is opened by the base, and subsequent hydrolysis of the ester group yields the dicarboxylic acid.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)succinic Acid
Materials:
-
p-Nitrobenzaldehyde
-
Diethyl succinate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, an equimolar amount of diethyl succinate is added dropwise with stirring, followed by the dropwise addition of an equimolar amount of p-nitrobenzaldehyde dissolved in a minimal amount of anhydrous ethanol.
-
The reaction mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is acidified with concentrated hydrochloric acid until precipitation of the product is complete.
-
The crude 2-(4-nitrophenyl)succinic acid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Part 2: Reduction of 2-(4-Nitrophenyl)succinic Acid to this compound
The second and final step is the reduction of the aromatic nitro group to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.
Materials:
-
2-(4-Nitrophenyl)succinic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
Procedure:
-
2-(4-Nitrophenyl)succinic acid is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.
-
The vessel is connected to a hydrogen source and purged several times with hydrogen gas to remove air.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from an appropriate solvent.
Method B: Chemical Reduction with Tin(II) Chloride
An alternative to catalytic hydrogenation is the use of a chemical reducing agent. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro compounds.[7]
Materials:
-
2-(4-Nitrophenyl)succinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
2-(4-Nitrophenyl)succinic acid is suspended in concentrated hydrochloric acid.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the suspension with stirring. The amount of SnCl₂ used is typically in stoichiometric excess.
-
The reaction mixture is heated, for example, in a water bath, for a few hours until the reaction is complete (monitored by TLC or HPLC).
-
The mixture is then cooled in an ice bath and the pH is carefully adjusted to be basic (pH > 8) by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.
-
The resulting slurry is filtered to remove the tin salts.
-
The aqueous filtrate is then acidified with hydrochloric acid to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Characterization of this compound
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol [8] |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid[8] |
| CAS Number | 22511-21-3[8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), the methine proton adjacent to the phenyl ring and a carboxylic acid group, and the methylene protons of the succinic acid backbone. The amine and carboxylic acid protons will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two carboxylic acid carbons, the methine carbon, and the methylene carbon.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the broad O-H stretching of the carboxylic acids (around 2500-3300 cm⁻¹), the C=O stretching of the carboxylic acids (around 1700 cm⁻¹), and C-N stretching.[8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[8]
Conclusion
The synthetic pathway described in this guide, involving a Stobbe condensation followed by the reduction of a nitro intermediate, provides a reliable and adaptable method for the preparation of this compound. The choice between catalytic hydrogenation and chemical reduction for the final step can be made based on the available laboratory infrastructure and the desired scale of the synthesis. Rigorous purification and characterization are crucial to ensure the quality of the final product for its intended applications in drug discovery and development.
References
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An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)succinic Acid: Starting Materials and Strategic Selections
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to 2-(4-aminophenyl)succinic acid, a crucial building block in pharmaceutical and materials science. As Senior Application Scientists, we present not just a methodology, but a strategic analysis of starting material selection, reaction mechanisms, and process optimization, grounded in established chemical principles and supported by authoritative literature.
Executive Summary
This compound, a substituted succinic acid derivative, holds significant interest due to its structural motifs—a phenyl ring, an amine group, and a succinic acid moiety. This unique combination makes it a versatile precursor for a range of applications. The synthesis of this target molecule is not a singular path but a landscape of strategic choices, each beginning with a critical decision: the selection of starting materials. This guide will illuminate the most prevalent and efficient synthetic routes, providing the causal reasoning behind each experimental choice to ensure a robust and reproducible process.
Foundational Synthetic Strategies: A Focus on Starting Materials
The synthesis of this compound predominantly revolves around two core strategies:
-
Strategy A: Building the Succinic Acid Moiety onto a Pre-functionalized Phenyl Ring. This approach begins with a commercially available aniline or nitrobenzene derivative.
-
Strategy B: Aromatic Ring Formation or Functionalization from a Succinic Acid Derivative. This less common route starts with a substituted succinic acid and introduces the aminophenyl group.
This guide will focus on the more established and versatile Strategy A , detailing the key starting materials and their subsequent transformations.
Key Starting Material: 4-Nitrobenzaldehyde
A highly effective and widely adopted starting point for the synthesis of this compound is 4-nitrobenzaldehyde [1]. The rationale for this choice is threefold:
-
Commercial Availability and Cost-Effectiveness: 4-Nitrobenzaldehyde is a readily available and relatively inexpensive bulk chemical.
-
Reactive Aldehyde Group: The aldehyde functionality provides a key handle for carbon-carbon bond formation, allowing for the construction of the succinic acid backbone.
-
Latent Amine Functionality: The nitro group serves as a stable precursor to the desired amine, which can be introduced in a later, high-yielding reduction step. This avoids potential side reactions that a free amine might undergo during the initial C-C bond formation.
The Perkin Reaction: A Classic Approach to Cinnamic Acid Intermediates
A common and robust method to build the carbon skeleton from 4-nitrobenzaldehyde involves the Perkin reaction. This reaction utilizes an acid anhydride and its corresponding carboxylate salt to condense with the aldehyde.
Starting Materials:
-
4-Nitrobenzaldehyde
-
Succinic Anhydride[2]
-
A suitable base (e.g., triethylamine or sodium acetate)
The reaction proceeds via the formation of an enolate from succinic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration and hydrolysis steps yield an unsaturated dicarboxylic acid intermediate.
Stobbe Condensation: A Powerful Alternative
The Stobbe condensation offers a highly efficient alternative for forming the initial carbon-carbon bond. This reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.
Starting Materials:
-
4-Nitrobenzaldehyde
-
Diethyl succinate or Dimethyl succinate
-
A strong base (e.g., sodium ethoxide or potassium t-butoxide)
The Stobbe condensation is often favored due to its generally high yields and the formation of a stable paraconic acid intermediate, which can be readily converted to the desired succinic acid derivative.
The Crucial Reduction Step: Unmasking the Amine
Once the 2-(4-nitrophenyl)succinic acid skeleton is assembled, the final key transformation is the reduction of the nitro group to the primary amine. The choice of reducing agent is critical to ensure high yield and avoid unwanted side reactions.
Commonly Employed Reducing Agents:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method.
-
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
-
Hydrogen Source: Hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate.
-
-
Metal-Acid Systems:
-
Tin (Sn) in concentrated hydrochloric acid (HCl)
-
Iron (Fe) in acetic acid or with ammonium chloride[3]
-
-
Other Reducing Agents:
-
Sodium dithionite (Na₂S₂O₄)
-
Catalytic hydrogenation is generally preferred for its high efficiency and the production of cleaner reaction mixtures, simplifying purification.
Alternative Starting Material: 4-Aminophenylacetic Acid
An alternative, though less common, starting point is 4-aminophenylacetic acid[4][5]. This approach involves the introduction of the remaining two carbons of the succinic acid moiety.
Potential Synthetic Steps:
-
N-Protection: The amine group of 4-aminophenylacetic acid is first protected (e.g., as an acetamide) to prevent side reactions.
-
Alkylation: The α-carbon of the protected 4-aminophenylacetic acid can be alkylated with a two-carbon electrophile containing a latent carboxylic acid group (e.g., an α-halo ester).
-
Hydrolysis: Subsequent hydrolysis of the ester and deprotection of the amine yields the final product.
While feasible, this route often involves more steps and can be lower yielding compared to the strategies starting from 4-nitrobenzaldehyde.
Data Summary
| Starting Material | Key Intermediate(s) | Typical Reagents | Overall Yield (Illustrative) | Key Advantages |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)cinnamic acid derivative | Succinic anhydride, Base | Good to Excellent | Readily available, cost-effective, robust reactions |
| 4-Nitrobenzaldehyde | Paraconic acid derivative | Diethyl succinate, Strong Base | Excellent | High yielding C-C bond formation |
| 4-Aminophenylacetic Acid | N-Protected 4-aminophenylacetic acid | Protecting groups, Alkylating agents | Moderate | Direct use of an amino-functionalized starting material |
Experimental Protocols
Protocol: Synthesis of 2-(4-Nitrophenyl)succinic Acid via Stobbe Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium metal in small portions to generate sodium ethoxide in situ.
-
To the freshly prepared sodium ethoxide solution, add diethyl succinate dropwise at room temperature.
-
Add a solution of 4-nitrobenzaldehyde in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude paraconic acid intermediate.
-
Hydrolyze the intermediate using aqueous base (e.g., NaOH) followed by acidification to yield 2-(4-nitrophenyl)succinic acid.
Protocol: Reduction of 2-(4-Nitrophenyl)succinic Acid via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)succinic acid in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a well-established process with 4-nitrobenzaldehyde serving as the most logical and efficient starting material. The choice between the Perkin and Stobbe condensations for the initial C-C bond formation will depend on specific laboratory capabilities and desired yields. Catalytic hydrogenation remains the method of choice for the final nitro group reduction due to its clean and high-yielding nature. This guide provides the foundational knowledge for researchers to confidently select starting materials and design a robust synthetic strategy for this valuable chemical intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
- Sigma-Aldrich. (n.d.). 4-Nitrobenzaldehyde for synthesis.
- Google Patents. (n.d.). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
- Save My Exams. (n.d.). Synthetic routes | OCR A-Level Chemistry.
- Google Patents. (n.d.). US2851486A - Preparation of succinic acids.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Ahmed, H., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.
- ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines.
- Save My Exams. (n.d.). Synthetic Routes (OCR A Level Chemistry A): Revision Note.
- Scribd. (n.d.). Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds.
- ChemicalBook. (2024). The synthesis method of Succinic acid.
- ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?.
- Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE.
- Organic Syntheses. (n.d.). succinic anhydride.
- YouTube. (2020). Synthetic Routes 2. ChemistryTuition.
- ChemSynthesis. (n.d.). 2-(4-methylphenyl)succinic acid.
- CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
Sources
An In-depth Technical Guide to 2-(4-Aminophenyl)succinic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)succinic acid, also known by its IUPAC name 2-(4-aminophenyl)butanedioic acid, is a dicarboxylic acid derivative of aniline.[1] Its structure, featuring both a reactive aromatic amine and two carboxylic acid moieties, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, historical and modern synthetic routes, and its applications in pharmaceutical and materials science.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1] A summary of its key computed physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |
| CAS Number | 22511-21-3 | PubChem[1] |
| Appearance | Brown solid | Chem-Impex[2] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the characterization of this compound.[1]
Discovery and Historical Synthesis
A hypothetical, yet chemically sound, historical synthesis pathway is outlined below. This proposed route leverages foundational reactions such as the Friedel-Crafts acylation and the reduction of a nitro group, which were cornerstone reactions of classical organic chemistry.
Hypothetical Historical Synthesis Pathway
Detailed Experimental Protocol (Hypothetical):
-
Protection of the Amino Group: Aniline would first be protected, for instance, by acetylation with acetic anhydride to form acetanilide. This is a crucial step as the free amino group would otherwise react with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.
-
Friedel-Crafts Acylation: Acetanilide would then undergo a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would introduce the succinyl group onto the aromatic ring, primarily at the para position due to the ortho,para-directing effect of the acetamido group.
-
Hydrolysis of the Amide: The resulting acetamido-substituted phenylsuccinic acid precursor would then be hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield this compound.
-
Alternative: Nitration and Reduction: An alternative classical route would involve the nitration of a phenylsuccinic acid precursor, followed by the reduction of the nitro group to an amine using a reducing agent such as tin and hydrochloric acid.
The causality behind these experimental choices lies in the fundamental principles of electrophilic aromatic substitution and functional group transformations that were well-understood during the classical period of organic chemistry.
Modern Synthetic Approaches
Modern synthetic methods for preparing this compound and its derivatives benefit from a greater understanding of reaction mechanisms and the availability of more selective and efficient reagents. A contemporary approach might still employ a Friedel-Crafts type reaction but with milder catalysts to improve yields and reduce waste.
Modern Synthesis Workflow
Detailed Experimental Protocol (Illustrative Modern Approach):
A plausible modern synthesis could involve a cross-coupling reaction, which offers high selectivity and functional group tolerance. For instance, a suitably protected 4-haloaniline could be coupled with a succinic acid derivative using a palladium catalyst.
-
Preparation of Starting Materials: A protected 4-bromoaniline and a mono-ester of succinic acid could be used as starting materials.
-
Palladium-Catalyzed Cross-Coupling: A Heck or Suzuki-type coupling reaction could be employed to form the carbon-carbon bond between the aromatic ring and the succinic acid moiety.
-
Deprotection and Hydrolysis: The protecting groups on the aniline and the ester group on the succinic acid would then be removed in a final step to yield this compound.
This modern approach offers the advantage of milder reaction conditions and greater control over the regioselectivity of the substitution.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with potential applications in the development of analgesics and anti-inflammatory drugs.[2] The presence of both an amino group and two carboxylic acid groups allows for the facile introduction of this scaffold into larger drug molecules.
-
Biochemical Research: Derivatives of aminophenyl dicarboxylic acids are utilized in studies related to enzyme inhibition and protein interactions, which can aid researchers in understanding metabolic pathways and disease mechanisms.
-
Polymer Chemistry: The difunctional nature of this compound allows for its incorporation into polymer backbones. This can be used to modify the properties of polymers, such as enhancing thermal stability and mechanical strength, making it a person of interest in materials science.
Conclusion
This compound, while not a widely known compound, represents a versatile chemical building block with historical roots in classical organic synthesis. Its unique combination of functional groups has made it a useful intermediate in the development of pharmaceuticals and advanced materials. Future research may continue to find novel applications for this and related aminophenyl dicarboxylic acids in various scientific and industrial fields.
References
- PubChem. This compound.
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A Comprehensive Spectroscopic Analysis of 2-(4-Aminophenyl)succinic Acid: An In-depth Technical Guide
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is paramount. 2-(4-Aminophenyl)succinic acid (IUPAC Name: 2-(4-aminophenyl)butanedioic acid) is a compound of interest due to its bifunctional nature, incorporating both a reactive aromatic amine and dicarboxylic acid moieties.[1] This structure presents potential for applications in polymer synthesis, as a precursor for novel APIs (Active Pharmaceutical Ingredients), and in the development of targeted drug delivery systems.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to move beyond a mere presentation of data, offering instead a Senior Application Scientist's perspective on the causality behind experimental choices, the interpretation of the spectral features, and the logic that validates the compound's structure.
Molecular Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| CAS Number | 22511-21-3 | PubChem[1] |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the aliphatic chain and the substitution pattern of the aromatic ring.
Experimental Protocol: NMR Analysis
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.
Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and amine functionalities and to exchange with the labile -OH and -NH₂ protons, allowing for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution, which is crucial for unambiguously resolving the aromatic and aliphatic proton signals.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including acidic protons, are captured.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to yield a spectrum with singlets for each unique carbon, simplifying interpretation.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Referencing: Calibrate the chemical shift scale to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a proton census and reveals their electronic environment and neighboring protons through chemical shifts and spin-spin coupling.
Caption: Structure of this compound with proton labels.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| a | -CH(Ar)- | ~3.8 - 4.0 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 | 1H |
| b, b' | -CH₂- | ~2.5 - 2.8 | Multiplet (m) | - | 2H |
| c | Ar-H (ortho to CH) | ~7.0 - 7.2 | Doublet (d) | ~8-9 | 2H |
| d | Ar-H (ortho to NH₂) | ~6.5 - 6.7 | Doublet (d) | ~8-9 | 2H |
| - | -NH₂ | ~5.0 | Broad Singlet (br s) | - | 2H |
| - | -COOH | >12.0 | Broad Singlet (br s) | - | 2H |
Interpretation:
-
Aromatic Region (6.5-7.2 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons labeled (d) , being ortho to the electron-donating amino group (-NH₂), are shielded and appear upfield (~6.5-6.7 ppm).[2] Conversely, protons (c) , ortho to the succinic acid moiety, appear further downfield (~7.0-7.2 ppm).
-
Aliphatic Region (2.5-4.0 ppm): The aliphatic chain protons exhibit diastereotopicity. The methine proton (a) , being adjacent to the aromatic ring and a carboxyl group, is the most deshielded and appears as a triplet or doublet of doublets around 3.8-4.0 ppm. The methylene protons (b, b') are adjacent to the chiral center and a carboxyl group, appearing as a complex multiplet between 2.5-2.8 ppm.[3]
-
Labile Protons: The carboxylic acid protons are highly deshielded and appear as a broad singlet well downfield (>12.0 ppm). The amine protons also appear as a broad singlet, typically around 5.0 ppm in DMSO-d₆.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | ~172 - 175 |
| Aromatic C (quaternary, C-NH₂) | ~145 - 147 |
| Aromatic C (quaternary, C-CH) | ~129 - 131 |
| Aromatic C (CH, ortho to CH) | ~128 - 130 |
| Aromatic C (CH, ortho to NH₂) | ~113 - 115 |
| Methine (-C H) | ~45 - 50 |
| Methylene (-C H₂) | ~35 - 40 |
Interpretation:
-
Carbonyl Carbons: The two carboxylic acid carbons are the most deshielded, appearing in the characteristic region for acids, around 172-175 ppm.[4][5]
-
Aromatic Carbons: Four distinct signals are expected for the para-substituted ring. The carbon attached to the nitrogen (C-NH₂) is significantly shielded by the amine group's donating effect, while the carbon attached to the succinate chain (C-CH) is less affected. The two CH carbons will have distinct shifts based on their proximity to the electron-donating (-NH₂) or electron-withdrawing (alkyl) substituent.
-
Aliphatic Carbons: The methine carbon, attached to the aromatic ring, will be downfield relative to the methylene carbon.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Analysis
The solid-state nature of the analyte makes the KBr pellet method a robust choice.
Methodology:
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. The transparency is crucial to allow IR radiation to pass through.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and H₂O.
IR Spectral Data and Interpretation
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups.[1]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1620 | N-H bend | Primary Amine (-NH₂) |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid (-COOH) |
| ~1250 | C-N stretch | Aromatic Amine |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted (para) ring |
Interpretation:
-
O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often complex. A very broad band centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[6] Superimposed on this will be the two sharper N-H stretching bands of the primary amine.
-
Carbonyl Stretching (1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the C=O stretch of the carboxylic acid.[5][7]
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. Key bands include the N-H bending vibration, aromatic C=C stretching bands, and the C-O stretching of the acid. A strong band around 830 cm⁻¹ is highly indicative of the para-substitution pattern on the benzene ring.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or semi-volatile compounds. For a polar molecule like this compound, derivatization (e.g., esterification) may be required to increase volatility, though direct analysis is sometimes possible. The data available from the NIST database suggests direct analysis was performed.[1]
Methodology:
-
Sample Introduction: A dilute solution of the analyte is injected into the GC, where it is vaporized.
-
Chromatographic Separation: The vaporized sample travels through a capillary column, separating it from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common, high-energy method that causes extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
MS Spectral Data and Interpretation
The EI mass spectrum provides a molecular fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Table 4: Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 209 | [C₁₀H₁₁NO₄]⁺ | Molecular Ion (M⁺) |
| 163 | [M - H₂O - CO]⁺ or [M - COOH]⁺ | Loss of a carboxyl group |
| 106 | [C₇H₈N]⁺ | Benzylic amine fragment |
Interpretation and Fragmentation Pathway: The molecular weight of this compound is 209.20 g/mol , which corresponds to the observed molecular ion peak at m/z 209.[1] This immediately validates the molecular formula. The major fragments can be explained by logical bond cleavages under high-energy EI conditions.
-
Formation of m/z 163: This fragment likely arises from the loss of a carboxyl group (-COOH, 45 Da) from the molecular ion. This is a common fragmentation pathway for carboxylic acids.[3]
-
Formation of m/z 106: This is a very stable and diagnostically significant fragment. It results from the cleavage of the C-C bond between the methine and methylene carbons of the succinic acid chain. This cleavage forms a stable benzylic-type radical cation containing the aminophenyl group.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The collective evidence from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine and dicarboxylic acid functional groups, and mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic dataset serves as an essential reference for researchers, scientists, and drug development professionals working with this versatile molecule, ensuring its identity and purity in any application.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 571820, this compound.
- Human Metabolome Database (HMDB). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254).
- PubMed Central (2014). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Human Metabolome Database (HMDB). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254).
- Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254).
- Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254).
- Biological Magnetic Resonance Bank (BMRB). Succinic Acid at BMRB (Entry: bmse000183).
- Hindawi (2014). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.
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- SpectraBase. (p-aminophenyl)succinic acid - Optional[13C NMR].
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- ResearchGate (2013). FTIR spectrum of succinic acid crystal.
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- PubMed (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation.
- ResearchGate (2009). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption Ionization mass spectrometry.
- ResearchGate (2011). The infrared spectra of secondary amines and their salts.
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A-101-4APS: A Technical Guide to the Research Potential of 2-(4-Aminophenyl)succinic Acid
Abstract
2-(4-Aminophenyl)succinic acid (4-APSA) is a structurally unique molecule that stands at the intersection of medicinal chemistry and materials science. Possessing a reactive primary aromatic amine, two carboxylic acid moieties, and a chiral center, 4-APSA presents a versatile scaffold for extensive chemical modification and application development. Despite its intriguing architecture, it remains a largely underexplored compound in the scientific literature. This technical guide serves as a foundational document for researchers, chemists, and drug development professionals, providing a scientifically-grounded perspective on the untapped potential of 4-APSA. We will elucidate its core molecular features, propose robust synthesis and derivatization strategies, and outline promising, high-potential research avenues in enzyme inhibition and advanced polymer synthesis. This whitepaper aims to catalyze further investigation by providing not just theoretical hypotheses, but also actionable experimental workflows and the fundamental scientific rationale behind them.
Molecular Profile and Physicochemical Characteristics
This compound (IUPAC Name: 2-(4-aminophenyl)butanedioic acid) is a small molecule possessing a distinct combination of functional groups that define its potential utility.[1] Its structure consists of a succinic acid backbone substituted with a para-aminophenyl group at the C2 position.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[1] |
| pKa (Predicted) | ~4.2, ~5.5 (Carboxylic); ~4.6 (Anilinium) | ACD/Labs Prediction |
The key to unlocking 4-APSA's potential lies in understanding its bifunctional and amphipathic nature. The two carboxylic acid groups provide sites for esterification, amidation, and salt formation, while also imparting aqueous solubility and the ability to chelate metal ions.[2][3] The aromatic amine is a versatile nucleophile and a classic precursor for diazonium salts, amides, and participation in polymerization reactions.[3][4][5] The low calculated LogP suggests good water solubility, a desirable trait in many pharmaceutical and biological applications.[1]
Synthesis and Derivatization Strategies
A primary requirement for exploring the potential of 4-APSA is a reliable and scalable synthetic route. While specific literature on its synthesis is sparse, a logical approach can be extrapolated from established organic chemistry principles. A plausible retro-synthetic analysis suggests a pathway originating from 4-nitrobenzyl cyanide or a related derivative.
Proposed Synthesis Workflow
The following multi-step synthesis is proposed as a logical and experimentally sound starting point.
Caption: Proposed four-step synthesis pathway for this compound.
Key Derivatization Opportunities
The true value of 4-APSA lies in its potential as a versatile scaffold. The primary amine and dual carboxylic acid groups serve as handles for a wide array of chemical modifications.
Caption: Key derivatization points on the 4-APSA scaffold.
Potential Research Area 1: Medicinal Chemistry & Drug Development
The structural motifs within 4-APSA are reminiscent of several classes of pharmacologically active molecules, suggesting its potential as a novel scaffold in drug discovery.
Hypothesis: Inhibition of Zinc-Dependent Matrix Metalloproteinases (MMPs)
Scientific Rationale: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling.[2] Their overexpression is implicated in diseases like cancer metastasis and arthritis.[2] A key pharmacophoric requirement for MMP inhibitors is a functional group capable of chelating the catalytic zinc(II) ion in the enzyme's active site.[2] Succinic acid and its derivatives, particularly succinyl hydroxamates, are well-established zinc-binding groups that form the basis of potent MMP inhibitors like Marimastat.[6][7]
We hypothesize that 4-APSA can act as a foundational scaffold for a new class of MMP inhibitors. The succinic acid moiety can serve as the primary zinc-binding element, while the aminophenyl group can be systematically modified to occupy and interact with the enzyme's specificity pockets (S1', S2', etc.), thereby tuning potency and selectivity.[8]
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theoretical studies of 2-(4-Aminophenyl)succinic acid
An In-depth Technical Guide to the Theoretical Exploration of 2-(4-Aminophenyl)succinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of interest at the intersection of materials science and pharmacology. Drawing from established quantum chemical methodologies, this document outlines a systematic approach to elucidating the structural, spectroscopic, and electronic properties of this compound. We will detail not just the protocols themselves, but the underlying scientific rationale, empowering researchers to apply these techniques with confidence and insight. The methodologies described herein are grounded in Density Functional Theory (DFT), a robust and widely validated computational tool, and are designed to bridge the gap between theoretical prediction and experimental validation.
Section 1: Introduction and Scientific Context
This compound, with the chemical formula C₁₀H₁₁NO₄, is a bifunctional organic molecule that incorporates a flexible succinic acid backbone and a rigid aminophenyl group[1]. This unique combination imparts properties that make it a compelling target for theoretical study. The succinic acid moiety is a natural metabolite in the Krebs cycle and its derivatives are widely used in the pharmaceutical industry as active pharmaceutical ingredients (APIs), pH regulators, and formulation excipients[2][3][4]. The aminophenyl group is a common pharmacophore found in a vast array of bioactive compounds.
The primary challenge and opportunity in studying this molecule lies in its conformational flexibility. The torsional freedom within the succinic acid chain, coupled with the rotation around the bond connecting it to the phenyl ring, gives rise to a complex potential energy surface with multiple local minima. Understanding this conformational landscape is paramount, as a molecule's three-dimensional structure dictates its physical properties, spectroscopic signature, and, most critically, its biological activity.
This guide will proceed by first establishing the foundational computational methods, then applying them to explore the molecule's conformational space, predict its spectroscopic characteristics, analyze its electronic structure and reactivity, and finally, frame these findings within the context of intermolecular interactions and drug discovery.
Section 2: The Computational Cornerstone: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency[5]. Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a system based on its electron density, a more manageable variable.
Expertise in Practice: Selecting the Right Functional and Basis Set
The choice of the DFT functional and basis set is a critical decision that directly impacts the quality of the results. Our protocol is based on a widely validated combination:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This feature is particularly effective for describing electron correlation, making it a reliable choice for a wide range of organic molecules[5][6].
-
Basis Set: 6-311++G(d,p) . This Pople-style basis set provides a robust description of the atomic orbitals. The components are chosen with specific purposes:
-
6-311G: A triple-zeta valence basis set, offering high flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs, potential hydrogen bonds, and anions, all of which are relevant to this compound[5][7].
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is crucial for describing chemical bonds in their correct three-dimensional space[5][7].
-
This level of theory, B3LYP/6-311++G(d,p), serves as the foundation for the geometry optimizations, frequency calculations, and electronic property analyses discussed in the subsequent sections.
Section 3: Unraveling the 3D Structure: Conformational Analysis
The biological function of a molecule is inextricably linked to its three-dimensional shape. For a flexible molecule like this compound, it is not enough to find a single low-energy structure; we must understand the relative energies of its different stable conformations. The succinic acid monomer is known to exist in both a twisted (gauche) and a planar (anti) conformation, with the twisted form often being slightly lower in energy[8][9].
Experimental Protocol: Geometry Optimization and Verification
The primary goal is to locate the global minimum on the potential energy surface.
-
Initial Structure Generation: Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView). It is advisable to build several initial guesses corresponding to different rotamers.
-
Geometry Optimization: Submit the initial structure(s) for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.
-
Vibrational Frequency Analysis: Perform a frequency calculation on the optimized geometry. This serves two purposes:
-
Verification: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the computation of Gibbs free energies for comparing conformer stability at a given temperature.
-
Workflow for Conformational Analysis
Caption: Workflow for identifying stable molecular conformers.
Data Presentation: Optimized Geometrical Parameters
For the determined global minimum structure, key geometrical parameters should be tabulated.
| Parameter | Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths | ||
| C=O (Carboxyl 1) | C-O | Hypothetical: 1.21 Å |
| C-O (Carboxyl 1) | C-O | Hypothetical: 1.35 Å |
| C-N (Amine) | C-N | Hypothetical: 1.39 Å |
| Bond Angles | ||
| O-C-O (Carboxyl 1) | O-C-O | Hypothetical: 124.5° |
| C-C-N (Aromatic) | C-C-N | Hypothetical: 120.8° |
| Dihedral Angle | ||
| Succinic Backbone | C-C-C-C | Hypothetical: 72.1° (gauche) |
Note: These are representative values. Actual calculated values would be inserted here.
Section 4: The Molecular Fingerprint: Predicting Spectroscopic Properties
A key aspect of validating any theoretical model is to compare its predictions with experimental data. DFT calculations can generate theoretical spectra that serve as a powerful complement to laboratory techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[10].
Experimental Protocol: FT-IR Spectrum Simulation
The vibrational frequency calculation performed in the previous step provides all the necessary data.
-
Extract Frequencies and Intensities: The output of the frequency calculation contains a list of all vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities.
-
Apply Scaling Factor: Theoretical harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. It is standard practice to multiply the calculated frequencies by an empirical scaling factor (e.g., ~0.965 for B3LYP/6-311++G(d,p)) to achieve better agreement with experiment[11].
-
Visualize Spectrum: The scaled frequencies and their intensities can be plotted using a broadening function (e.g., Lorentzian) to generate a theoretical IR spectrum that can be directly compared to an experimental one.
Data Presentation: Comparison of Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Symmetric Stretch | Amine (-NH₂) | Hypothetical: 3410 | 3300 - 3500 |
| O-H Stretch | Carboxylic Acid | Hypothetical: 3150 (broad) | 2500 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid | Hypothetical: 1725 | 1700 - 1730 |
| C=C Aromatic Stretch | Phenyl Ring | Hypothetical: 1610, 1505 | 1450 - 1620 |
Experimental Protocol: NMR Spectrum Simulation
-
Perform GIAO Calculation: Using the optimized geometry, perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard approach for calculating isotropic magnetic shielding tensors[12].
-
Reference Shielding Values: The calculation yields absolute shielding values for each nucleus. To convert these to chemical shifts (δ) in ppm, they must be referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.
-
δ_calc = σ_TMS - σ_iso
-
-
Compare with Experiment: The calculated chemical shifts for ¹H and ¹³C can then be compared to experimental data, such as that available on PubChem[1].
Section 5: Reactivity and Electronic Landscape
Beyond structure, DFT provides profound insights into a molecule's electronic properties, which govern its reactivity and interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity[7].
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP)
An MEP surface map provides an intuitive visualization of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density, color-coding regions based on charge:
-
Red: Electron-rich regions (negative potential), indicative of nucleophilic sites (e.g., the oxygen atoms of the carboxyl groups).
-
Blue: Electron-poor regions (positive potential), indicative of electrophilic sites (e.g., the hydrogen atoms of the carboxyl and amine groups).
An MEP analysis is invaluable for predicting how the molecule will interact with other molecules, such as protein receptors or crystal lattice neighbors[7].
Workflow for Electronic Property Analysis
Caption: Derivation of electronic properties from the optimized geometry.
Section 6: Contextualizing Theory: Pharmaceutical Applications
The true power of theoretical studies is realized when they inform and accelerate drug discovery and development. The insights gained from the previous sections can be directly applied to understand and predict the molecule's behavior in a biological context.
Intermolecular Interactions: Hirshfeld Surface Analysis
For understanding the solid-state properties, such as in co-crystals, Hirshfeld surface analysis is a powerful tool. It partitions the crystal space into regions where the electron distribution of a molecule dominates. By mapping properties like the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, it provides a detailed picture of intermolecular contacts. This allows for the quantification of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice[7][13].
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target[14][15]. Given that succinic acid derivatives can act as enzyme inhibitors[16][17], a hypothetical docking study could provide valuable initial hypotheses.
-
Target Selection: Identify a relevant protein target. For instance, succinate is known to interact with succinate receptor 1 (SUCNR1)[18] or inhibit cytochrome P450 enzymes[17].
-
System Preparation:
-
Ligand: Use the lowest-energy conformer of this compound determined from the DFT calculations. Assign appropriate partial charges.
-
Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Binding Site Definition: Define the active site or "binding pocket" on the receptor where the ligand is expected to bind.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the binding site.
-
Scoring and Analysis: The software uses a scoring function to rank the different poses, predicting the most favorable binding mode and estimating the binding affinity. The resulting complex can be visualized to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues.
Molecular Docking Workflow Diagram
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The Solubility Profile of 2-(4-Aminophenyl)succinic Acid: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the journey of a molecule from a promising lead compound to a life-saving therapeutic, the intrinsic property of solubility stands as a pivotal gateway. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, suboptimal in vivo exposure, and ultimately, clinical failure.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point; it is a cornerstone of rational formulation design, enabling the development of safe and efficacious medicines.
This in-depth technical guide focuses on the solubility of 2-(4-Aminophenyl)succinic acid, a compound of interest in medicinal chemistry due to its structural motifs. While specific experimental solubility data for this molecule is not extensively available in public literature, this guide will provide a robust framework for its characterization. We will begin by examining its physicochemical properties and predicting its solubility based on the known behavior of its parent structures, succinic acid and aminophenyl derivatives. Subsequently, we will detail a comprehensive, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's inherent physicochemical properties is paramount to predicting and interpreting its solubility behavior.
Molecular Structure and Functional Groups:
This compound possesses a unique combination of functional groups that dictate its solubility characteristics:
-
Aromatic Amine (-NH2): The primary amine on the phenyl ring is basic and can be protonated at acidic pH, significantly increasing aqueous solubility.
-
Two Carboxylic Acid Groups (-COOH): The succinic acid moiety contains two carboxylic acid groups, which are acidic and will deprotonate at neutral to basic pH, also enhancing aqueous solubility.
-
Phenyl Ring: The aromatic ring introduces a degree of lipophilicity to the molecule.
-
Aliphatic Chain: The succinic acid backbone provides some flexibility.
The presence of both acidic and basic centers makes this compound an amphoteric molecule. Its solubility in aqueous media is therefore expected to be highly pH-dependent, with a minimum solubility at its isoelectric point.
Computed Physicochemical Properties:
While experimental data is scarce, computational models provide valuable initial insights into the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H11NO4 | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
The low XLogP3 value suggests a relatively hydrophilic character, predicting a preference for polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interaction with protic solvents like water.
Predicted Solubility Profile of this compound
In the absence of direct experimental data, we can construct a predicted solubility profile by analyzing the behavior of its core components: succinic acid and aminophenyl-containing molecules.
Aqueous Solubility:
The solubility of this compound in aqueous media is anticipated to be strongly influenced by pH.
-
Acidic pH (pH 1-3): At low pH, the amino group will be protonated (-NH3+), and the carboxylic acid groups will be largely protonated (-COOH). The presence of the positive charge on the amine is expected to lead to high aqueous solubility.
-
Isoelectric Point (pI): There will be a specific pH at which the net charge on the molecule is zero (zwitterionic form). At this pI, the solubility is expected to be at its minimum. The exact pI would need to be determined experimentally but is likely to be in the weakly acidic to neutral range.
-
Neutral to Basic pH (pH 6-9): In this range, one or both carboxylic acid groups will be deprotonated (-COO-), while the amino group will be in its neutral form (-NH2). The presence of negative charges will again lead to increased aqueous solubility.
The general principle of pH-dependent solubility for amphoteric compounds is illustrated below.
Caption: pH-dependent solubility of an amphoteric molecule.
Organic Solvent Solubility:
The principle of "like dissolves like" is a useful guide for predicting solubility in organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of multiple polar functional groups capable of hydrogen bonding, this compound is expected to exhibit good solubility in these solvents. Succinic acid itself is soluble in ethanol and methanol.[3][4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also anticipated in these solvents, which can engage in dipole-dipole interactions. Succinic acid is soluble in acetone.[3][4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule suggests that it will have very low solubility in nonpolar solvents. Succinic acid is insoluble in toluene and benzene.[3][4]
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The following protocol details the industry-standard shake-flask method for determining the equilibrium solubility of this compound.[6][7] This method is considered the "gold standard" for generating thermodynamic solubility data.[8]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The workflow for the shake-flask method is a multi-step process requiring careful execution to ensure accurate and reproducible results.
Caption: Shake-flask solubility determination workflow.
3.3. Detailed Protocol
-
Preparation:
-
Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess aqueous solubility.
-
Ensure all organic solvents are of high purity.
-
-
Sample Preparation:
-
Add an excess of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.
-
Accurately add a known volume of each solvent to the respective vials.
-
-
Equilibration:
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24 to 48-hour period is typical. A preliminary time-to-equilibrium study can be conducted to optimize this duration.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the filtered supernatant from the solubility experiments and determine the concentration from the calibration curve. A suitable HPLC method for succinic acid and its derivatives would involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, with UV detection around 225 nm.[9][10]
-
3.4. Data Analysis and Reporting
-
The solubility should be reported in mg/mL or µg/mL.
-
For aqueous solutions, plot the solubility as a function of pH to generate a pH-solubility profile.
-
All experiments should be performed in triplicate to ensure reproducibility.
Enhancing the Solubility of this compound
Should the experimentally determined solubility of this compound be found to be low for a particular application, various solubility enhancement techniques can be employed. The choice of method will depend on the desired dosage form and the physicochemical properties of the compound.
-
pH Adjustment: For aqueous formulations, adjusting the pH to a region where the molecule is ionized can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of poorly soluble compounds.
-
Surfactants: The use of surfactants to form micelles can encapsulate the drug molecule and increase its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, shielding the hydrophobic parts and increasing aqueous solubility.
-
Salt Formation: Forming a salt of the acidic or basic functional groups can dramatically improve solubility and dissolution rate.
Conclusion
References
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An In-Depth Technical Guide to 2-(4-Aminophenyl)succinic Acid Derivatives and Analogs: A Scaffold for Neurological and Oncological Drug Discovery
This guide provides a comprehensive technical overview of 2-(4-aminophenyl)succinic acid, a promising but underexplored chemical scaffold. Given the limited direct research on this specific molecule, this paper synthesizes information from structurally related compounds to project its potential applications, propose synthetic pathways, and outline a roadmap for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals interested in novel molecular frameworks.
Introduction: Unveiling a Scaffold of Latent Potential
The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding the exploration of new chemical space. The molecule this compound (PubChem CID: 571820) represents one such frontier[1]. At its core, this compound integrates three critical pharmacophoric features: a succinic acid moiety, a versatile building block in drug design[2][3]; an aniline (aminophenyl) group, a cornerstone of many pharmaceutical agents[4][5][6][7]; and a chiral center, which allows for stereospecific interactions with biological targets[8][9].
Despite its intriguing structure, this compound remains largely uncharacterized in scientific literature. This guide, therefore, takes a deductive approach. By analyzing its structural components and drawing parallels with well-studied analogs, we will construct a compelling hypothesis for its utility as a novel scaffold, particularly in the fields of neuroscience and oncology.
Section 1: The Core Scaffold - A Structural and Mechanistic Analysis
The therapeutic potential of this compound can be inferred from its constituent parts. The molecule is, in essence, a constrained analog of the neurotransmitter L-glutamate. This structural mimicry is the cornerstone of our primary hypothesis.
Key Structural Features:
-
Dicarboxylic Acid Moiety: The two carboxylic acid groups provide key hydrogen bonding and ionic interaction points, essential for binding to receptor sites that recognize acidic amino acids like glutamate and aspartate[10].
-
Aniline Ring: The aminophenyl group offers a site for extensive derivatization, allowing for the modulation of pharmacokinetic properties such as bioavailability and stability[6]. It is also a common feature in compounds with analgesic, anti-inflammatory, and anticancer activities[11][12].
-
Chiral Center at C2: The asymmetric carbon atom means the molecule can exist as (R) and (S) enantiomers. Chirality is critical in drug design, as different enantiomers can exhibit vastly different pharmacological activities and toxicities[9].
Primary Hypothesis: A Glutamate Analog
The most compelling therapeutic hypothesis for this scaffold is its potential to modulate glutamatergic systems. L-glutamate is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders. The this compound structure bears a striking resemblance to glutamate, suggesting it could act as a mimetic or modulator at glutamate receptors or transporters[10][13].
Caption: Structural analogy between L-Glutamate and the target scaffold.
This structural similarity suggests that derivatives could be designed as agonists, antagonists, or allosteric modulators of glutamate receptors (e.g., NMDA, AMPA) or as inhibitors of glutamate transporters (EAATs)[13][14]. Such agents have potential applications in treating stroke, epilepsy, neurodegenerative diseases, and psychiatric disorders.
Section 2: Synthetic Strategies and Proposed Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methodologies. A plausible route involves the Michael addition of a protected p-nitroaniline derivative to diethyl fumarate, followed by reduction of the nitro group and hydrolysis of the esters.
Hypothetical Synthetic Protocol:
-
Michael Addition: React diethyl fumarate with a suitable p-nitrophenyl precursor in the presence of a strong base (e.g., sodium ethoxide) to form the diethyl 2-(4-nitrophenyl)succinate intermediate.
-
Nitro Group Reduction: Reduce the nitro group to an amine using a standard reducing agent like catalytic hydrogenation (H2, Pd/C) or a metal catalyst like tin(II) chloride (SnCl2).
-
Ester Hydrolysis: Hydrolyze the diethyl ester groups to carboxylic acids using aqueous base (e.g., NaOH) followed by acidic workup to yield the final product, this compound.
-
Purification: Purify the final compound using recrystallization or column chromatography.
Caption: Proposed synthetic workflow for the core scaffold.
Proposed Analogs for Screening:
The versatility of the aniline and succinic acid moieties allows for the creation of a diverse library of analogs to probe structure-activity relationships (SAR).
| Modification Site | Proposed Functional Group | Rationale / Potential Activity |
| Aniline Nitrogen (N-alkylation/acylation) | Methyl, Acetyl, Benzoyl | Modulate basicity, lipophilicity, and metabolic stability. May shift activity towards enzyme inhibition. |
| Phenyl Ring (Electrophilic Substitution) | Chloro, Fluoro, Methoxy | Alter electronic properties and binding interactions. Halogens can improve membrane permeability. |
| Carboxylic Acids (Esterification/Amidation) | Methyl Esters, Ethyl Esters, Amides | Create prodrugs to enhance bioavailability. Amides can introduce new hydrogen bonding interactions. |
| Intramolecular Cyclization | Succinimide formation | Form rigid analogs like phenylsuccinimides, a class known for anticonvulsant activity[15][16][17]. |
Section 3: Postulated Mechanisms of Action and Therapeutic Targets
Building on the structural analysis, we can postulate several mechanisms of action for derivatives of this scaffold.
Primary Target Class: Neurological Disorders
As glutamate mimetics, these compounds could target key proteins in glutamatergic neurotransmission.
-
NMDA Receptor Antagonism: Overactivation of NMDA receptors is a key mechanism of neuronal death in ischemic stroke. A derivative that selectively blocks this receptor could be neuroprotective.
-
EAAT Inhibition/Modulation: Altering the function of Excitatory Amino Acid Transporters (EAATs) can modulate synaptic glutamate levels, a strategy explored for treating depression and other mood disorders.
-
Anticonvulsant Activity: The phenylsuccinimide substructure is a well-established pharmacophore for anti-absence seizure medications[17]. Cyclized derivatives of the scaffold are prime candidates for anticonvulsant screening.
Caption: Postulated modulation of glutamatergic signaling pathways.
Secondary Target Class: Oncology
Glutamine and glutamate are crucial fuels for cancer cell proliferation[18]. Targeting their metabolic pathways is a validated strategy in oncology.
-
Glutaminase Inhibition: Cancer cells are often dependent on the enzyme glutaminase, which converts glutamine to glutamate. A derivative could act as an inhibitor, starving cancer cells of a key metabolite.
-
Antiproliferative Effects: Aniline derivatives have been shown to possess anticancer properties through various mechanisms, including the inhibition of receptor tyrosine kinases[12].
Section 4: A Roadmap for Preclinical Evaluation
To validate the therapeutic potential of this scaffold, a structured, multi-tiered preclinical evaluation is necessary.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine if a test compound interacts with the NMDA receptor.
-
Tissue Preparation: Prepare synaptosomal membranes from rat cortical tissue.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand specific for the NMDA receptor (e.g., [³H]CGP 39653), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Caption: A logical workflow for preclinical drug discovery.
Conclusion
While direct experimental data on this compound is scarce, a thorough analysis of its structural components and related chemical classes reveals a scaffold of significant potential. Its inherent similarity to L-glutamate makes it a compelling starting point for the development of novel therapeutics for neurological disorders. Furthermore, the versatility of the aniline and succinic acid moieties provides a rich platform for generating diverse chemical libraries to target other diseases, including cancer. The synthetic routes are plausible, and a clear path for preclinical evaluation can be defined. This whitepaper serves as a call to action for medicinal chemists and pharmacologists to explore this promising, yet overlooked, corner of chemical space.
References
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- Wikipedia. (n.d.). Aniline.
- Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.
- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?
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- Wang, Y., et al. (2024). Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury.
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- Schousboe, A., et al. (2014). Glucose, Lactate, β-Hydroxybutyrate, Acetate, GABA, and Succinate as Substrates for Synthesis of Glutamate and GABA in the Glutamine-Glutamate/GABA Cycle. Advances in Neurobiology, 11, 25-40. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-(4-Aminophenyl)succinic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Aminophenyl)succinic acid is readily available. This guide is a synthesis of information on its constituent chemical moieties—aromatic amines and succinic acid—to provide a comprehensive safety framework. The recommendations herein are based on the known hazards of these components and should be considered a conservative approach to ensure user safety. Always supplement this guide with your institution's specific safety protocols.
Introduction: Understanding the Compound
This compound is a molecule of interest in various research and development sectors, likely owing to its bifunctional nature, possessing both an aromatic amine and a dicarboxylic acid. This structure suggests potential applications as a linker, a building block in polymer chemistry, or a precursor for novel pharmaceutical agents. However, this same structure necessitates a thorough understanding of its potential hazards. The presence of the aminophenyl group places it in the class of aromatic amines, which are known for their potential toxicity, including carcinogenicity.[1] The succinic acid moiety, while generally of lower toxicity, can cause irritation.[2][3][4][5][6]
This guide provides a detailed examination of the safety and handling considerations for this compound, enabling researchers to work with this compound in a manner that prioritizes safety and experimental integrity.
Physicochemical and Toxicological Profile
A comprehensive understanding of the compound's properties is the foundation of a robust safety protocol.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [7] |
| Molecular Weight | 209.20 g/mol | [7] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Solubility | Expected to have some solubility in water and polar organic solvents. | Inferred from structure. |
Table 1: Physicochemical Properties of this compound
Toxicological Assessment (Inferred)
Due to the lack of specific toxicological data for this compound, we must infer its potential hazards from its structural components.
-
Aromatic Amine Moiety: The primary concern stems from the 4-aminophenyl group. Aromatic amines as a class are known to have various toxic effects, including:
-
Carcinogenicity and Mutagenicity: Some aromatic amines are known or suspected human carcinogens.[1] Their metabolism can lead to the formation of reactive intermediates that can bind to DNA and cause mutations. The metabolism of aminobiphenyl compounds often involves N-acetylation, C- and N-hydroxylations, and glucuronidation.[8][9]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
-
Systemic Effects: Exposure can lead to systemic effects such as methemoglobinemia, characterized by headache, dizziness, and cyanosis.
-
-
Succinic Acid Moiety: Succinic acid is generally considered to be of lower toxicity but can cause:
Hazard Identification and Risk Mitigation
A systematic approach to identifying and mitigating risks is crucial when working with any chemical, particularly one with potential hazards like this compound.
Hazard Identification Workflow
The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound.
Figure 1: Hazard Identification and Control Workflow
Standard Operating Procedures for Safe Handling
Adherence to well-defined protocols is paramount for ensuring safety.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Containment: For procedures with a higher risk of generating dust or aerosols, consider using a glove box or other ventilated enclosure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your last line of defense against exposure.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately if contaminated. | Protects against dermal absorption, a key risk for aromatic amines. |
| Eye Protection | Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against eye irritation or serious damage from the succinic acid moiety.[3][10][11] |
| Body Protection | A buttoned lab coat. Consider a chemically resistant apron for larger-scale work. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of dust. |
Table 2: Recommended Personal Protective Equipment
Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers: Conduct all transfers of the solid or solutions within the fume hood.
-
Cleaning: Clean any spills immediately according to the procedures outlined in Section 5. Decontaminate all surfaces and equipment after use.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Consider storing in a designated cabinet for toxic or potentially carcinogenic compounds.
-
Incompatibilities: Avoid storage with strong acids and bases.[2][5]
Emergency Procedures
Preparedness is key to effectively managing any incidents.
Exposure Response
Figure 2: Emergency Exposure Response
Spill and Leak Procedures
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Waste Disposal
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Conclusion
While this compound presents potential hazards, a thorough understanding of these risks and the implementation of stringent safety protocols can ensure its safe handling in a research environment. The principles of engineering controls, appropriate personal protective equipment, and adherence to established procedures are fundamental to minimizing exposure and promoting a culture of safety. Always prioritize caution and consult with your institution's safety professionals when working with compounds with incomplete toxicological data.
References
- Kajbaf, M., & Lamb, J. H. (1991). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Xenobiotica, 21(7), 873-882.
- Karreth, S., & Lenk, W. (1991). The metabolism of 4-aminobiphenyl in rat. III. Urinary metabolites of 4-aminobiphenyl. Xenobiotica, 21(4), 417-428.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 571820, this compound.
- Gorrod, J. W. (1979). The metabolism of aromatic amines. Drug Metabolism Reviews, 8(2), 173-203.
- PWB MD. (2022, January 27). Phenylalanine/Tyrosine Metabolism and Disorders [Video]. YouTube. [Link]
- Succinic Acid: Beyond Metabolism. (n.d.). The Biological Significance of Succinic Acid.
- SSE Group. (2025, March 5). Material Safety Data Sheet SUCCINIC ACID.
- MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
- Penta chemicals. (2024, November 26). Succinic acid.
- Piechowiak, T., & Grzeszczak, M. (2025). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Journal of Biotechnology, 404, 144-151.
- Li, Y., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.
- Department of Fisheries and Forestry. (1971, January).
- Wikipedia. (n.d.). Succinic acid.
- ResearchGate. (n.d.). Succinic Acid and Chemical Reactivity.
- PCI Magazine. (2015, April 1). Biobased Succinic Acid.
- ResearchGate. (2025, August 6). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.
- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
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Methodological & Application
Synthesis of 2-(4-Aminophenyl)succinic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Aminophenyl)succinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with a Stobbe condensation to form the carbon-carbon bond and introduce the succinic acid moiety, followed by a selective reduction of an aromatic nitro group. This guide is intended for researchers and professionals in drug development and organic synthesis, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction and Significance
This compound and its derivatives are of significant interest due to their structural resemblance to endogenous molecules, making them attractive scaffolds for the development of novel therapeutic agents. The presence of a chiral center, an aromatic amine, and two carboxylic acid groups provides multiple points for molecular diversification and interaction with biological targets. The aromatic amine functionality is a key precursor for the formation of amides, sulfonamides, and other functionalities, while the succinic acid portion can mimic dicarboxylic acid substrates or engage in hydrogen bonding interactions within enzyme active sites.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-stage process:
-
Stage 1: Stobbe Condensation. This initial step involves the condensation of 4-nitrobenzaldehyde with diethyl succinate in the presence of a strong base. The Stobbe condensation is a powerful tool for the formation of a carbon-carbon bond between a carbonyl compound and a succinic ester, leading to the formation of an alkylidene succinic acid or its corresponding ester.[1][2] In this protocol, this reaction will yield a precursor, 2-(4-nitrophenyl)succinic acid or its monoester.
-
Stage 2: Reduction of the Nitro Group. The nitro group of the intermediate is then selectively reduced to an amine. This transformation is critical for introducing the versatile amino functionality. This guide will detail two effective methods for this reduction: catalytic hydrogenation and chemical reduction with stannous chloride (SnCl₂).
Caption: Overall synthetic workflow.
Stage 1: Stobbe Condensation of 4-Nitrobenzaldehyde and Diethyl Succinate
The Stobbe condensation proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the product.[2] The choice of a strong, non-nucleophilic base is crucial to favor the condensation over other side reactions. Potassium tert-butoxide is an excellent choice for this purpose.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Nitrobenzaldehyde | 151.12 | 15.1 g | 0.1 | --- |
| Diethyl succinate | 174.20 | 20.9 g (20.3 mL) | 0.12 | 1.2 equivalents |
| Potassium tert-butoxide | 112.21 | 13.5 g | 0.12 | 1.2 equivalents |
| tert-Butanol | 74.12 | 150 mL | --- | Anhydrous |
| Toluene | 92.14 | 50 mL | --- | Anhydrous |
| Diethyl ether | 74.12 | As needed | --- | For workup |
| 6 M Hydrochloric acid | 36.46 | As needed | --- | For acidification |
| Saturated NaCl solution | --- | As needed | --- | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | As needed | --- | For drying |
Step-by-Step Protocol
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add potassium tert-butoxide (13.5 g, 0.12 mol) and anhydrous tert-butanol (150 mL).
-
Addition of Reactants: Stir the mixture to dissolve the potassium tert-butoxide. In the dropping funnel, prepare a solution of 4-nitrobenzaldehyde (15.1 g, 0.1 mol) and diethyl succinate (20.9 g, 0.12 mol) in anhydrous toluene (50 mL).
-
Initiation of Reaction: Add the solution from the dropping funnel to the stirred potassium tert-butoxide solution over 30 minutes. An exothermic reaction will occur, and the color of the solution will change.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the completion of the reaction.
-
Workup and Isolation of the Intermediate Ester:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A precipitate of the crude half-ester, ethyl 3-carboxy-4-(4-nitrophenyl)but-3-enoate, will form.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Hydrolysis to 2-(4-Nitrophenyl)succinic Acid:
-
Transfer the crude half-ester to a round-bottom flask containing a solution of 10% aqueous sodium hydroxide (150 mL).
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester group.
-
Cool the solution and acidify with concentrated hydrochloric acid until no more precipitate forms.
-
Collect the solid 2-(4-nitrophenyl)succinic acid by vacuum filtration, wash with cold water, and dry.
-
Caption: Mechanism of the Stobbe condensation.
Stage 2: Reduction of 2-(4-Nitrophenyl)succinic Acid
The reduction of the nitro group can be accomplished through several methods. Below are protocols for two common and effective approaches.
Method A: Catalytic Hydrogenation
This method is generally clean and high-yielding but requires specialized hydrogenation equipment.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(4-Nitrophenyl)succinic acid | 239.18 | 10.0 g | 0.042 | --- |
| Palladium on Carbon (10% Pd) | --- | 0.5 g | --- | Catalyst |
| Ethanol | 46.07 | 150 mL | --- | Solvent |
| Hydrogen gas | 2.02 | --- | --- | High pressure |
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 2-(4-nitrophenyl)succinic acid (10.0 g, 0.042 mol), 10% palladium on carbon (0.5 g), and ethanol (150 mL).
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Progression: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.
-
Workup and Isolation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to yield the pure product.
-
Method B: Chemical Reduction with Stannous Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction that does not require specialized pressure equipment.[3][4]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(4-Nitrophenyl)succinic acid | 239.18 | 10.0 g | 0.042 | --- |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 47.4 g | 0.21 | 5 equivalents |
| Ethanol | 46.07 | 200 mL | --- | Solvent |
| Concentrated Hydrochloric acid | 36.46 | ~10 mL | --- | --- |
| Sodium hydroxide solution (10 M) | 40.00 | As needed | --- | For neutralization |
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-nitrophenyl)succinic acid (10.0 g, 0.042 mol) in ethanol (200 mL).
-
Addition of Reducing Agent: Add stannous chloride dihydrate (47.4 g, 0.21 mol) to the solution.
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (~10 mL) to the stirred mixture. The reaction is exothermic.
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture to remove the tin salts and wash the filter cake with water.
-
Acidify the filtrate with acetic acid or dilute HCl to a pH of approximately 5-6, at which point the this compound will precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot water or an ethanol/water mixture for further purification.
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified compound should be determined and compared to the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton, and the methylene protons of the succinic acid moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretches of the amine, O-H and C=O stretches of the carboxylic acids, and C=C stretches of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO₄, MW: 209.20 g/mol ).[5]
-
Safety and Handling
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves). All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
4-Nitrobenzaldehyde: Toxic and an irritant. Avoid inhalation and contact with skin.
-
Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care.
-
Hydrogen Gas: Highly flammable. Use in a properly grounded apparatus and ensure there are no ignition sources.
-
Stannous Chloride: Harmful if swallowed and may cause skin irritation.
-
References
- Stobbe, H. (1893). Condensationsprodukte aus Ketonen und Bernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312-2319.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Johnson, W. S., & Daub, G. H. (1951).
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
Sources
Title: A Protocol for the Purification of 2-(4-Aminophenyl)succinic Acid via Recrystallization
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a detailed protocol for the purification of 2-(4-aminophenyl)succinic acid using the technique of recrystallization. The procedure is designed for researchers, scientists, and professionals in the field of drug development who require a high-purity solid for their work. This guide outlines the principles behind solvent selection, the step-by-step recrystallization process, and methods for verifying the purity of the final product. The protocol is grounded in established chemical principles to ensure both efficacy and safety.
Introduction: The Rationale for Recrystallization
Recrystallization is a fundamental technique in chemical synthesis for the purification of solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (and thus remain in the mother liquor upon cooling) or insoluble even at high temperatures (and can be removed by hot filtration).
For this compound, a compound with both an acidic carboxylic acid group and a basic amino group, as well as an aromatic ring, the choice of solvent is critical. The amphoteric nature of the molecule allows for purification under various pH conditions, but for a straightforward recrystallization, a polar solvent is generally a good starting point.
Materials and Equipment
Reagents
-
Crude this compound
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment
-
Erlenmeyer flasks
-
Beakers
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Heating mantle or water bath
-
Ice bath
-
Spatulas
-
Scintillation vials or other suitable containers for the final product
-
Melting point apparatus
-
Infrared (IR) spectrometer or Nuclear Magnetic Resonance (NMR) spectrometer (for purity analysis)
Pre-Protocol: Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. A preliminary solvent screen is highly recommended.
Solvent Screening Protocol
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will show low solubility at room temperature.
-
If a solvent does not dissolve the compound at room temperature, gently heat the test tube in a warm water bath. An ideal solvent will fully dissolve the compound upon heating.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for the formation of crystals. The formation of a significant amount of precipitate indicates a good solvent.
-
Based on the amphoteric nature of this compound, water is a promising initial candidate due to the potential for hydrogen bonding with the carboxylic acid and amino groups.
Expected Results of Solvent Screening
| Solvent | Predicted Solubility at Room Temp. | Predicted Solubility at Elevated Temp. | Suitability |
| Water | Low | High | Excellent |
| Ethanol | Moderate | High | Good (potential for a mixed-solvent system) |
| Acetone | Low to Moderate | Moderate | Fair |
| Ethyl Acetate | Low | Low to Moderate | Poor |
| Hexanes | Insoluble | Insoluble | Unsuitable (as a primary solvent) |
This table represents predicted outcomes based on the chemical structure of this compound. Experimental verification is crucial.
Detailed Recrystallization Protocol
This protocol assumes water as the primary recrystallization solvent based on the predicted solubility profile.
Dissolution of the Crude Product
-
Place the crude this compound into an appropriately sized Erlenmeyer flask. A flask that is roughly twice the volume of the final solution is ideal to prevent boiling over.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of deionized water to the flask, just enough to create a slurry.
-
Place the flask on a hot plate with stirring and begin to heat the mixture gently.
-
Continue to add small portions of hot deionized water to the stirring slurry until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
Decolorization (Optional)
If the resulting solution is colored, this may indicate the presence of colored impurities.
-
Remove the flask from the heat source.
-
Allow the solution to cool slightly to prevent bumping when the activated carbon is added.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to a boil for 5-10 minutes. The activated carbon will adsorb the colored impurities.
Hot Filtration
This step is necessary to remove any insoluble impurities or activated carbon.
-
Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Preheat the filtration apparatus by pouring a small amount of the hot solvent through it. This prevents premature crystallization in the funnel.
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.
Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase can lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
Isolation and Drying of the Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
Post-Recrystallization Analysis
The purity of the recrystallized this compound should be assessed.
Melting Point Determination
-
A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point. Compare the experimental melting point to the literature value for this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified product should show characteristic peaks for the functional groups present (e.g., N-H stretches, C=O stretch, O-H stretch). The absence of peaks corresponding to known impurities is an indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the compound and to detect the presence of impurities, even at low levels.
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add a small amount of additional hot solvent and reheat to dissolve the oil. Allow to cool more slowly. Try a different solvent or a mixed-solvent system. |
| Low recovery | The compound is too soluble in the cold solvent. | Use less solvent initially. Ensure the solution is thoroughly cooled in an ice bath. |
| Crystals are colored | Colored impurities were not fully removed. | Repeat the recrystallization with the addition of activated carbon. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all work in a well-ventilated fume hood.
-
Use caution when heating flammable organic solvents. A heating mantle or water bath is preferred over a hot plate.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the procedure.
Visualization of the Workflow
Caption: Workflow for the recrystallization of this compound.
References
For the purpose of this demonstration, real-time, comprehensive literature searches for this specific, non-commodity compound are challenging. The following references provide the foundational principles upon which this protocol is built.
- Title: Recrystallization Source: Organic Chemistry Labor
- Title: Recrystallization Source: Chemistry LibreTexts URL:[Link]
- Title: Organic Chemistry: Structure and Function, 8th ed.
Application Note: Quantitative Analysis of 2-(4-Aminophenyl)succinic Acid
Introduction
2-(4-Aminophenyl)succinic acid is a dicarboxylic acid derivative of significant interest in pharmaceutical and chemical research. Its structure, featuring both an aromatic amine and a succinic acid moiety, suggests potential applications as a building block in organic synthesis and as a metabolite or impurity in drug development processes. Accurate and robust quantification of this compound in various matrices, including biological fluids and reaction mixtures, is crucial for understanding its pharmacokinetic profile, ensuring quality control, and advancing research.
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound. We will explore various analytical techniques, offering insights into the rationale behind experimental choices and providing step-by-step protocols to ensure reliable and reproducible results.
Chemical and Physical Properties of this compound: [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid |
| CAS Number | 22511-21-3 |
Analytical Approaches for Quantification
The choice of analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[2] The presence of both a chromophore (the aminophenyl group) and ionizable carboxylic acid groups allows for detection by various techniques.
This note will focus on three primary analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for relatively high concentration samples.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, ideal for complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that often requires derivatization to improve the volatility of the analyte.
Sample Preparation: A Critical First Step
The complexity of the sample matrix dictates the extent of sample preparation required to minimize interference and ensure accurate quantification.[3][4] For biological matrices such as plasma, urine, or tissue homogenates, protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are common approaches.[4][5]
Workflow for Sample Preparation
Sources
- 1. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. talentchemicals.com [talentchemicals.com]
- 3. biotage.com [biotage.com]
- 4. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 5. agilent.com [agilent.com]
HPLC analysis of 2-(4-Aminophenyl)succinic acid
An Application Note and Protocol for the Stability-Indicating HPLC Analysis of 2-(4-Aminophenyl)succinic acid
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, featuring both acidic (dicarboxylic) and basic (aromatic amine) functional groups, presents unique challenges for chromatographic analysis. The method detailed herein is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control, stability testing, and impurity profiling in pharmaceutical development. The protocol is grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]
Scientific Rationale and Method Development Strategy
The molecular structure of this compound is the primary determinant of its chromatographic behavior. Key molecular features include:
-
Polarity: The presence of two carboxylic acid groups and an amino group makes the molecule highly polar, with a calculated LogP of 0.2.[3]
-
Ionization: It is an amphiprotic compound with multiple pKa values. The retention on a reversed-phase column will be highly sensitive to the pH of the mobile phase.
-
Chromophore: The 4-aminophenyl group acts as a chromophore, allowing for ultraviolet (UV) detection.
-
Chirality: A stereocenter exists at the carbon atom bonded to the phenyl ring, necessitating consideration of enantiomeric separation for stereospecific drugs.
Based on these properties, a reversed-phase HPLC method was selected. The core of the strategy is to control the ionization state of the analyte to achieve reproducible retention and excellent peak shape. By operating at a low pH (e.g., ~2.7), the dissociation of the carboxylic acid groups is suppressed, reducing the molecule's overall polarity and increasing its retention on a nonpolar C18 stationary phase. The amino group will be protonated (positively charged) at this pH. A photodiode array (PDA) detector is recommended for its ability to monitor multiple wavelengths and assess peak purity.
Experimental Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Data Handling: Chromatography Data System (CDS) for data acquisition and processing.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (H₃PO₄) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
-
Materials:
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
pH meter
-
HPLC vials
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.7 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Recommended Chromatographic Conditions
The following conditions are a robust starting point for analysis.
| Parameter | Recommended Condition | Causality and Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte once ionization is suppressed. The length and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Gradient Elution: See Table 1 | A gradient is employed to ensure elution of any late-eluting impurities and to clean the column after each injection, providing a robust and stable baseline for subsequent runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects. |
| Detection | UV at 240 nm (Use PDA: 200-400 nm) | The 4-aminophenyl group exhibits significant absorbance around 240 nm. A PDA detector allows for confirmation of this maximum and simultaneous monitoring for co-eluting impurities. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) six times.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures the peak is symmetrical, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | Measures the column's efficiency and resolving power. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD for Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Method Validation Protocol (per ICH Q2(R2))
A comprehensive validation demonstrates that the analytical procedure is fit for its intended purpose.[1]
Workflow for Method Development and Validation
Caption: Workflow from method development to routine use.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are essential to demonstrate this.[5][6]
Protocol:
-
Prepare a sample solution of this compound at 100 µg/mL.
-
Expose the solution to the stress conditions listed in Table 3. The goal is to achieve 5-20% degradation.
-
Analyze the stressed samples alongside an unstressed control sample.
-
Evaluate the chromatograms for peak purity of the main analyte peak using the PDA detector and ensure that all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).
Table 3: Forced Degradation Conditions
| Stress Condition | Procedure |
|---|---|
| Acid Hydrolysis | Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 80°C for 4 hours. Neutralize before injection. |
| Base Hydrolysis | Add 1 mL of 1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize before injection. |
| Oxidative Degradation | Add 1 mL of 30% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid drug substance in an oven at 105°C for 48 hours, then prepare the solution. |
| Photolytic Degradation | Expose the solid drug substance to UV light (254 nm) for 7 days in a photostability chamber, then prepare the solution. |
Forced Degradation Logic Diagram
Caption: Logic flow for specificity via forced degradation.
Linearity and Range
Prepare calibration standards at a minimum of five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot a graph of peak area versus concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999. The range is the interval between the upper and lower concentrations that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8]
Accuracy
Accuracy is determined by recovery studies. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo mixture with known amounts of the drug substance. The percent recovery should be calculated.
Precision
-
Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The relative standard deviation (%RSD) for both studies should be calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Demonstrate the method's reliability by making small, deliberate changes to the chromatographic parameters. Analyze the effect on system suitability.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (e.g., 25 and 35 °C)
-
Mobile Phase pH: ± 0.2 units (e.g., pH 2.5 and 2.9)
Summary of Validation Data and Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of this method.
Table 4: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability parameters must pass at all varied conditions. |
Special Consideration: Chiral Separation
For pharmaceutical applications, separating the enantiomers of this compound is often a regulatory requirement.[9] The achiral method described above will not separate these stereoisomers. A separate chiral HPLC or SFC method must be developed.
Recommended Starting Points for Chiral Method Development:
-
Technique: Direct separation using a Chiral Stationary Phase (CSP) is the most common approach.[10]
-
Columns: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® series) are highly versatile and successful for a wide range of compounds.[11] Anion-exchange type CSPs (e.g., CHIRALPAK® QN-AX) can also be highly effective for acidic compounds.[11]
-
Mobile Phases:
-
Normal Phase: Heptane/Isopropanol with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid).
-
Polar Organic Mode: Acetonitrile/Methanol with acidic/basic modifiers.
-
Reversed-Phase: Buffered aqueous mobile phase with Acetonitrile or Methanol.
-
Method development in chiral chromatography often involves screening several columns and mobile phase combinations to find the optimal conditions for enantiomeric resolution.[9]
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable procedure for the quantitative determination of this compound. The comprehensive validation protocol, when executed, will demonstrate that the method is stability-indicating and fit for its intended use in a regulated pharmaceutical environment. The provided framework ensures the generation of high-quality, reproducible data for quality control and stability assessment.
References
- BenchChem. (n.d.). Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 571820, this compound.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- SIELC Technologies. (n.d.). Succinic Acid.
- ResearchGate. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Siddiqui, M. R., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
- National Center for Biotechnology Information. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-(4-Aminophenyl)succinic Acid as a Versatile Monomer for Functional Polyamide Synthesis in Biomedical Applications
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-aminophenyl)succinic acid in the synthesis of advanced functional polymers.
Abstract
This compound is a unique trifunctional monomer possessing both an aromatic amine and two carboxylic acid groups. This structural arrangement offers a versatile platform for the synthesis of novel polyamides with tailored properties. The presence of the succinic acid moiety introduces a potentially biodegradable linkage into the polymer backbone, while the aminophenyl group provides aromatic rigidity and a site for further functionalization. This combination makes polymers derived from this monomer highly attractive for advanced applications, particularly in the fields of controlled drug delivery, tissue engineering, and specialty biomaterials. This document provides a comprehensive guide to the properties of this compound, a detailed protocol for its polymerization into a linear polyamide, methods for polymer characterization, and insights into its application in drug delivery systems.
Monomer Profile: this compound
This compound is a non-proteinogenic amino acid derivative. Its key feature is the presence of three distinct reactive sites: a nucleophilic aromatic amine group (-NH₂) and two electrophilic carboxylic acid groups (-COOH). This trifunctionality allows it to act as either a di-acid (reacting through its carboxyl groups) or a mono-amine, enabling diverse polymerization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
| LogP | 0.2 | PubChem[1] |
The structure provides a unique combination of a rigid phenyl ring, which imparts thermal stability, and a flexible succinic acid segment. The amide linkages formed during polymerization are susceptible to hydrolysis, a key feature for creating biodegradable materials for medical use.[2][3]
Detailed Protocol: Synthesis of Poly[1,6-hexanediyl 2-(4-aminophenyl)succinamide]
This protocol describes a representative synthesis using this compound and 1,6-hexamethylenediamine.
3.1. Materials and Reagents
-
This compound (Monomer 1)
-
1,6-Hexamethylenediamine (Monomer 2)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl)
-
Methanol
-
Deionized Water
3.2. Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Beakers, funnels, and filtration apparatus
3.3. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, nitrogen inlet, and a condenser. Ensure the system is under a gentle flow of dry nitrogen to maintain an inert atmosphere.
-
Monomer Dissolution: To the flask, add this compound (1.0 eq), 1,6-hexamethylenediamine (1.0 eq), and LiCl (5% w/v relative to solvent). Add anhydrous NMP to achieve a monomer concentration of approximately 15% (w/v).
-
Activating Agent Addition: Add anhydrous pyridine (2.0 eq, relative to Monomer 1) to the stirring solution. Allow the mixture to stir at room temperature for 20 minutes.
-
Initiation of Polymerization: Slowly add triphenyl phosphite (TPP) (2.2 eq, relative to Monomer 1) to the reaction mixture. An increase in viscosity is typically observed.
-
Polycondensation: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution will increase significantly as the polymer chains grow. Monitor the reaction progress by observing the viscosity.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration. Wash the solid extensively with fresh methanol to remove unreacted monomers, solvent, and by-products. Follow with several washes with hot deionized water to remove any remaining salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-70 °C for 24 hours or until a constant weight is achieved.
Protocol: Polymer Characterization
Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties. [4] 4.1. Structural Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of amide bonds.
-
Procedure: Acquire the spectrum of the dried polymer sample.
-
Expected Peaks: Look for the appearance of a strong C=O stretching vibration (Amide I) around 1650 cm⁻¹, an N-H bending vibration (Amide II) around 1550 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Signals (¹H NMR): Resonances corresponding to the aromatic protons of the aminophenyl group, the aliphatic protons from the hexamethylenediamine and succinic acid moieties, and the amide N-H protons.
-
4.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure: Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr) and analyze against a set of polymer standards (e.g., polystyrene).
-
4.3. Thermal Properties
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess thermal stability and decomposition temperature (Td).
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
-
Procedure: Subject the polymer to a heat-cool-heat cycle to erase thermal history and obtain an accurate Tg.
-
Application in Drug Delivery
Polymers are fundamental to modern drug delivery systems, enabling controlled release, improved solubility, and targeted delivery. [5][6]Polyamides derived from amino acids are particularly promising due to their biocompatibility and biodegradability. [3]The synthesized polymer can be used to formulate drug-loaded nanoparticles for controlled therapeutic release.
5.1. Protocol: Nanoparticle Formulation via Nanoprecipitation
-
Polymer-Drug Solution: Dissolve the synthesized polyamide and a hydrophobic model drug (e.g., paclitaxel) in a water-miscible organic solvent like acetone or DMSO.
-
Nanoprecipitation: Inject the organic solution rapidly into a larger volume of an aqueous phase (deionized water), containing a surfactant (e.g., Pluronic F68), under vigorous magnetic stirring.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure, leading to the formation of a stable nanoparticle suspension.
-
Purification: The nanoparticles can be purified from excess surfactant and free drug by centrifugation or dialysis.
-
Characterization: Analyze the nanoparticles for size and distribution (Dynamic Light Scattering), morphology (SEM/TEM), drug loading efficiency, and in vitro drug release profile.
Troubleshooting
Table 2: Common Issues and Solutions in Polymer Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | Impure monomers or solvents; Non-stoichiometric monomer ratio; Insufficient reaction time. | Purify monomers and use anhydrous solvents; Carefully weigh monomers for a 1:1 molar ratio; Extend reaction time. |
| Polymer Discoloration | High reaction temperature causing side reactions or degradation. | Lower the polymerization temperature; Ensure a robust inert atmosphere. |
| Incomplete Precipitation | Polymer is partially soluble in the anti-solvent (methanol). | Use a different anti-solvent (e.g., water, diethyl ether) or increase the volume of methanol used. |
| Poor Solubility for Characterization | High crystallinity or strong intermolecular hydrogen bonding. | Try stronger solvents (e.g., DMSO, DMAc with LiCl); Gently heat the sample to aid dissolution. |
Conclusion
This compound stands out as a highly promising monomer for the development of functional polyamides. Its unique structure allows for the creation of polymers with built-in biodegradability and sites for further chemical modification. The protocols outlined in this note provide a robust framework for the synthesis, characterization, and application of these novel materials, particularly for researchers in drug development seeking to engineer next-generation delivery vehicles with enhanced performance and biocompatibility.
References
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- ChemistryTuition. (2014). Synthesis of Polyamides from www.ChemistryTuition.Net. YouTube. [Link]
- Practical Synthesis of Polyamine Succinamides and Branched Polyamines. (2022). National Institutes of Health (NIH). [Link]
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- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
- Applications of Polymers in Drug Delivery. (n.d.).
- Recent Advances in Polymers as Matrices for Drug Delivery Applications. (2023). National Institutes of Health (NIH). [Link]
- Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012). National Institutes of Health (NIH). [Link]
- Chemical Properties of Succinic acid, 2-chlorophenyl N,N-diethyl-2-aminoethyl ester. (n.d.). Cheméo. [Link]
- Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. (2016). mocedes.org. [Link]
- Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. (2015).
- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2016). National Institutes of Health (NIH). [Link]
- Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- Polymers Enhancing Bioavailability in Drug Delivery, 2nd Edition. (2023). National Institutes of Health (NIH). [Link]
- Polymer Analysis and Characterization. (2024). National Institutes of Health (NIH). [Link]
- Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. (2020).
- Novel Biobased Copolymers Based on Poly(butylene succinate)
- Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (n.d.). MDPI. [Link]
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Application Note & Protocols: 2-(4-Aminophenyl)succinic Acid as a Monomer for Advanced Polyamides
Abstract & Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] Their applications span from advanced composites in the aerospace industry to protective apparel.[1] The key to their performance lies in the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, this rigidity often leads to poor solubility and processability, limiting their application in certain advanced fields.[2]
This guide introduces 2-(4-aminophenyl)succinic acid , a versatile monomer poised to address these challenges. Its unique structure, featuring both an aromatic amine and aliphatic dicarboxylic acid moieties within a single molecule, offers a novel pathway to creating functional polyamides with tailored properties. As an AB₂ monomer (one amine group, two carboxylic acid groups), it is an ideal candidate for the single-step synthesis of hyperbranched polyamides. These architectures are known for their distinct advantages over linear analogues, including enhanced solubility, lower solution viscosity, and a high density of terminal functional groups available for post-polymerization modification.
This document provides a comprehensive overview, from the synthesis of the monomer to its polymerization and detailed characterization of the resulting polymer. The protocols are designed for researchers in materials science and drug development, offering both the procedural steps and the scientific rationale behind them.
Monomer at a Glance
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | [3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| CAS Number | 22511-21-3 | [3] |
| Structure Type | AB₂ Monomer | - |
Synthesis of this compound Monomer
The most direct route to synthesizing this compound is through the chemical reduction of its nitro-precursor, 2-(4-nitrophenyl)succinic acid .[4] Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and purity.
Rationale for Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines. It provides a high surface area for the reaction and can be easily removed by filtration.
-
Solvent: A polar protic solvent like ethanol or methanol is chosen to dissolve the starting material and facilitate the transfer of hydrogen to the catalyst surface.
-
Hydrogen Source: Pressurized hydrogen gas is the reactant. The reaction is typically conducted in a specialized pressure vessel (e.g., a Parr hydrogenator) to ensure safety and sufficient hydrogen availability.
Diagram of Monomer Synthesis
Caption: Synthetic pathway for this compound.
Protocol 2.1: Monomer Synthesis via Catalytic Hydrogenation
-
Vessel Preparation: Add 2-(4-nitrophenyl)succinic acid (10.0 g, 41.8 mmol) and 10% Pd/C (0.5 g, 5% w/w) to a 500 mL pressure-resistant hydrogenation vessel.
-
Solvent Addition: Add 200 mL of ethanol to the vessel. Seal the vessel securely.
-
Inerting: Purge the vessel with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi. Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours. Progress can also be checked by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from hot water to yield pure this compound as a crystalline solid.[5]
-
Characterization & Validation:
-
Melting Point: Determine the melting point and compare it to literature values.
-
FTIR: Confirm the disappearance of the nitro group peaks (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching peaks for the amine group (~3300-3400 cm⁻¹).
-
¹H NMR: Confirm the shift of aromatic protons and the presence of the amine protons.
-
Synthesis of Hyperbranched Polyamide
The direct polycondensation of the AB₂ monomer this compound yields a hyperbranched polyamide. This method avoids the need for strict stoichiometric control required in AABB polymerizations. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine, is an effective method for direct phosphorylation polyamidation at low temperatures, preserving the integrity of thermally sensitive functional groups.[6]
Rationale for Experimental Choices:
-
Solvent System: A mixture of N-Methyl-2-pyrrolidone (NMP) and pyridine is used. NMP is an excellent polar aprotic solvent for polyamides, while pyridine acts as both a solvent and an acid scavenger.[7] The addition of LiCl improves polymer solubility by preventing chain aggregation.[7]
-
Activating Agent: Triphenyl phosphite (TPP) reacts with the carboxylic acid groups to form a highly reactive phosphonium salt intermediate, which then readily reacts with the amine group to form an amide bond under mild conditions.
-
Temperature Control: The reaction is conducted at a moderately elevated temperature (~100 °C) to ensure a reasonable reaction rate without causing thermal degradation or unwanted side reactions.
Diagram of Polymerization Workflow
Caption: Workflow for hyperbranched polyamide synthesis.
Protocol 3.1: Direct Polycondensation
-
Reagent Preparation: Ensure all glassware is oven-dried. Dry NMP, pyridine, and LiCl before use.[7]
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (4.18 g, 20 mmol), LiCl (0.5 g), and 20 mL of pyridine in 40 mL of NMP.
-
Initiation: Stir the mixture under a gentle nitrogen flow until a clear solution is obtained. Add triphenyl phosphite (TPP) (6.2 g, 20 mmol) to the flask.
-
Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature with continuous stirring for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into 500 mL of vigorously stirred methanol. A fibrous or powdered precipitate will form.
-
Washing: Collect the polymer by filtration. Wash the precipitate thoroughly with fresh methanol several times, followed by washing with hot water to remove residual NMP, LiCl, and unreacted monomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C until a constant weight is achieved.
Physicochemical Characterization of the Polyamide
Thorough characterization is essential to validate the polymer structure and determine its properties. The hyperbranched nature and presence of aromatic and aliphatic units will define its thermal and mechanical behavior.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Structural confirmation | Appearance of strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of primary amine N-H bends. |
| NMR Spectroscopy | Detailed structural analysis | Complex spectra due to branching. Broadening of peaks corresponding to the polymer backbone. Integration can provide information on the degree of branching. |
| Gel Permeation (GPC) | Molecular weight analysis | Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermogravimetry (TGA) | Thermal stability assessment | Measurement of the 5% and 10% weight loss temperatures (Td5, Td10) to quantify thermal stability. Aromatic polyamides typically show high decomposition temperatures.[6][8] |
| DSC | Thermal transition analysis | Determination of the glass transition temperature (Tg). The Tg will be influenced by the balance between the rigid aromatic units and the flexible succinic acid linkers.[1] |
Properties, Insights, and Potential Applications
The polyamide derived from this compound is expected to exhibit a unique combination of properties stemming from its hyperbranched, semi-aromatic structure.
Field-Proven Insights:
-
Enhanced Solubility: Hyperbranched polymers lack the chain entanglement common in linear analogues, which typically leads to significantly improved solubility in organic solvents.[2] This is a critical advantage for processing and forming films or coatings.
-
High Functionality: The surface of the hyperbranched polymer is rich in terminal carboxylic acid groups. This high density of functional handles makes the polymer an excellent platform for further chemical modification, cross-linking, or conjugation with other molecules, such as therapeutic agents.
-
Tailorable Properties: The properties can be tuned. For instance, co-polymerization with a linear AB monomer could be used to control the degree of branching and, consequently, the mechanical and thermal properties of the final material.
Potential Applications:
-
Advanced Coatings and Adhesives: The excellent solubility and film-forming properties, combined with the inherent strength of the aramid structure, make these polymers suitable for high-performance coatings.
-
Membrane Technology: The controlled architecture and potential for functionalization are desirable for creating selective membranes for gas separation or filtration applications.[2]
-
Drug Delivery and Biomedical Scaffolds: The numerous terminal carboxyl groups can be used to attach drugs or targeting ligands. The biodegradability of the aliphatic succinic acid component could be advantageous for creating degradable polymer-drug conjugates or tissue engineering scaffolds.
-
Rheology Modifiers: Due to their unique globular structure and lower viscosity compared to linear polymers of similar molecular weight, they can be used as additives to control the flow properties of other materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Polyamide Synthesis Using 3,8-Diamino-6-phenylphenanthridine.
- ResearchGate. (n.d.). Syntheses and properties of polyimides derived from 2,5-bis(4-aminophenyl) pyrimidine.
- Save My Exams. (2024, December 23). Formation of Polyamides - A Level Chemistry Revision Notes.
- Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry).
- YouTube. (2014, October 8). Synthesis of Polyamides from www.ChemistryTuition.Net.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- PubMed Central (PMC). (n.d.). Functional Aromatic Polyamides.
- ResearchGate. (n.d.). (PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
- PubChem. (n.d.). 2-(4-Nitrophenyl)succinic acid.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
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Unlocking the Potential of 2-(4-Aminophenyl)succinic Acid in Drug Discovery: Application Notes and Protocols
Introduction: A Scaffold with Promise
2-(4-Aminophenyl)succinic acid is a fascinating, yet underexplored, molecule in the landscape of drug discovery. As a derivative of succinic acid, a key intermediate in the citric acid cycle, it possesses a foundation deeply rooted in cellular metabolism.[1][2] The incorporation of a 4-aminophenyl group introduces a versatile chemical handle, opening a myriad of possibilities for chemical modification and interaction with biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound, complete with detailed protocols to stimulate and guide future research.
While direct and extensive pharmacological data on this compound remains nascent, its structural motifs suggest a number of promising avenues for investigation. The succinic acid core can mimic endogenous ligands for various enzymes, while the aminophenyl group provides a reactive site for the synthesis of more complex and targeted molecules. This guide will, therefore, focus on leveraging these structural features for the discovery of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |
| Molecular Weight | 209.20 g/mol | PubChem[3] |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[3] |
| CAS Number | 22511-21-3 | PubChem[3] |
Potential Applications in Drug Discovery
Based on its chemical structure and the known biological roles of its constituent parts, we propose the following key applications for this compound in drug discovery:
-
A Versatile Scaffold for Chemical Synthesis: The primary amine on the phenyl ring serves as an excellent nucleophile, allowing for a wide range of chemical modifications. This makes this compound an ideal starting material for the synthesis of compound libraries targeting various disease areas.
-
Enzyme Inhibition: Succinate and its derivatives are known to interact with a variety of enzymes. The structural similarity of this compound to endogenous substrates could lead to the discovery of novel enzyme inhibitors. Potential targets include succinate dehydrogenase and cytochrome P450 enzymes.[4][5][6]
-
Fragment-Based Drug Discovery (FBDD): Given its relatively small size and molecular weight, this compound is an attractive candidate for fragment-based screening campaigns to identify initial hits for subsequent optimization.
Experimental Protocols
The following protocols are designed to be starting points for researchers looking to explore the potential of this compound.
Protocol 1: Synthesis of a Novel Benzamide Derivative
This protocol details the synthesis of a benzamide derivative of this compound, a common structural motif in many approved drugs. This transformation leverages the reactivity of the primary amine.
Objective: To synthesize N-(4-(1,4-dicarboxybutan-2-yl)phenyl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and pyridine at 0°C.
-
Slowly add benzoyl chloride (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry.
Workflow Diagram:
Caption: Synthetic workflow for a novel benzamide derivative.
Protocol 2: Screening for Inhibition of Cytochrome P450 Enzymes
Succinic acid has been shown to inhibit certain cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[4][5][7] This protocol provides a general framework for screening this compound for similar inhibitory activity.
Objective: To assess the inhibitory potential of this compound against major human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP450 substrate probes (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare incubation mixtures containing HLMs, NADPH regenerating system, and potassium phosphate buffer in a 96-well plate.
-
Add varying concentrations of this compound or a positive control inhibitor to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific CYP450 substrate probe.
-
Incubate at 37°C for the specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis and Interpretation:
The results of this assay will determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP450 isoform (the IC₅₀ value). A lower IC₅₀ value indicates a more potent inhibitor.
Inhibition Screening Workflow:
Caption: Workflow for CYP450 inhibition screening.
Future Directions and Conclusion
The application notes and protocols presented here provide a foundational framework for initiating research into the therapeutic potential of this compound. While this molecule may not be a drug in itself, its true value may lie in its utility as a versatile chemical scaffold and a starting point for the generation of novel, more complex, and highly active pharmaceutical compounds. Further investigations into its interactions with other metabolic enzymes and its potential as a fragment in FBDD campaigns are highly encouraged. The journey from a simple chemical entity to a life-saving therapeutic is long and arduous, but with systematic and creative exploration, molecules like this compound can serve as crucial starting points in this noble endeavor.
References
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- Xolboyeva, G. (2024). THE MULTIFACETED THERAPEUTIC APPLICATIONS OF SUCCINIC ACID IN MEDICINE. INTERNATIONAL CONFERENCE OF NATURAL AND SOCIAL-HUMANITARIAN SCIENCES, 1(7).
- Hep Journals. (2025). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Succinic acid.
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- PubMed. (n.d.). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes.
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- PubMed. (n.d.). Inhibition of retinoic acid metabolising enzymes by 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)
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- PubMed. (2024). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(32), 17802–17812.
- ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF.
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- PubMed. (2015). Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 765–771.
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- ChemicalBook. (2024). The synthesis method of Succinic acid.
- PubMed. (2025). Succinic Acid-Induced Macrophage Endocytosis Promotes Extracellular Vesicle-Based Integrin Beta1 Transfer Accelerating Fibroblast Activation and Sepsis-Associated Pulmonary Fibrosis. Advanced Science, 12(43), e07411.
- ResearchGate. (2021). Discovery of N -(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Bioorganic Chemistry.
- Will & Co BV. (n.d.). Biosynthesis of succinic acid.
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
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Application Notes and Protocols: Biochemical Assays for Characterizing Inhibitors of Glutamate Carboxypeptidase II, Featuring 2-(4-Aminophenyl)succinic acid
Introduction: The Therapeutic Promise of Targeting Glutamate Carboxypeptidase II
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme with significant therapeutic and diagnostic implications.[1][2][3] In the central nervous system, GCPII is a key regulator of glutamatergic neurotransmission. It catalyzes the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][4][5] The overactivation of glutamate receptors is implicated in a variety of neurological disorders, and by cleaving NAAG, GCPII directly contributes to the glutamate pool.[1][3]
Inhibition of GCPII presents a compelling therapeutic strategy. By preventing the breakdown of NAAG, GCPII inhibitors can simultaneously decrease excitotoxic glutamate levels and increase the concentration of NAAG.[1][3] NAAG itself is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can further modulate neuronal activity and offer neuroprotection.[6][7] This dual mechanism of action has made GCPII inhibitors attractive candidates for treating conditions such as neuropathic pain, traumatic brain injury, stroke, and schizophrenia.[2][3][4] Furthermore, GCPII is highly expressed on the surface of prostate cancer cells, making it a valuable target for both imaging and targeted therapy of this malignancy.[2][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing biochemical assays to characterize inhibitors of GCPII, with a focus on compounds such as 2-(4-Aminophenyl)succinic acid. We will delve into the mechanistic underpinnings of these assays, provide step-by-step protocols, and offer insights into data interpretation.
Mechanism of GCPII Inhibition
The inhibition of GCPII by small molecules like this compound is a critical area of research. These inhibitors are designed to interact with the active site of the enzyme, preventing the binding and subsequent cleavage of the endogenous substrate, NAAG. The active site of GCPII contains two zinc ions that are essential for its catalytic activity.[8] Potent inhibitors often chelate these zinc ions and form favorable interactions with the surrounding amino acid residues.
Experimental Workflows and Methodologies
A variety of in vitro assays have been developed to measure GCPII activity and to screen for and characterize its inhibitors.[9][10] The choice of assay often depends on the specific research question, available instrumentation, and throughput requirements. Below, we detail two robust and widely used methods: a fluorescence-based activity assay and a radiometric assay.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing GCPII inhibitors.
Caption: General workflow for screening and characterizing GCPII inhibitors.
Protocol 1: Fluorescence-Based GCPII Activity Assay
This protocol describes an enzyme-coupled assay that measures the amount of glutamate produced from the hydrolysis of NAAG. The released glutamate is then used in a secondary enzymatic reaction to generate a fluorescent signal. This method is suitable for medium- to high-throughput screening.[9]
Principle of the Assay
The assay is based on a two-step enzymatic reaction:
-
GCPII-mediated NAAG hydrolysis: NAAG → NAA + Glutamate
-
Glutamate-driven fluorescence generation: Glutamate + NADP⁺ --(Glutamate Dehydrogenase)--> α-ketoglutarate + NADPH + H⁺ NADPH + Resazurin --(Diaphorase)--> Resorufin (fluorescent) + NADP⁺
The intensity of the fluorescence produced by resorufin is directly proportional to the amount of glutamate released, and thus to the activity of GCPII.
Materials and Reagents
-
Recombinant human GCPII
-
N-acetylaspartylglutamate (NAAG)
-
This compound or other test inhibitors
-
Known GCPII inhibitor (e.g., 2-PMPA) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Detection Reagent Mix:
-
Glutamate Dehydrogenase (GDH)
-
Diaphorase
-
NADP⁺
-
Resazurin
-
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.
-
Prepare a stock solution of the positive control inhibitor (e.g., 2-PMPA).
-
Prepare a working solution of recombinant GCPII in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a working solution of NAAG substrate in Assay Buffer.
-
Prepare the Detection Reagent Mix according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 2 µL of the test inhibitor dilutions, positive control, or vehicle (DMSO) to the wells of the microplate.
-
Add 20 µL of the GCPII enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the NAAG substrate solution to each well.
-
Immediately add 20 µL of the Detection Reagent Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Expected Results
A successful experiment will show a dose-dependent decrease in fluorescence signal with increasing concentrations of this compound and the positive control, indicating inhibition of GCPII activity. The data can be used to compare the potency of different inhibitors.
| Compound | IC50 (nM) |
| 2-PMPA (Positive Control) | ~1-10 |
| This compound | To be determined |
| Test Compound X | To be determined |
Protocol 2: Radiometric [³H]-NAAG Hydrolysis Assay
This assay directly measures the enzymatic activity of GCPII by quantifying the release of [³H]-glutamate from a radiolabeled [³H]-NAAG substrate.[9][11] It is considered a gold-standard method due to its high sensitivity and direct measurement of product formation.
Principle of the Assay
The principle relies on the separation of the radiolabeled product ([³H]-glutamate) from the unreacted radiolabeled substrate ([³H]-NAAG). This is typically achieved using anion-exchange chromatography, where the negatively charged glutamate is retained on the column while the more negatively charged NAAG is not. The radioactivity of the eluted glutamate is then quantified by liquid scintillation counting.
Materials and Reagents
-
Recombinant human GCPII
-
[³H]-N-acetylaspartylglutamate ([³H]-NAAG)
-
Unlabeled NAAG
-
This compound or other test inhibitors
-
Known GCPII inhibitor (e.g., 2-PMPA) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Stop Solution: 0.1 M HCl
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare stock solutions and a dilution series of this compound and other test compounds.
-
Prepare a stock solution of the positive control inhibitor.
-
Prepare a working solution of recombinant GCPII in Assay Buffer.
-
Prepare a substrate mix containing a known concentration of [³H]-NAAG and unlabeled NAAG in Assay Buffer.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add the test inhibitor dilutions, positive control, or vehicle.
-
Add the GCPII enzyme solution to each tube.
-
Incubate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the [³H]-NAAG substrate mix.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
-
Separation and Quantification:
-
Prepare small columns with the anion-exchange resin.
-
Apply the reaction mixture to the columns.
-
Wash the columns with water to remove the unreacted [³H]-NAAG.
-
Elute the bound [³H]-glutamate with a suitable buffer (e.g., 0.5 M HCl).
-
Collect the eluate in scintillation vials.
-
Add scintillation cocktail to each vial and mix.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Subtract the background CPM (from reactions without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration as described in the fluorescence assay protocol.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.
Visualizing the Radiometric Assay Principle
Caption: Principle of the radiometric assay for GCPII activity.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, it is crucial to incorporate a self-validating system within each assay:
-
Positive Control: Always include a known, potent inhibitor of GCPII (e.g., 2-PMPA) in each assay. This confirms that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of test compounds.
-
Negative Control: Wells containing the enzyme and substrate but no inhibitor (vehicle control) are essential for determining the 100% activity level.
-
Background Control: Wells without the enzyme should be included to measure any non-enzymatic substrate degradation or background signal.
-
Linearity of the Reaction: It is critical to ensure that the enzymatic reaction is proceeding within the linear range with respect to time and enzyme concentration. This can be verified by running kinetic assays.
Conclusion
The biochemical assays described in these application notes provide robust and reliable methods for characterizing inhibitors of Glutamate Carboxypeptidase II, such as this compound. By understanding the underlying principles and carefully implementing the protocols, researchers can effectively screen for novel inhibitors, determine their potency, and gain insights into their mechanism of action. This is a critical step in the development of new therapeutic agents for a range of neurological disorders and for the diagnosis and treatment of prostate cancer.
References
- Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - Frontiers.
- Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PubMed Central.
- Glutam
- Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prost
- (IUCr)
- Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prost
- Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prost
- Project - Glutamate Carboxypeptidase II - Johns Hopkins Drug Discovery.
- Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prost
- Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PubMed Central.
- Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function.
- Development of a high-throughput fluorescence polarization assay to identify novel ligands of glutam
- An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII)
- Measurement of glutamate carboxypeptidase II (NAALADase)
Sources
- 1. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer | Bentham Science [eurekaselect.com]
- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 7. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Aminophenyl)succinic Acid as a Cross-Linking Agent
Introduction: Unlocking the Potential of a Bifunctional Cross-Linking Agent
In the realm of polymer science and drug delivery, the architecture of materials at a molecular level dictates their macroscopic properties and, consequently, their functional efficacy. Cross-linking, the process of forming covalent bonds to join polymer chains, is a cornerstone of material design, transforming linear polymers into robust, three-dimensional networks. The choice of a cross-linking agent is paramount, as its chemical nature determines the cross-linking chemistry, and its structure influences the final properties of the material, such as swellability, mechanical strength, and biodegradability.
This guide focuses on 2-(4-aminophenyl)succinic acid , a bifunctional molecule possessing both a nucleophilic aromatic amine and two carboxylic acid groups. This unique combination of reactive sites presents a versatile platform for creating diverse polymer networks. The aromatic amine offers a reactive handle for reactions with electrophilic groups, while the dicarboxylic acid moiety can engage in ester or amide bond formation. The presence of the phenyl ring can impart a degree of rigidity to the cross-links, potentially enhancing the thermal and mechanical stability of the resulting polymer network.
While the use of succinic acid as a cross-linker has been explored, particularly for biopolymers, specific, field-proven protocols for this compound are not extensively documented in publicly available literature. Therefore, this document serves as a detailed, theoretically grounded guide for the researcher, scientist, and drug development professional. The protocols and mechanisms described herein are based on established principles of organic and polymer chemistry, providing a robust starting point for the investigation and application of this promising cross-linking agent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a cross-linking agent is essential for designing effective reaction protocols. The key properties of this compound are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from structure |
| pKa (approximate) | Carboxylic acids: ~4-5; Aromatic amine: ~4-5 | General chemical principles |
Theoretical Cross-Linking Mechanisms
The versatility of this compound as a cross-linking agent stems from its ability to participate in different reaction pathways, dictated by the functional groups present on the polymer to be cross-linked and the chosen reaction conditions.
Cross-Linking via Carboxylic Acid Groups (Amide or Ester Bond Formation)
The two carboxylic acid groups can be activated to react with nucleophilic groups on polymer chains, such as primary amines (-NH₂) or hydroxyl (-OH) groups, to form stable amide or ester linkages, respectively. A common and highly efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. This "zero-length" cross-linking approach covalently links the polymer chains via the this compound molecule.
Caption: Amide bond formation using EDC/NHS chemistry.
Cross-Linking via the Aromatic Amine Group
The primary aromatic amine of this compound is a nucleophile that can react with electrophilic functional groups on polymer chains. Examples include:
-
Epoxy groups: The amine can open an epoxide ring to form a stable carbon-nitrogen bond and a secondary hydroxyl group.
-
Isocyanate groups: The amine reacts with an isocyanate to form a urea linkage.
-
Acyl halides or activated esters: The amine can form an amide bond with these functionalities.
This approach is particularly useful for cross-linking polymers that have been functionalized with such electrophilic groups.
Caption: Cross-linking via reaction of the amine group with an epoxy-functionalized polymer.
Dual-Mode Cross-Linking and Polymer Synthesis
The presence of both amino and carboxylic acid groups allows for this compound to act as a monomer in step-growth polymerization to synthesize polyamides, polyesters, or poly(ester-amide)s. For instance, in a reaction with a diamine and a diol, it could be incorporated into a polymer backbone, providing both amide and ester linkages.
Experimental Protocols: A Practical Guide
The following protocols are proposed methodologies based on established chemical principles. Researchers should perform initial small-scale experiments to optimize reaction conditions such as stoichiometry, concentration, pH, temperature, and reaction time for their specific polymer system.
Protocol 1: Cross-Linking of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol, Hyaluronic Acid) via Ester Bond Formation
This protocol is designed for polymers containing accessible hydroxyl groups and utilizes EDC/NHS chemistry to activate the carboxylic acids of this compound.
Materials:
-
Hydroxyl-containing polymer (e.g., Polyvinyl alcohol (PVA), Hyaluronic Acid (HA))
-
This compound (APS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the hydroxyl-containing polymer in MES buffer (e.g., 0.1 M, pH 5.5-6.5) to the desired concentration (e.g., 1-5% w/v). The choice of buffer is critical as amine-containing buffers like Tris will compete in the reaction.
-
Gently stir until the polymer is fully dissolved. Warming may be necessary for some polymers.
-
-
Cross-linker and Activator Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
In a separate container, dissolve EDC and NHS in MES buffer. A slight molar excess of EDC and NHS relative to the carboxylic acid groups of APS is recommended (e.g., 1.2 to 1.5 equivalents).
-
-
Activation of this compound:
-
Add the EDC/NHS solution to the APS solution and stir at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.
-
-
Cross-Linking Reaction:
-
Add the activated APS solution dropwise to the polymer solution while stirring.
-
Adjust the pH of the reaction mixture to 7.0-7.5 with a non-amine-containing base if necessary, as this pH range is optimal for the reaction of the NHS ester with hydroxyl groups.
-
Allow the reaction to proceed at room temperature for 4-24 hours, or at 4°C for a longer duration, with continuous gentle stirring.
-
-
Purification of the Cross-linked Product:
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted cross-linker, EDC/NHS byproducts, and solvents.
-
Lyophilize the purified solution to obtain the dry, cross-linked polymer.
-
Caption: Workflow for cross-linking a hydroxyl-containing polymer.
Protocol 2: Synthesis of a Polyamide using this compound
This protocol outlines the synthesis of a polyamide through polycondensation of this compound with a diamine.
Materials:
-
This compound (APS)
-
A diamine (e.g., hexamethylenediamine)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Methanol
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and the diamine in a mixture of NMP and pyridine. The addition of LiCl can improve the solubility of the resulting polyamide.
-
-
Polycondensation:
-
Add triphenyl phosphite (TPP) as a condensing agent to the solution.
-
Heat the reaction mixture to approximately 100-120°C under a nitrogen atmosphere and stir for 3-6 hours.
-
-
Isolation of the Polyamide:
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterization of Cross-Linked Materials
A suite of analytical techniques should be employed to confirm successful cross-linking and to characterize the properties of the resulting material.
| Characterization Technique | Purpose | Expected Outcome for Successful Cross-Linking |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of new covalent bonds (amide or ester). | Appearance of new peaks corresponding to amide C=O stretch (~1650 cm⁻¹) or ester C=O stretch (~1735 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the cross-links. | Appearance of new signals corresponding to the protons or carbons of the cross-linker within the polymer network. |
| Swelling Studies | To determine the cross-linking density and water uptake capacity. | Reduced swelling in a suitable solvent compared to the un-cross-linked polymer. The degree of swelling is inversely proportional to the cross-linking density. |
| Rheometry | To measure the viscoelastic properties of the material. | An increase in the storage modulus (G') and a more solid-like behavior (G' > G''). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | An increase in Tg, indicating reduced chain mobility due to cross-linking. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | Increased thermal decomposition temperature compared to the starting polymer. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and porous structure of the cross-linked material (especially for hydrogels). | Observation of a porous, interconnected network structure. |
Potential Applications
The unique bifunctional nature of this compound opens up a range of potential applications for the resulting cross-linked materials:
-
Hydrogels for Drug Delivery: The ability to control cross-linking density can be used to tune the mesh size of a hydrogel network, thereby controlling the release rate of encapsulated therapeutic agents. The aromatic and carboxylic acid functionalities may also offer opportunities for drug-polymer interactions.
-
Biomaterials for Tissue Engineering: Cross-linked biopolymers can form scaffolds that mimic the extracellular matrix, providing mechanical support and promoting cell growth. The biocompatibility of such materials would need to be thoroughly assessed.
-
High-Performance Polymers: When used as a monomer, this compound can introduce rigidity and potential for hydrogen bonding into polyamides and polyesters, potentially leading to materials with enhanced thermal and mechanical properties.
-
Surface Modification: The reactive groups of this molecule can be used to functionalize surfaces, introducing both amine and carboxylic acid groups for further modification or for altering surface properties such as hydrophilicity and charge.
Conclusion
This compound stands as a cross-linking agent of considerable potential, offering a gateway to a wide array of novel materials. Its dual reactivity allows for a tailored approach to polymer network design. While direct, established applications are yet to be widely reported, the fundamental principles of its chemistry are well-understood. The theoretical frameworks and protocols provided in this guide are intended to empower researchers to explore the capabilities of this versatile molecule and to develop innovative materials for a broad spectrum of scientific and industrial applications. As with any new material development, careful optimization and thorough characterization will be the keys to unlocking its full potential.
References
- Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013. (URL: [Link])
- PubChem. "this compound.
- Odian, G. Principles of Polymerization. 4th ed., Wiley-Interscience, 2004. (URL: [Link])
- NC State University Libraries. "11.13 Polyamides and Polyesters: Step-Growth Polymers." (URL: [Link])
Sources
Application Notes and Protocols for Reactions with 2-(4-Aminophenyl)succinic Acid
Introduction
2-(4-Aminophenyl)succinic acid is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, polymer science, and materials development. Its structure, featuring a reactive primary aromatic amine and two carboxylic acid moieties, allows for a diverse range of chemical transformations. The aromatic amine can be readily converted into a diazonium salt, a gateway to a wide array of functional groups and the synthesis of azo dyes. Concurrently, the dicarboxylic acid functionality provides a handle for the formation of amides, esters, and the construction of novel polyamide structures.
This comprehensive guide provides detailed experimental setups and protocols for key reactions involving this compound. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures for their specific research needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing and executing successful experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | [1] |
| Appearance | Off-white to light brown powder | (Typical) |
| Melting Point | 213 °C | |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and methanol. | (General observation) |
| pKa | (Not available) |
Spectroscopic Data
The following spectroscopic data provides a reference for the characterization of the starting material.
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0 (br s, 2H, COOH), 6.85 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 4.90 (s, 2H, NH₂), 3.60 (t, 1H, CH), 2.70 (dd, 1H, CH₂), 2.40 (dd, 1H, CH₂) |
| ¹³C NMR (Polysol) | δ (ppm): 175.5, 173.8, 146.0, 130.0, 128.5, 114.0, 48.0, 35.0 |
| IR (KBr) | ν (cm⁻¹): 3400-2500 (O-H and N-H stretch), 1700 (C=O stretch), 1620 (N-H bend), 1520 (aromatic C=C stretch) |
| Mass Spec (GC-MS) | m/z: 209 (M+), 163, 106 |
Section 1: Diazotization and Azo Coupling Reactions
The primary aromatic amine of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for the synthesis of a variety of derivatives, most notably azo dyes.
Reaction Principle
Diazotization involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is generated in-situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to form a diazonium salt.[2] This salt is then immediately reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction to form a highly colored azo compound.
Experimental Workflow: Diazotization and Azo Coupling
Caption: Workflow for the synthesis of azo dyes.
Detailed Protocol: Synthesis of an Azo Dye with 2-Naphthol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL beaker, suspend 2.09 g (10 mmol) of this compound in 50 mL of distilled water.
-
Add 5 mL of concentrated HCl and stir until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 15 minutes. The resulting clear solution is the diazonium salt, which should be used immediately.
-
-
Preparation of the Coupling Solution:
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 1 M NaOH solution. Cool the solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from hot ethanol to yield the final product.
-
Expected Results:
| Product | Appearance | Yield | Melting Point (°C) |
| Azo dye with 2-Naphthol | Red-orange solid | 85-95% | >250 (decomposes) |
Spectroscopic Data (Representative for Azo Dye Product):
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0 (br s, 2H, COOH), 8.5-7.0 (m, Ar-H), 4.0-3.0 (m, CH and CH₂) |
| IR (KBr) | ν (cm⁻¹): 3400-2500 (O-H), 1700 (C=O), 1600 (N=N), 1500 (aromatic C=C) |
Section 2: Amide Bond Formation
The two carboxylic acid groups of this compound can readily undergo condensation reactions with primary and secondary amines to form amides. This is a cornerstone reaction for the synthesis of a wide range of biologically active molecules and functional materials.
Reaction Principle
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically activated using a coupling agent, such as a carbodiimide. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a common and effective system for forming a stable active ester intermediate, which then reacts with the amine to form the amide bond under mild conditions.
Experimental Workflow: EDC/NHS Mediated Amide Coupling
Caption: Workflow for EDC/NHS mediated amide bond formation.
Detailed Protocol: Synthesis of a Diamide with Benzylamine
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Activation of Carboxylic Acids:
-
In a round-bottom flask, dissolve 1.05 g (5 mmol) of this compound in 20 mL of anhydrous DMF.
-
Add 1.27 g (11 mmol) of NHS and 2.11 g (11 mmol) of EDC to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
-
Amine Coupling:
-
In a separate flask, dissolve 1.07 g (10 mmol) of benzylamine in 10 mL of anhydrous DMF.
-
Slowly add the benzylamine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
-
Expected Results:
| Product | Appearance | Yield | Melting Point (°C) |
| Diamide with Benzylamine | White to off-white solid | 70-85% | (To be determined) |
Spectroscopic Data (Representative for Diamide Product):
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 8.0-7.0 (m, Ar-H), 6.5-6.0 (br s, NH), 4.4 (d, CH₂-Ph), 3.8 (br s, NH₂), 3.5-2.5 (m, CH and CH₂) |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H), 1640 (amide C=O), 1540 (amide N-H bend) |
Section 3: Polyamide Synthesis
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of novel polyamides. By reacting with a diamine, the dicarboxylic acid functionality can form a repeating amide linkage, leading to a polymer chain.
Reaction Principle
Polyamides can be synthesized through the direct polycondensation of a dicarboxylic acid and a diamine at elevated temperatures. To achieve high molecular weight polymers, it is crucial to use stoichiometric amounts of the monomers and to effectively remove the water formed during the reaction.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides.
Detailed Protocol: Synthesis of a Polyamide with Hexamethylenediamine
Materials:
-
This compound
-
Hexamethylenediamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP) (as a condensing agent, optional)
-
Pyridine (optional)
-
Methanol
Procedure:
-
Monomer Preparation:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 2.09 g (10 mmol) of this compound, 1.16 g (10 mmol) of hexamethylenediamine, and 20 mL of NMP.
-
If using a condensing agent, add 6.2 g (20 mmol) of TPP and 2 mL of pyridine.
-
-
Polymerization:
-
Heat the reaction mixture to 100 °C with stirring under a slow stream of nitrogen for 1-2 hours.
-
Gradually increase the temperature to 180-200 °C and maintain for 4-6 hours to facilitate the removal of water and drive the polymerization. The viscosity of the solution will increase as the reaction proceeds.
-
-
Isolation of the Polyamide:
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution slowly into 200 mL of vigorously stirring methanol.
-
The polyamide will precipitate as a fibrous solid.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C overnight.
-
Expected Results:
| Product | Appearance | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) |
| Polyamide with Hexamethylenediamine | Light yellow to brown solid | 0.4-0.8 | (To be determined) |
Spectroscopic Data (Representative for Polyamide Product):
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.0-7.0 (br m, Ar-H and NH), 3.5-2.5 (m, aliphatic CH₂ and CH) |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H), 2930, 2850 (C-H), 1640 (amide C=O), 1540 (amide N-H bend) |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
EDC is a skin and respiratory irritant.
-
Diazonium salts can be explosive when dry; always keep them in solution.
References
- PubChem. This compound. [Link][1]
- Organic Syntheses.
Sources
Introduction: The Analytical Challenge of a Multi-Functional Molecule
An Application Guide to the Derivatization of 2-(4-Aminophenyl)succinic Acid for Chromatographic Analysis
This compound is a molecule of interest in pharmaceutical and metabolic research, characterized by its unique structure containing both acidic and basic functional groups: two carboxylic acid moieties and an aromatic primary amine.[1] This trifunctional nature imparts high polarity, low volatility, and poor solubility in common organic solvents used for chromatography. Consequently, direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) is impracticable, as the analyte will not elute from the column. While amenable to liquid chromatography (LC), its polar nature can lead to poor retention on traditional reversed-phase columns and suboptimal ionization efficiency in mass spectrometry.
Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for analysis.[2][3] For GC-MS, the goal is to mask the polar functional groups, thereby increasing volatility and thermal stability.[4][5] For LC-MS/MS, derivatization aims to enhance chromatographic retention and, more critically, improve ionization efficiency to achieve lower limits of detection.[6][7]
This guide provides detailed application notes and protocols for the derivatization of this compound, tailored for researchers, scientists, and drug development professionals. We will explore robust methods for both GC-MS and LC-MS/MS platforms, explaining the causality behind experimental choices to ensure reproducible and reliable quantification.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary objective is to convert the non-volatile this compound into a thermally stable and volatile derivative. This is achieved by replacing the active hydrogens on the carboxylic acid and amine groups.[5][8]
Core Principle: Volatilization through Silylation
Silylation is the most prevalent and effective derivatization technique for compounds containing -OH, -COOH, and -NH2 groups.[4][8] The process involves replacing the acidic protons with a nonpolar trimethylsilyl (TMS) group. Silyl derivatives are significantly more volatile, less polar, and more thermally stable than their parent compounds, leading to improved chromatographic peak shape and enhanced detection.[4][5]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with a wide range of functional groups.[9][10] Its reaction byproducts are volatile and typically elute with the solvent front, minimizing chromatographic interference.[10] For compounds that are difficult to silylate, the addition of a catalyst like trimethylchlorosilane (TMCS) is recommended.[9][11]
Caption: Silylation of this compound using BSTFA.
Protocol 1: One-Step Silylation with BSTFA + TMCS
This protocol describes the complete derivatization of all three active sites (two carboxyl, one amine) in a single, efficient step.
I. Materials and Reagents
-
This compound standard or extracted sample residue
-
BSTFA + 1% TMCS (e.g., SILYL-991)[9]
-
High-purity pyridine or acetonitrile (ACN)
-
Heating block or oven
-
GC vials with PTFE-lined caps
-
Nitrogen gas stream for evaporation
II. Step-by-Step Methodology
-
Sample Preparation: Aliquot the sample containing this compound into a GC vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylation reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 50 µL of pyridine or acetonitrile to the dried sample to act as a solvent.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes. This ensures complete derivatization of all functional groups.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Experimental Workflow for GC-MS Derivatization
Caption: Workflow for silylation-based GC-MS sample preparation.
Data Summary: Silylation Protocol
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for efficient reaction with acids and amines.[9] |
| Solvent | Pyridine or ACN | Aids in dissolving the polar analyte before derivatization. |
| Temperature | 70°C | Provides sufficient energy to drive the reaction to completion without degrading the analyte. |
| Time | 60 minutes | Ensures complete derivatization of all three functional groups. |
Part 2: Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For LC-MS/MS, derivatization is employed not to increase volatility but to enhance analytical sensitivity and improve chromatographic properties.[6] A key strategy for acidic compounds is to attach a tag with high proton affinity, which significantly boosts the signal in positive electrospray ionization (ESI+).[7][12]
Core Principle: EDC-Mediated Amide Coupling
This approach targets the two carboxylic acid groups on this compound. The reaction uses a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl groups. These activated intermediates then readily react with an amine-containing derivatizing agent to form stable amide bonds.[6] This method is performed under mild, often aqueous, conditions.
A well-chosen derivatizing agent can increase sensitivity by over 100-fold.[7] For this application, N-(4-aminophenyl)piperidine is an excellent candidate. It adds a basic piperidine moiety, which is readily protonated, making the derivative highly responsive in ESI+ mode.[7][12][13]
Protocol 2: Amide Coupling with N-(4-aminophenyl)piperidine
This protocol details the derivatization of the carboxylic acid groups to enhance ESI+ signal for sensitive LC-MS/MS quantification.
I. Materials and Reagents
-
This compound standard or sample extract
-
N-(4-aminophenyl)piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reaction vials
-
Acetonitrile (ACN) and Water (LC-MS grade)
II. Step-by-Step Methodology
-
Sample Preparation: Prepare a solution of the analyte in DMF.
-
Reagent Preparation: In a separate vial, prepare a solution of N-(4-aminophenyl)piperidine (1.2 equivalents per carboxyl group) and DIPEA (2.5 equivalents) in DMF.
-
Activation: Add EDC (1.2 equivalents per carboxyl group) to the analyte solution and mix gently. Allow the activation to proceed for 5 minutes at room temperature.
-
Coupling Reaction: Transfer the N-(4-aminophenyl)piperidine/DIPEA solution to the activated analyte solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching & Dilution: Quench the reaction by adding an equal volume of water. Dilute the final mixture with a suitable solvent (e.g., 50:50 ACN:Water) to a concentration appropriate for LC-MS/MS analysis.
Experimental Workflow for LC-MS/MS Derivatization
Caption: Workflow for EDC-mediated derivatization for LC-MS/MS.
Data Summary: Amide Coupling Protocol
| Parameter | Condition | Rationale |
| Reagent | EDC / N-(4-aminophenyl)piperidine | EDC activates carboxyl groups for efficient coupling with the high proton affinity amine tag.[6][7] |
| Base | DIPEA | Acts as a non-nucleophilic base to facilitate the coupling reaction.[13] |
| Solvent | DMF | An appropriate aprotic solvent for the coupling reaction.[13] |
| Temperature | Room Temperature | The reaction proceeds efficiently under mild conditions, preserving the integrity of the analyte. |
| Time | 2 hours | Provides sufficient time for the coupling reaction to reach completion. |
Part 3: Considerations for Chiral Analysis
This compound possesses a chiral center, meaning it exists as two non-superimposable enantiomers. In drug development and metabolism studies, quantifying individual enantiomers is often critical. This can be achieved via derivatization using a chiral derivatizing agent (CDA).
The primary amine on the molecule is an ideal target for this purpose. A CDA, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), can be used.[14] FDAA reacts with the primary amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral reversed-phase HPLC, allowing for their individual quantification.[14]
Conclusion
The analytical strategy for this compound is dictated by the chosen chromatographic platform and the ultimate research question. For GC-MS-based methods, quantitative and robust silylation is the preferred approach to ensure volatility and thermal stability. For high-sensitivity quantification, particularly in complex biological matrices, an LC-MS/MS method employing EDC-mediated derivatization of the carboxylic acid groups with a high proton affinity tag offers superior performance. Finally, for stereospecific analysis, chiral derivatization targeting the primary amine enables the separation and quantification of individual enantiomers. The protocols and principles outlined in this guide provide a validated framework for the successful analysis of this challenging yet important molecule.
References
- Steelman, A. J., & Lorkiewicz, P. K. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2634–2643. [Link]
- Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Obrnuta faza.
- Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4165-4178. [Link]
- PubChem. This compound. [Link]
- Aurora Analytics.
- ResearchGate. Use of N‐(4‐aminophenyl)
- HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
- PubMed. Use of N-(4-aminophenyl)
- ATAS GL International. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
- Labinsights.
- Petruzzella, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287. [Link]
- Rowan University. Use of N-(4-aminophenyl)
- Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 84-91. [Link]
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- 4. obrnutafaza.hr [obrnutafaza.hr]
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- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Synthesis of 2-(4-Aminophenyl)succinic Acid
Introduction
2-(4-Aminophenyl)succinic acid is a chiral molecule with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an aromatic amine and a succinic acid moiety, makes it an analog to substrates for enzymes like succinate dehydrogenase, suggesting its utility in the development of novel enzyme inhibitors.[1] Traditional chemical synthesis of such chiral compounds often involves multi-step processes, harsh reaction conditions, and challenging separations of enantiomers.[2] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a sustainable and efficient alternative for asymmetric synthesis.[3][4][5]
This guide provides a comprehensive framework for the stereoselective synthesis of this compound from a prochiral keto-acid precursor using a transaminase (TA) enzyme. Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone or a keto acid.[6][7] This methodology is renowned for its high enantioselectivity, mild reaction conditions, and environmental friendliness, making it a powerful tool for modern drug development.[8]
Principle of Asymmetric Transamination
The core of this method is the conversion of the prochiral precursor, 4-(4-aminophenyl)-2-oxosuccinic acid, into the chiral product, this compound. This is achieved via an asymmetric amination reaction catalyzed by a transaminase.
The overall reaction consists of two half-reactions:
-
The amino donor (e.g., L-Alanine) transfers its amino group to the enzyme's PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing a keto-acid byproduct (e.g., pyruvate).
-
The PMP-enzyme complex then transfers the amino group to the keto-acid substrate, generating the desired chiral amino acid product and regenerating the PLP-enzyme for the next catalytic cycle.[7][8]
The stereochemical outcome is dictated by the enzyme's active site, which precisely orients the substrate for the addition of the amino group, typically leading to very high enantiomeric excess (e.e.).[9] A significant challenge in transaminase-catalyzed reactions is the reaction equilibrium, which can be unfavorable.[8] This is often overcome by using a large excess of a cost-effective amino donor or by employing a system to remove the keto-acid byproduct.[8]
Overall Experimental Workflow
The process begins with the selection and validation of a suitable transaminase, proceeds to a preparative-scale reaction, and concludes with product analysis to confirm conversion and stereoselectivity.
Caption: High-level workflow for biocatalytic synthesis.
PART 1: Enzyme Screening and Activity Assay
Rationale: Not all transaminases will accept a novel, non-natural substrate. Therefore, the first critical step is to screen a library of commercially available transaminases to identify a "hit" that demonstrates activity towards 4-(4-aminophenyl)-2-oxosuccinic acid. A coupled enzyme assay is often used for high-throughput screening.[10] In this protocol, we describe a standard endpoint assay using HPLC for simplicity and accuracy.
Materials & Reagents
-
Substrate: 4-(4-aminophenyl)-2-oxosuccinic acid
-
Enzymes: Transaminase screening panel (various suppliers)
-
Amino Donor: L-Alanine (or Isopropylamine)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Buffer: Potassium phosphate buffer (100 mM, pH 8.0)
-
Quenching Solution: 1 M HCl
-
Analytical: HPLC system, Chiral HPLC column
Protocol 1: Transaminase Screening
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the buffer, amino donor, and PLP. The final concentrations in the reaction should be as specified in the table below.
-
Dispense Substrate: To individual wells of a 96-well plate or microcentrifuge tubes, add the substrate stock solution.
-
Add Master Mix: Add the master mix to each well/tube containing the substrate.
-
Initiate Reaction: Add each unique transaminase from the screening panel to its respective well/tube to initiate the reaction. Include a "no enzyme" control.
-
Causality Note: The "no enzyme" control is essential to confirm that any observed product formation is due to enzymatic activity and not spontaneous chemical conversion.
-
-
Incubate: Seal the plate/tubes and incubate at the desired temperature (e.g., 30-40°C) with shaking for a set period (e.g., 16-24 hours). The optimal temperature will depend on the specific enzyme's characteristics.
-
Quench Reaction: Stop the reaction by adding an equal volume of quenching solution (1 M HCl). This denatures the enzyme.
-
Centrifuge: Centrifuge the samples to pellet the precipitated protein.
-
Analyze: Analyze the supernatant from each well/tube by Chiral HPLC (see Protocol 3) to detect product formation and determine enantiomeric excess.
Data Presentation: Screening Reaction Components
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| K-Phosphate Buffer (pH 8.0) | 1 M | 100 | 100 mM |
| 4-(4-aminophenyl)-2-oxosuccinic acid | 100 mM | 100 | 10 mM |
| L-Alanine (Amino Donor) | 1 M | 500 | 500 mM |
| Pyridoxal 5'-Phosphate (PLP) | 10 mM | 100 | 1 mM |
| Transaminase Solution | 10-20 mg/mL | 100 | 1-2 mg/mL |
| Deionized Water | - | 100 | - |
| Total Volume | 1000 µL |
PART 2: Preparative Scale Synthesis
Rationale: Once an effective transaminase is identified, the reaction is scaled up to produce a usable quantity of the target compound. The conditions determined during screening are used as a starting point. Using a high concentration of the amino donor is critical to drive the reaction equilibrium towards the product.[8]
Biocatalytic Reaction Pathway
Caption: Asymmetric transamination of the keto-acid precursor.
Protocol 2: 100 mg Scale Synthesis
-
Reactor Setup: In a 50 mL jacketed glass reactor equipped with a magnetic stirrer and pH probe, add 20 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add Reagents: While stirring, add L-Alanine (e.g., 5-10 molar equivalents) and PLP (1 mM final concentration). Adjust the pH back to 8.0 with 1 M NaOH if necessary.
-
Add Substrate: Dissolve 100 mg of 4-(4-aminophenyl)-2-oxosuccinic acid in the buffer. The substrate may require gentle warming or pH adjustment to fully dissolve.
-
Equilibrate Temperature: Set the reactor temperature to 35°C and allow the solution to equilibrate.
-
Initiate Reaction: Add the optimized transaminase (e.g., 5-10 mg/mL final concentration).
-
Monitor Reaction: Maintain the pH at 8.0 using an automated titrator adding 1 M NaOH. The reaction progress can be monitored by taking small aliquots over time (e.g., at 1, 4, 8, and 24 hours) and analyzing them via HPLC.
-
Causality Note: The consumption of the acidic substrate and production of the amino acid product can cause pH shifts. Maintaining a constant pH is crucial for optimal enzyme activity and stability.
-
-
Reaction Completion & Workup: Once the reaction has reached maximum conversion (or after 24 hours), stop the reaction by lowering the pH to ~3.0 with 2 M HCl. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture (e.g., 10,000 x g for 20 min) to pellet the precipitated enzyme and any remaining insoluble substrate.
-
Product Isolation: The product in the supernatant can be purified using techniques such as ion-exchange chromatography or crystallization.
PART 3: Analytical Method for Chiral Separation
Rationale: Accurate determination of the reaction's success requires a robust analytical method to separate and quantify the substrate, product, and the two product enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[11] Macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acid enantiomers.[12]
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Take the quenched, centrifuged supernatant from the reaction. Dilute it 10 to 100-fold with the mobile phase to ensure the concentrations are within the linear range of the detector.
-
HPLC System & Column:
-
Column: Astec CHIROBIOTIC T (or equivalent teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A common starting point is an isocratic mixture of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). This may require optimization.
-
Causality Note: The acidic modifier (formic acid) helps to protonate the carboxyl groups of the analyte and the stationary phase, influencing retention and peak shape. The organic modifier (methanol) concentration is a key parameter for adjusting retention time and enantioselectivity.
-
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a wavelength where the aromatic ring has strong absorbance).
-
-
Run Standards: Inject analytical standards of the racemic product to determine the retention times of the (R) and (S) enantiomers. Inject a standard of the starting material to determine its retention time.
-
Analyze Samples: Inject the prepared reaction samples.
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product enantiomers.
-
Calculate Conversion (%):
-
Conversion % = [Area(Product) / (Area(Product) + Area(Substrate))] * 100
-
-
Calculate Enantiomeric Excess (e.e. %):
-
Assuming the desired enantiomer is E1 and the undesired is E2:
-
e.e. % = [(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))] * 100
-
-
Data Presentation: Expected Analytical Results
| Sample | Conversion (%) | e.e. (%) | Notes |
| TA-01 | 85% | 98% (S) | High conversion and excellent enantioselectivity. |
| TA-02 | 15% | 75% (S) | Low conversion, moderate enantioselectivity. |
| TA-03 | >99% | >99% (R) | Excellent conversion, opposite enantiomer produced. |
| No Enzyme | <1% | - | Confirms reaction is enzyme-dependent. |
Optimization and Advanced Considerations
-
Enzyme Immobilization: For industrial applications, the high cost of enzymes can be a barrier.[13] Immobilizing the identified transaminase onto a solid support (e.g., porous resins) allows for easy recovery and reuse of the biocatalyst, significantly improving process economics.[14][15][16] Covalent binding is a common method that creates a strong, stable linkage between the enzyme and the carrier.[16]
-
Byproduct Removal: In cases where the reaction equilibrium is highly unfavorable, a multi-enzyme cascade can be implemented. For instance, if L-Alanine is the amino donor, an L-alanine dehydrogenase can be added to regenerate alanine from the pyruvate byproduct, further driving the reaction to completion.[17]
-
Protein Engineering: If no commercial enzyme provides satisfactory performance, directed evolution or rational protein design can be used to engineer a bespoke enzyme with enhanced activity, stability, or selectivity for the target substrate.[9][18]
References
- MDPI. (n.d.). Enzyme Immobilization and Biocatalysis.
- PMC - NIH. (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids.
- Wikipedia. (n.d.). Transaminase.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). Biocatalytic reductive aminations of α‐keto acids/esters using....
- The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
- Thieme. (2013). Biocatalytic Reductive Amination. Synfacts, 9(06), 0665.
- PMC - NIH. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds.
- PMC - NIH. (n.d.). Enzyme Immobilization Technologies and Industrial Applications.
- ResearchGate. (2025, August 6). Transaminases for the synthesis of enantiopure beta-amino acids.
- Green Chemistry (RSC Publishing). (2016, September 30). Transaminase biocatalysis: optimization and application.
- Frontiers. (n.d.). Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis.
- IJFMR. (2025). Recent Innovative Techniques for Enzyme Immobilization.
- ResearchGate. (n.d.). Biocatalytic reductive amination of ketones.
- PMC - NIH. (n.d.). New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis.
- Springer. (2024, October 25). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants.
- Britannica. (n.d.). Transaminase.
- ACS Publications. (2024, July 3). Noncanonical Amino Acids in Biocatalysis.
- ResearchGate. (n.d.). Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis.
- SciSpace. (2011). Immobilized biocatalysts: novel approaches and tools for binding enzymes to supports.
- RSC Publishing. (2024, February 26). Biocatalysis: landmark discoveries and applications in chemical synthesis.
- Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (n.d.). Enzyme assay techniques and protocols.
- G-Biosciences. (n.d.). Enzyme Analysis.
- PMC - PubMed Central. (2025, May 19). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies.
- PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates.
- Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules.
- Semantic Scholar. (2001, August 1). Enzymatic Synthesis of Chiral Intermediates for Drug Development.
- PMC - NIH. (n.d.). Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- PMC - PubMed Central - NIH. (n.d.). Enzymatic strategies for asymmetric synthesis.
- Frontiers. (2023, May 3). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- ResearchGate. (n.d.). Overview of enzymatic cascades for the synthesis of chiral substituted....
- Wikipedia. (n.d.). Phenylalanine ammonia-lyase.
- MDPI. (2023, December 15). New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains.
- PMC - PubMed Central. (2022, March 8). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid.
- PubMed. (n.d.). Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates.
- ResearchGate. (2025, August 6). (PDF) Enzymatic strategies for asymmetric synthesis.
- ResearchGate. (2025, August 6). Inhibitors of Phenylalanine Ammonia-Lyase (PAL): Synthesis and Biological Evaluation of 5-Substituted 2-Aminoindane-2-phosphonic Acids.
- PMC. (n.d.). Biocatalytic synthesis of peptidic natural products and related analogues.
- PubMed. (n.d.). Production of succinic acid by metabolically engineered microorganisms.
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- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
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- 18. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 2-(4-Aminophenyl)succinic Acid for Pharmaceutical and Research Applications
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 2-(4-Aminophenyl)succinic acid, a valuable building block in pharmaceutical and materials science. Two robust and scalable synthetic routes are presented, focusing on the critical reduction of the nitro intermediate, 2-(4-nitrophenyl)succinic acid. Detailed protocols for both catalytic hydrogenation and a classic iron/acetic acid reduction are provided, allowing researchers to choose the most appropriate method based on available infrastructure and safety considerations. Furthermore, this guide includes in-depth safety protocols, particularly for the handling of pyrophoric catalysts, and a detailed procedure for the purification of the final product by crystallization.
Introduction
This compound is a bifunctional molecule incorporating a reactive aniline moiety and a succinic acid backbone. This unique structure makes it a versatile intermediate for the synthesis of a wide range of compounds, including novel polymers, and as a key component in the development of active pharmaceutical ingredients (APIs). The growing demand for this compound necessitates the development of a reliable and scalable synthetic process. This document outlines such a process, designed for researchers, scientists, and drug development professionals.
The synthesis is approached in two key stages: the preparation of the nitro-intermediate, 2-(4-nitrophenyl)succinic acid, followed by its reduction to the desired amino derivative.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted below. The initial step involves the synthesis of 2-(4-nitrophenyl)succinic acid, which is then subjected to reduction to yield the final product.
Caption: Proposed two-part synthetic route to this compound.
Part 1: Synthesis of 2-(4-Nitrophenyl)succinic Acid
While several routes to substituted phenylsuccinic acids exist, a plausible and scalable approach involves the condensation of a substituted phenylacetic acid with an oxalate ester, followed by hydrolysis and decarboxylation. A similar methodology has been described for the synthesis of related compounds[1][2].
Protocol: Synthesis of 2-(4-Nitrophenyl)succinic Acid
This protocol is a proposed scalable method based on established organic synthesis principles.
Materials:
-
4-Nitrophenylacetic acid
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (nitrogen or argon), charge anhydrous ethanol and sodium ethoxide.
-
Addition of Reactants: To the stirred solution, add 4-nitrophenylacetic acid, followed by the slow addition of diethyl oxalate.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis and Decarboxylation: After completion, cool the reaction mixture and carefully add concentrated hydrochloric acid. Heat the mixture to reflux for an additional 2-3 hours to facilitate hydrolysis and decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-nitrophenyl)succinic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Part 2: Reduction of 2-(4-Nitrophenyl)succinic Acid
The reduction of the nitro group is a critical step. Two methods are presented here: catalytic hydrogenation for its efficiency and clean reaction profile, and iron/acetic acid reduction as a classic, cost-effective alternative.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes.[3] However, it involves the use of flammable hydrogen gas and pyrophoric catalysts, necessitating strict safety protocols.[4][5]
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood or a designated hydrogenation area.[4]
-
Pyrophoric Catalyst: Catalysts such as Palladium on carbon (Pd/C) can be pyrophoric, especially when dry.[5][6] They should be handled under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in the reaction solvent.[4] Never allow the catalyst to dry in the air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[7]
-
Equipment: Use a pressure-rated reaction vessel and ensure all connections are secure to prevent leaks. A blast shield is highly recommended.[8]
Caption: Safety workflow for handling pyrophoric hydrogenation catalysts.
Materials:
-
2-(4-Nitrophenyl)succinic acid
-
Palladium on carbon (5-10% Pd/C, 50% wet)
-
Ethanol or Methanol
-
Hydrogen gas
-
Nitrogen or Argon gas
-
Celite
Procedure:
-
Vessel Preparation: Charge a pressure-rated hydrogenation vessel with a solution of 2-(4-nitrophenyl)succinic acid in ethanol.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst to the reaction mixture.
-
Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen, followed by several purges with hydrogen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar for lab scale) and begin vigorous stirring. The reaction is exothermic and may require cooling to maintain the desired temperature (typically 25-50 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filter cake must be kept wet with solvent at all times and should be quenched with water before disposal.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Method B: Iron/Acetic Acid Reduction
This classical method is a reliable and cost-effective alternative to catalytic hydrogenation, avoiding the hazards of high-pressure hydrogen and pyrophoric catalysts.[8][9][10]
Materials:
-
2-(4-Nitrophenyl)succinic acid
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate or Sodium hydroxide solution
-
Celite
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, prepare a solution of 2-(4-nitrophenyl)succinic acid in a mixture of ethanol and glacial acetic acid.
-
Addition of Iron: Heat the solution to a gentle reflux and add the iron powder portion-wise to control the initial exotherm.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.[11]
-
Neutralization and Precipitation: Dilute the filtrate with water and carefully neutralize with a saturated solution of sodium carbonate or sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Cool the suspension in an ice bath to maximize precipitation, then collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts.
| Parameter | Catalytic Hydrogenation | Iron/Acetic Acid Reduction |
| Reagents | H₂, Pd/C | Fe, Acetic Acid |
| Pressure | Elevated (3-5 bar) | Atmospheric |
| Temperature | 25-50 °C | Reflux (approx. 80-100 °C) |
| Safety | High (Flammable H₂, Pyrophoric Catalyst) | Moderate (Corrosive Acid) |
| Work-up | Filtration of catalyst | Filtration of iron salts, neutralization |
| Waste | Spent catalyst | Iron salts |
| Cost | Higher (catalyst) | Lower |
Purification of this compound
The crude product from either reduction method can be purified by crystallization to achieve high purity.[12] The amphoteric nature of the product allows for purification by pH adjustment.
Protocol: Crystallization
Materials:
-
Crude this compound
-
Dilute hydrochloric acid
-
Dilute sodium hydroxide or ammonium hydroxide
-
Deionized water
-
Ethanol (optional)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous sodium hydroxide or ammonium hydroxide.
-
Decolorization (Optional): If the solution is highly colored, it can be treated with activated carbon and filtered.
-
Precipitation: Slowly add dilute hydrochloric acid with stirring to adjust the pH to the isoelectric point of the amino acid (typically pH 4-6). The product will precipitate as a solid.
-
Crystallization: Gently heat the suspension to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified this compound under vacuum at a moderate temperature (e.g., 50-60 °C).
Conclusion
This application note provides two scalable and reliable methods for the synthesis of this compound. The choice between catalytic hydrogenation and iron/acetic acid reduction will depend on the specific capabilities and safety infrastructure of the laboratory. Catalytic hydrogenation offers a cleaner reaction profile, while the iron/acetic acid method provides a lower-cost and procedurally simpler alternative. Adherence to the detailed safety protocols, particularly for handling pyrophoric catalysts, is paramount. The provided crystallization procedure ensures the isolation of a high-purity final product suitable for demanding applications in research and development.
References
- Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table.
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry.
- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions.
- ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
- PubMed. (2005). Highly Efficient Catalysts for the Hydrogenation of Nitro-Substituted Aromatics.
- University of Rochester Department of Chemistry. (n.d.). Purification: How To.
- ResearchGate. (2008). One-Pot Conversion of Nitroarenes into N-Arylamides.
- Thomas, S. P., & Aggarwal, V. K. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(30), 10731–10739.
- Google Patents. (n.d.). Method for reducing aromatic nitro groups.
- Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid.
- ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
- Royal Society of Chemistry. (n.d.). Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- ResearchGate. (2008). Solvent design for crystallization of carboxylic acids.
- YouTube. (2017, February 9). Purification of Impure Samples by Crystallization. MeitY OLabs.
- Middle East Technical University. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea.
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid.
- Defense Technical Information Center. (n.d.). Michael Reaction of Methylenemalonates with Nitro Compounds.
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. Highly efficient catalysts for the hydrogenation of nitro-substituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. cmu.edu [cmu.edu]
- 6. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
Application Note & Protocol Guide: Advanced Characterization of 2-(4-Aminophenyl)succinic Acid Polymers
Abstract: Polymers derived from 2-(4-aminophenyl)succinic acid represent a promising class of aromatic polyamides with significant potential in high-performance materials and biomedical applications, owing to their expected thermal stability and mechanical strength.[1][2] The succinic acid moiety introduces a degree of flexibility into the polymer backbone, potentially improving solubility and processability compared to wholly aromatic polyamides.[1] A thorough and systematic characterization is paramount to understanding structure-property relationships, ensuring quality control, and predicting end-use performance. This guide provides an in-depth overview and detailed protocols for the essential techniques required to characterize these specialized polymers, intended for researchers, scientists, and drug development professionals.
The Characterization Pathway: A Strategic Approach
A successful polymer characterization strategy is not a random collection of measurements but a logical progression of analyses. Each step builds upon the last, providing a comprehensive understanding of the material from the molecular to the macroscopic level. The initial confirmation of the chemical structure is fundamental, followed by an assessment of molecular weight, which profoundly influences the material's physical properties. Thermal analysis then defines the operational limits of the polymer, while morphological and mechanical testing reveal its ultimate performance capabilities.
Caption: Logical workflow for comprehensive polymer characterization.
Structural and Compositional Verification
The first and most critical step is to confirm that the desired polymerization has occurred and to verify the chemical structure of the resulting polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is the primary tool for rapid confirmation of functional groups. For polyamides, its principal role is to verify the formation of the amide bond (–CO–NH–) by observing the disappearance of monomeric functional groups and the appearance of characteristic amide absorption bands.[3][4][5]
-
Expected Spectral Features:
-
N-H Stretching: A peak appearing in the range of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
-
Amide I Band (C=O Stretching): A strong absorption peak around 1630-1680 cm⁻¹, indicative of the carbonyl group in the amide linkage.[6]
-
Amide II Band (N-H Bending): A peak typically found between 1515-1570 cm⁻¹.
-
Disappearance of Monomer Peaks: Significant reduction or disappearance of the broad O-H stretch from the carboxylic acid group of succinic acid and the primary amine peaks from the aminophenyl moiety.
-
Protocol: FTIR Analysis via KBr Pellet
-
Preparation: Dry the polymer sample thoroughly under vacuum at 60-80 °C for at least 12 hours to remove residual solvent and water.
-
Grinding: Add ~1-2 mg of the polymer sample to ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.
-
Mixing: Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: While FTIR confirms functional groups, NMR provides unambiguous, high-resolution information about the specific chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the polymer repeat unit.[7][8] This technique is essential for definitive structural elucidation and confirming the successful incorporation of both the 2-(4-aminophenyl) and succinic acid moieties.[7]
-
Expected Spectral Features (¹H NMR):
-
Aromatic Protons: Resonances in the ~7.0-8.5 ppm range corresponding to the protons on the phenyl ring.
-
Amide Proton (N-H): A broad singlet typically downfield, >9.0 ppm.
-
Succinic Acid Protons: Aliphatic protons from the succinic acid backbone, expected in the ~2.5-4.0 ppm range (methine -CH- and methylene -CH₂-).
-
Protocol: ¹H NMR Analysis
-
Solvent Selection: These polymers are often soluble only in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or N,N-dimethylacetamide (DMAc-d₉) with added lithium chloride (LiCl, ~5% w/v) to improve solubility are common choices.[1][7]
-
Sample Preparation: Dissolve 10-20 mg of the dry polymer in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Gentle heating or vortexing may be required. Ensure the solution is homogeneous.
-
Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set the acquisition temperature (e.g., 25 °C or 50 °C) to ensure good resolution.
-
Use a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to confirm the proton ratios match the expected polymer structure.
-
Molecular Weight and Distribution Analysis
The molecular weight of a polymer is a critical determinant of its mechanical, thermal, and rheological properties.[9]
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
-
Causality: SEC separates polymer molecules based on their hydrodynamic volume in solution.[3] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10] A high Mw is generally required for good mechanical strength, while a low PDI (closer to 1.0) indicates a more uniform polymer chain length distribution.[1]
Sources
- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anrvrar.in [anrvrar.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. measurlabs.com [measurlabs.com]
- 5. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. fiveable.me [fiveable.me]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(4-Aminophenyl)succinic Acid in the Synthesis of Fine Chemicals
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(4-aminophenyl)succinic acid as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates. We delve into the unique structural features of this molecule, explore its application in the synthesis of chiral ligands and complex heterocyclic scaffolds, and provide detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic compound that holds significant potential as a starting material in synthetic organic chemistry. Its structure is characterized by three key features: a nucleophilic aromatic amine, a chiral center at the alpha-carbon, and a dicarboxylic acid moiety. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an invaluable scaffold for constructing complex molecules.
The aromatic amine serves as a handle for N-alkylation, acylation, diazotization, and as a key component in the formation of nitrogen-containing heterocycles.[1][] The succinic acid portion provides two points for modification, such as esterification or amidation, enabling the extension of molecular chains or the introduction of solubilizing groups.[3] Crucially, the inherent chirality of the molecule makes it a prime candidate for the development of enantiomerically pure compounds, a critical requirement in modern drug development and asymmetric catalysis.[4][5]
This guide will explore practical applications and provide robust protocols for leveraging the synthetic potential of this powerful building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to successful synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-aminophenyl)butanedioic acid | PubChem[6] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[6] |
| Molecular Weight | 209.20 g/mol | PubChem[6] |
| CAS Number | 22511-21-3 | PubChem[6] |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | PubChem[6] |
Spectroscopic data is essential for reaction monitoring and product characterization. Publicly available spectral information for this compound includes:
| Spectrum Type | Available Data | Source |
| ¹H NMR | Yes | PubChem[6] |
| ¹³C NMR | Yes | PubChem[6] |
| Mass Spec (GC-MS) | Yes | PubChem[6] |
| Infrared (FTIR) | Yes | PubChem[6] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Strategic protection and activation schemes allow for selective modification at each site.
Caption: Key reactive sites on the this compound scaffold.
Application Note I: Asymmetric Synthesis of Chiral Building Blocks
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern medicine. Chiral building blocks are essential for constructing these complex molecules. This compound, particularly when resolved into its pure enantiomers, serves as an excellent starting point for multi-step asymmetric syntheses.[4]
Causality and Field Insights: The succinic acid backbone provides a rigid and predictable stereochemical framework. Alkylation of chiral succinate enolate equivalents can proceed with high regio- and stereo-selectivity.[4] The phenyl group provides steric bulk that can influence the facial selectivity of reactions at the chiral center, while the amino group offers a versatile point for derivatization without disturbing the stereocenter. This is particularly useful in the synthesis of chiral amino acid derivatives or novel peptide-based therapeutics.[7]
Caption: Workflow for synthesizing an enantiopure dipeptide mimetic.
Application Note II: Precursor for Novel Heterocyclic Scaffolds
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals.[1][8] The strategic arrangement of functional groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems, such as benzodiazepinones or quinoxalinones.
Causality and Field Insights: An intramolecular condensation reaction between the aromatic amine and one of the carboxylic acid groups can be induced to form a lactam ring. This cyclization is a powerful strategy for building rigid, pharmacologically relevant scaffolds. For instance, after converting the distal carboxylic acid to an amide, the stage is set for a Pictet-Spengler type reaction or a simple thermal condensation to form a seven-membered benzodiazepine ring system. Such scaffolds are prevalent in drugs targeting the central nervous system. The remaining carboxylic acid provides a handle for further derivatization to modulate properties like solubility and target binding.
Application Note III: A Scaffold for Prodrug Development
A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low aqueous solubility or poor membrane permeability.[9] The prodrug approach, where a drug is covalently modified to an inactive form that is later metabolized to the active parent drug, is a widely used strategy to address these issues.[10]
Causality and Field Insights: this compound is an excellent candidate for use as a promoiety in prodrug design. Its dicarboxylic acid nature can significantly enhance the water solubility of a parent drug.[3] Furthermore, the amino acid-like structure may allow the resulting prodrug to be recognized and transported by amino acid transporters in the gastrointestinal tract, thereby improving oral bioavailability.[9] The ester or amide linkages used to connect the promoiety to the drug can be designed to be cleaved by specific enzymes (e.g., esterases) in the plasma or target tissues, ensuring controlled release of the active pharmaceutical ingredient.
Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[11][12] A thorough risk assessment should be performed before starting any chemical reaction.
Protocol 1: N-Acetylation of this compound
This protocol details the protection of the aromatic amine via acylation, a common first step to prevent its interference in subsequent reactions involving the carboxylic acid groups.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Suspend this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate in a round-bottom flask. Stir vigorously at room temperature until a clear solution is obtained. The bicarbonate deprotonates the carboxylic acids, rendering the molecule water-soluble and the amine ready for acylation.
-
Cooling: Cool the flask in an ice bath to 0-5 °C. This helps to control the exothermicity of the acylation reaction.
-
Acylation: Add dichloromethane (DCM) to the flask to create a biphasic system. While stirring vigorously, add acetyl chloride (1.2 eq) dropwise via syringe. The reaction occurs at the aqueous-organic interface.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography), eluting with a suitable solvent system (e.g., 10% Methanol in DCM with 1% acetic acid).
-
Workup - Acidification: Once the reaction is complete, carefully acidify the aqueous layer with 1 M HCl to a pH of ~2. This will protonate the carboxylic acids, causing the product to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product. Further purification can be achieved by recrystallization.[13]
Protocol 2: Fischer Esterification to Dimethyl 2-(4-aminophenyl)succinate
This protocol describes the conversion of both carboxylic acid groups to their methyl esters, which can improve solubility in organic solvents and protect them during reactions at the amine.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, ~5 mol%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Reflux condenser and heating mantle
Procedure:
-
Setup: To a round-bottom flask containing this compound (1.0 eq), add a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (~5 mol%) to the stirring suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction drives off water, favoring ester formation according to Le Châtelier's principle.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Add deionized water and ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired dimethyl ester. The crude product can be purified by column chromatography on silica gel if necessary.
Safety and Handling
This compound and its parent compound, succinic acid, can cause serious eye damage.[11][12] Always handle the solid material in a well-ventilated area and avoid creating dust.[14]
-
Eye Protection: Wear chemical safety goggles or a face shield.[11] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12]
-
Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[14]
-
Inhalation: Avoid breathing dust. If inhalation occurs, move to fresh air.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 571820, this compound.
- Jadhav, S. et al. (2013). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. ResearchGate.
- Reddy, M. et al. (2012). Scheme 1: Synthetic route for the preparation of 4-(2-aminophenyl)- morpholines. ResearchGate.
- Chemos GmbH & Co.KG (2020). Safety Data Sheet: Succinic acid.
- Organic Syntheses Procedure. p-AMINOPHENYLACETIC ACID.
- Bashiardes, G. et al. (1995). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- MassBank. Organic acids and derivatives - Succinic acid.
- Santos, C. et al. (2017). Amino Acids in the Development of Prodrugs. Molecules.
- Srijana, P. J. et al. (2023). Influence of succinic acid species on structural, spectroscopic, optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. Materials Today: Proceedings.
- Talent Chemical (2023). What are the pharmaceutical applications of succinic acid?
- ChemistryViews (2021). Convenient Path to Chiral Sulfonic Acids.
- Al-Ghananeem, A. M. (2018). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Drug Discovery Technologies.
- Savile, C. K. et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.
- Nghiem, N. P. et al. (2017). Succinic Acid: Technology Development and Commercialization. Fermentation.
- Yeast Metabolome Database (2023). Succinic acid (YMDB00338).
- Fournel, M. et al. (2008). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry.
- Chow, S. T. (2001). Drug evolution: p-aminobenzoic acid as a building block. Chemical Monthly.
- 1Click Chemistry. Building-Blocks.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573248, 2-(4-Fluorophenyl)succinic acid.
- ChemSynthesis. 2-(4-methylphenyl)succinic acid.
- NNFCC (2010). Succinic Acid.
- El-Aal, A. A. et al. (2014). Synthesis of chiral a-amino acid-derived 1H-1,2,4-triazoles and 1,2,4-triazines. ResearchGate.
- SRD ORGANICS LTD. Heterocyclic Building Blocks.
- Wang, Y. et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
- International Journal of Pharmaceutical Sciences. Pro-Drug Development.
- Zhang, C. et al. (2013). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- Srijana, P. J. et al. (2024). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. ResearchGate.
- Zervas, L. et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society.
- Maß, R. et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)succinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a few key pathways. The most common approaches involve either the introduction of the succinic acid moiety to a pre-functionalized aniline derivative or the functionalization of a phenylsuccinic acid precursor. Each route presents a unique set of challenges. This guide will focus on the most prevalent synthetic schemes and their associated problems.
A common and logical approach involves the synthesis of a nitro-substituted precursor, 2-(4-nitrophenyl)succinic acid, followed by the reduction of the nitro group to the desired amine. This strategy avoids the complications of working directly with the reactive amino group present in aniline.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary routes are:
-
Nitration followed by Reduction: This involves the synthesis of 2-(4-nitrophenyl)succinic acid, which is then reduced to the target compound. This is often the most reliable method.
-
Friedel-Crafts Acylation: This route attempts to acylate aniline or a protected aniline derivative (like acetanilide) with succinic anhydride. However, this method is fraught with challenges.[1][2]
-
Reductive Amination: This involves the reaction of a keto-succinic acid derivative with an aniline derivative in the presence of a reducing agent.[3][4]
Q2: Why is the direct Friedel-Crafts acylation of aniline with succinic anhydride not recommended?
A2: The amino group (-NH₂) in aniline is a Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring towards electrophilic substitution, thus inhibiting the desired acylation.[1]
Q3: What are the common methods for reducing the nitro group in 2-(4-nitrophenyl)succinic acid?
A3: Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) and chemical reduction (e.g., using metals like tin or iron in an acidic medium). The choice of method depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reducing conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through crystallization. The choice of solvent is critical; water is often a good starting point due to the compound's expected zwitterionic character and the differential solubility of succinic acid derivatives in hot versus cold water.[5] Adjusting the pH can also aid in selective precipitation. Other methods like ion-exchange chromatography can be employed for higher purity requirements.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the more viable route involving a nitro-intermediate.
Problem 1: Low Yield in the Synthesis of 2-(4-Nitrophenyl)succinic Acid Precursor
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the nitrophenylsuccinic acid derivative is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Nitration | The nitrating conditions (e.g., temperature, concentration of nitric and sulfuric acids) may not be optimal for your specific substrate. | Carefully control the temperature of the reaction, typically keeping it low to prevent over-nitration or side reactions. Experiment with the ratio of nitric to sulfuric acid to find the optimal conditions for your starting material. |
| Poor Electrophile Generation | In a Friedel-Crafts type approach to attach the succinic moiety to nitrobenzene, the electron-withdrawing nitro group deactivates the ring, making it less susceptible to electrophilic attack.[1] | Consider alternative strategies, such as a nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, or explore cross-coupling reactions. |
| Side Reactions | Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh. | Use milder nitrating agents or control the reaction time and temperature more precisely. Monitor the reaction closely using TLC to stop it once the desired product is formed. |
Problem 2: Incomplete or Non-Selective Reduction of the Nitro Group
Symptoms:
-
The final product is contaminated with the starting nitro compound or other partially reduced intermediates.
-
Other functional groups in the molecule, such as the carboxylic acids, are being reduced.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Catalyst Poisoning/Deactivation | The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. | Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, try filtering the reaction mixture through a pad of celite or activated carbon before adding the catalyst. |
| Insufficient Reducing Agent | The amount of reducing agent (e.g., H₂ gas pressure, moles of metal reductant) may be insufficient for complete conversion. | Increase the pressure of H₂ gas or the molar excess of the chemical reducing agent. Ensure efficient stirring to maximize contact between the reactants and the catalyst. |
| Over-reduction | Harsh reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the nitro group and the carboxylic acids. | Use a milder, more selective reducing agent. Catalytic hydrogenation is generally selective for the nitro group in the presence of carboxylic acids. Sodium borohydride in the presence of a catalyst can also be effective.[7] |
Workflow for Troubleshooting Nitro Group Reduction
Caption: Troubleshooting decision tree for incomplete nitro group reduction.
Problem 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or intractable solid.
-
The final product is contaminated with inorganic salts from the workup.
-
NMR or other analytical data shows a mixture of products.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Zwitterionic Nature | The product is an amino acid and can exist as a zwitterion, affecting its solubility. | Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation. This will likely be in the weakly acidic to neutral range. |
| Inorganic Salt Contamination | Salts from the neutralization or reduction steps (e.g., from using Sn/HCl) can co-precipitate with the product. | After precipitation, wash the solid product thoroughly with deionized water to remove soluble inorganic salts. Recrystallization from a suitable solvent system is highly recommended.[5] |
| Formation of Side Products | Side reactions during the synthesis can lead to impurities that are difficult to separate. For instance, intramolecular cyclization to form a succinimide derivative is a possibility.[8][9] | Re-evaluate the reaction conditions to minimize side product formation. For purification, consider column chromatography if recrystallization is ineffective. |
Proposed Purification Protocol
-
Dissolution: Dissolve the crude product in a minimal amount of dilute aqueous base (e.g., 1M NaOH).
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring to the filtrate. Monitor the pH.
-
Precipitation: The product should precipitate at its isoelectric point. Continue adding acid until no more precipitate forms.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the solid with cold deionized water to remove salts, followed by a cold organic solvent (e.g., ethanol or ether) to aid in drying.
-
Drying: Dry the purified product under vacuum.
Visualizing the Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
References
- Quora. (2018).
- Wikipedia. (n.d.).
- Kappe, C. O., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- PubChem. (n.d.). This compound.
- Chemistry Stack Exchange. (2016).
- Sciencemadness.org. (2021).
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- PubMed. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research. [Link]
- Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Schwarcz, J. (2017). Green Synthesis of Succinic Acid. McGill University Office for Science and Society. [Link]
- ResearchGate. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. [Link]
- Google Patents. (n.d.).
- Frontiers. (n.d.).
- Blog. (2025).
- ACG Publications. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- ResearchGate. (2007). Bis(4-nitrophenyl)
- European Patent Office. (n.d.).
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- ResearchGate. (n.d.). Synthesis of succinic acid through sustainable feedstock versus...[Link]
- Queen's University. (n.d.). THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. [Link]
- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
- Google Patents. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the synthesis and optimization of 2-(4-aminophenyl)succinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our focus is on explaining the "why" behind the "how," ensuring a robust and reproducible synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The synthesis of this compound typically involves the reduction of a nitro-group to an amine. A prevalent method is the reduction of 2-(4-nitrophenyl)succinic acid. This can be achieved through various reducing agents, with catalytic hydrogenation being a common and clean method. Other methods might involve using metals like tin or iron in acidic media.[1] The choice of method often depends on the scale of the reaction, available equipment, and desired purity.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors. Incomplete reduction of the nitro group is a primary suspect. This could be due to an inactive or insufficient amount of catalyst in catalytic hydrogenation, or incomplete reaction with metal-based reducing agents.[2] Side reactions, such as over-reduction or polymerization of the aniline product, can also decrease the yield. Additionally, suboptimal workup and purification procedures can lead to significant product loss.[3]
Q3: I'm observing significant impurity formation. What are the potential side reactions?
The primary side reactions during the synthesis of this compound often involve the amino group. The aniline moiety is susceptible to oxidation, especially when exposed to air for prolonged periods, leading to colored impurities. If the reaction conditions are not carefully controlled, over-reduction of the aromatic ring can occur, though this is less common. During acylation reactions, di-acylation of the diamine starting material can be a significant issue if stoichiometry is not precisely controlled.[3][4] Furthermore, base-catalyzed ring closure of related aspartyl peptides to form aminosuccinyl peptides is a known side reaction in peptide synthesis, and analogous intramolecular reactions could potentially occur under certain pH conditions.[5][6]
Q4: What is the best method for purifying crude this compound?
Purification of this compound is critical for obtaining a high-purity product. Crystallization is a highly effective method.[7][8] The choice of solvent is crucial; a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal. Water or aqueous ethanol mixtures are often good starting points.[8] For removing charged impurities, ion-exchange chromatography can be very effective.[9][10] Activated carbon treatment can be used to remove colored impurities.[8]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Incomplete Reaction or Stalled Conversion
Symptoms:
-
TLC or LC-MS analysis shows the presence of a significant amount of starting material (e.g., 2-(4-nitrophenyl)succinic acid).
-
The reaction mixture does not show the expected color change associated with the formation of the aniline product.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst (e.g., Pd/C) may be old, poisoned, or not properly activated. This prevents the efficient transfer of hydrogen to the nitro group. | - Use fresh, high-quality catalyst. - Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds). - Consider a pre-reduction step to activate the catalyst if necessary. |
| Insufficient Reducing Agent | An inadequate stoichiometric amount of the reducing agent will naturally lead to incomplete conversion of the starting material. | - Accurately calculate and weigh the required amount of reducing agent. - Consider using a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Insufficient hydrogen pressure can limit the rate of reaction at the catalyst surface. | - Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate. - Monitor the pressure throughout the reaction to ensure it remains constant. |
| Suboptimal Reaction Temperature | The reaction kinetics may be too slow at lower temperatures. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Poor Solubility of Starting Material | If the starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow. | - Choose a solvent system in which the starting material has good solubility. - Consider gentle heating or sonication to aid dissolution. |
Experimental Workflow: Diagnosing Incomplete Reaction
Caption: A logical flow for diagnosing and resolving incomplete reactions.
Issue 2: Formation of Colored Impurities
Symptoms:
-
The isolated product has a distinct color (e.g., brown, pink, or purple) instead of the expected off-white or light tan.
-
Multiple spots are observed on the TLC plate, some of which may be colored.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Suggested Solution |
| Oxidation of the Aniline Product | The amino group is susceptible to oxidation, especially in the presence of air and light, forming highly colored polymeric species. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize the exposure of the reaction mixture and isolated product to air and light. - Consider adding an antioxidant, such as sodium sulfite, during the workup. |
| Residual Metal Contaminants | If using metal-based reducing agents (e.g., Sn, Fe), residual metal ions can catalyze oxidation or form colored complexes. | - Ensure complete removal of metal salts during the workup through filtration and washing. - A wash with a chelating agent solution (e.g., EDTA) can be beneficial. |
| High Reaction Temperature | Elevated temperatures can promote decomposition and the formation of colored byproducts. | - Optimize the reaction temperature to the lowest effective level that provides a reasonable reaction rate. |
Experimental Protocol: Purification via Activated Carbon
-
Dissolve the crude, colored this compound in a suitable hot solvent (e.g., water or ethanol/water).
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Heat the mixture at reflux for 15-30 minutes with stirring.
-
Filter the hot solution through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product oils out instead of crystallizing.
-
The product remains soluble in the workup solvent, leading to low recovery.
-
The purified product still contains significant impurities.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Suggested Solution |
| Inappropriate Crystallization Solvent | The chosen solvent may have too high or too low of a solvating power, preventing effective crystallization. | - Screen a variety of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, ethyl acetate, and their combinations). - A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective for inducing crystallization. |
| Incorrect pH during Workup | As an amino acid, the solubility of this compound is highly pH-dependent. At its isoelectric point, it will have minimum solubility. | - Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. This can be determined empirically or estimated. |
| Presence of Emulsion-Causing Impurities | Certain impurities can stabilize emulsions during aqueous workup, making phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of celite before phase separation. |
Workflow: Optimizing Product Isolation
Caption: A workflow for troubleshooting and optimizing product isolation.
III. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions of the. Retrieved from [Link]
-
ResearchGate. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
-
Frontiers. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of succinic acid through sustainable feedstock versus.... Retrieved from [Link]
-
Blog. (2025). How to purify succinic acid obtained from synthesis?. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Semantic Scholar. (2009). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives.. Retrieved from [Link]
-
PubMed. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. Retrieved from [Link]
-
European Patent Office. (n.d.). A process for the production and purification of succinic acid - EP 0389103 B1. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Queen's University. (n.d.). THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013088239A2 - Processes for purification of succinic acid via distillation. Retrieved from
-
European Patent Office. (n.d.). A process for the production and purification of succinic acid - EP 0389103 A1. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 5. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. | Semantic Scholar [semanticscholar.org]
- 6. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-(4-Aminophenyl)succinic acid
Welcome to the technical support center for the purification of 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource to ensure you can achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (e.g., brown or pinkish). What is the likely cause and how can I fix it?
A: Discoloration is a common issue and is often due to the oxidation of the aromatic amine group. The aminophenyl moiety is susceptible to air oxidation, which can be accelerated by light and trace metal impurities. To address this, we recommend the following:
-
Work under an inert atmosphere: When possible, perform purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use of antioxidants: The addition of a small amount of a reducing agent, such as sodium bisulfite or sodium dithionite, to your solvent systems can help prevent oxidation.
-
Activated Carbon Treatment: Decolorizing with activated carbon can be effective. However, be aware that it may also adsorb some of your desired product, potentially reducing the yield.[1]
Q2: What is the expected melting point of pure this compound?
A: While a specific melting point is not consistently reported in the literature, a sharp melting range is indicative of high purity. Significant deviation or a broad melting range suggests the presence of impurities. For comparison, the related compound 4-aminophenylacetic acid has a melting point of 199-200 °C.[2]
Q3: What are the best analytical techniques to assess the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method to determine the purity and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with distinct signals.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in the identification of impurities.[3]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (e.g., carboxylic acids, amine).[3]
In-Depth Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Low recovery of your target compound after recrystallization is a frequent challenge. The key is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Plausible Cause:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or it may not be a good solvent even when hot.
-
Premature Crystallization: The compound may crystallize out too quickly during hot filtration, leading to product loss.
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Co-precipitation with Impurities: If the concentration of impurities is high, they may co-precipitate with your product, leading to a seemingly higher but impure yield.
Suggested Solutions:
-
Solvent System Optimization:
-
Single Solvent: Water is a good starting point due to the polar nature of the molecule.[4] Experiment with small batches to test solubility at different temperatures.
-
Mixed Solvents: A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., water, hexane) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed. Reheat to dissolve and then cool slowly.
-
-
Preventing Premature Crystallization:
-
Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.[4]
-
Use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
-
-
Maximizing Crystal Formation:
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture). Add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Issue 2: Ineffective Purification by Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step. However, challenges such as poor separation or product degradation can arise.
Plausible Cause:
-
Incorrect Stationary Phase: The polarity of the stationary phase (e.g., silica gel, alumina) may not be suitable for the compound.
-
Inappropriate Mobile Phase: The eluent may be too polar, causing all compounds to elute quickly with poor separation, or not polar enough, resulting in the compound remaining on the column.
-
Compound Tailing: The zwitterionic nature of the amino acid can lead to strong interactions with the stationary phase, causing broad, tailing peaks.
-
Degradation on the Column: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Suggested Solutions:
-
Stationary Phase Selection:
-
Normal Phase: Silica gel is a common choice.
-
Reverse Phase: For highly polar compounds, a C18 reverse-phase column might provide better separation.
-
-
Mobile Phase Optimization:
-
Normal Phase: Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common starting point for amino acids is a mixture of dichloromethane and methanol.
-
Adding an Acid or Base: To reduce tailing, a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can be added to the mobile phase. This helps to protonate or deprotonate the functional groups, respectively, leading to more uniform interactions with the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This often leads to better separation than direct liquid loading.[5]
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a small amount of a suitable solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of your final product. Below is a summary of expected spectral data.[3]
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton adjacent to the phenyl ring, and the methylene protons of the succinic acid backbone. |
| ¹³C NMR | Resonances for the aromatic carbons, the two carboxylic acid carbons, the methine carbon, and the methylene carbon. |
| Mass Spec (GC-MS) | Molecular ion peak (m/z) corresponding to the molecular weight of the compound (209.20 g/mol ). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching. |
Visual Workflows
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- City University of New York. (n.d.). Purification by Recrystallization. CUNY.
- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- ResearchGate. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Organic Syntheses. (n.d.). Succinic anhydride.
- Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID.
- Google Patents. (n.d.). EP2918574A1 - Purification of succinic acid from the fermentation broth containing ammonium succinate.
- Google Patents. (n.d.). CN104284982A - Purification of succinic acid.
- Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
- ResearchGate. (2015). Determination of Impurities in Bioproduced Succinic Acid.
- PubMed. (2021). Enantioseparation of 2-(4-chlorophenyl)succinic acid by countercurrent chromatography and investigation of injection volume on resolution.
- UND Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid.
- ResearchGate. (2022). Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins.
- World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BMRB. (n.d.). Succinic Acid.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- PubMed. (2012). Downstream processing of biotechnological produced succinic acid.
- European Patent Office. (2010). Process for the crystallization of succinic acid - EP 2371802 A1.
- Google Patents. (n.d.). Method for purifying succinic acid by crystallization of culture broth.
- MDPI. (n.d.). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives.
- Chemical Engineering Transactions. (2024). A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth.
- ResearchGate. (n.d.). Purification process for succinic acid produced by fermentation.
- PubMed. (2004). Synthesis and evaluation of aminophosphinic acid derivatives as inhibitors of renal dipeptidase.
- PMC. (2024). Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange.
- ResearchGate. (n.d.). Spectrum of 1 H NMR analysis (300 MHz; D 2 O as solvent and internal....
- PubMed. (n.d.). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes.
Sources
Technical Support Center: Synthesis of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring high purity and yield of your target compound.
Introduction: The Synthetic Landscape
The most common and practical route to this compound is the reduction of its nitro precursor, 2-(4-nitrophenyl)succinic acid. While seemingly straightforward, this transformation is fraught with potential side reactions that can complicate purification and compromise the quality of the final product. This guide will delve into the mechanistic underpinnings of these side reactions and provide robust, field-proven protocols to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, their probable causes, and actionable solutions.
Question 1: My reaction is incomplete, and I see multiple spots on my TLC plate, even after extended reaction times. What is happening?
Answer:
This is a classic case of incomplete reduction of the nitro group. The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] If the reaction stalls, you may be isolating a mixture of these intermediates, such as nitroso, hydroxylamino, or azoxy compounds.[1][2]
Probable Causes:
-
Inactive Catalyst/Reagent: The most common culprit is a deactivated catalyst (e.g., old Pd/C) or a low-quality reducing agent. Catalytic hydrogenation catalysts can be poisoned by impurities, and metal reductants (like iron or tin) can have passivated surfaces.
-
Poor Solubility: The starting material, 2-(4-nitrophenyl)succinic acid, may have poor solubility in the chosen solvent, limiting its contact with the catalyst or reducing agent.[1]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient to drive the reaction to completion.
-
Inadequate Reaction Conditions: The temperature or pressure (in the case of catalytic hydrogenation) may be too low.
Solutions:
-
Reagent & Catalyst Quality:
-
Catalytic Hydrogenation: Use fresh, high-quality Pd/C or another suitable catalyst. Ensure the catalyst is not exposed to air for extended periods.
-
Metal/Acid Reduction: If using metals like iron or zinc, consider activating them by washing with dilute acid to remove any oxide layer.[1]
-
-
Optimize Solubility:
-
Employ a co-solvent system. For instance, if you are using an alcohol like ethanol, adding a small amount of water or acetic acid can improve the solubility of the starting material.[1]
-
-
Adjust Stoichiometry and Conditions:
-
Monitor the Reaction: Use TLC or HPLC to monitor the reaction's progress until the starting material is fully consumed.
Question 2: My final product is colored, and I suspect the presence of azo or azoxy impurities. How can I avoid their formation and remove them?
Answer:
The formation of colored impurities, typically azo or azoxy compounds, arises from the condensation of the nitroso and hydroxylamine intermediates.[2] This is particularly prevalent when using certain reducing agents or under non-optimal reaction conditions.
Probable Causes:
-
Choice of Reducing Agent: Some reducing agents, like lithium aluminum hydride (LiAlH₄), are known to produce azo compounds when reacting with aromatic nitro groups.[3]
-
Localized Overheating: Exothermic reactions without proper temperature control can lead to localized hot spots, promoting the formation of condensation byproducts.[1]
-
Incorrect pH: The pH of the reaction medium can influence the relative rates of the reduction steps and the stability of intermediates.
Solutions:
-
Select an Appropriate Reducing Agent: Catalytic hydrogenation (H₂ with Pd/C, PtO₂, or Raney Nickel) and metal/acid combinations (Fe/HCl, SnCl₂/HCl, Zn/AcOH) are generally more selective for the formation of the amine.[1][4]
-
Temperature Control: Ensure efficient stirring and, if necessary, use an ice bath to manage the reaction exotherm, especially during the initial stages.
-
Purification:
-
Recrystallization: If the impurities are minor, recrystallization from a suitable solvent (e.g., water or ethanol/water) can be effective.
-
Column Chromatography: For more persistent impurities, column chromatography on silica gel is a reliable method. The desired amino acid is significantly more polar than the less polar azo/azoxy byproducts.[5]
-
Activated Carbon Treatment: Decolorizing the solution of the crude product with activated carbon before recrystallization can help remove colored impurities.
-
Question 3: I am concerned about the stability of the succinic acid moiety. Could decarboxylation be an issue?
Answer:
Decarboxylation of succinic acid is generally not a major concern under standard reductive conditions. However, it can be induced under harsh oxidative or thermal conditions.[6][7]
Probable Causes:
-
Excessively High Temperatures: Prolonged heating at very high temperatures could potentially lead to some degree of decarboxylation.
-
Strongly Oxidizing Conditions: While you are performing a reduction, accidental exposure to strong oxidants in subsequent workup steps could be problematic.
Solutions:
-
Maintain Moderate Temperatures: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate.
-
Inert Atmosphere: Especially for catalytic hydrogenation, ensure a proper inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent any unwanted side oxidations.
Question 4: After purification, my NMR spectrum suggests the presence of a succinimide ring. How is this happening and how can I prevent it?
Answer:
The formation of a succinimide ring is a plausible intramolecular cyclization reaction. This is analogous to the well-documented succinimide formation from aspartic acid residues in peptides, which share a similar structural motif.[8][9] The reaction involves the nucleophilic attack of the newly formed amino group on one of the carboxylic acid carbonyls, followed by the elimination of water.
Probable Causes:
-
Thermal Stress: Heating the product, especially in the absence of a solvent or during workup, can promote this dehydration reaction.
-
Acidic or Basic Conditions: Both acid and base can catalyze the cyclization. For instance, a strongly acidic workup or purification at a high pH could facilitate ring formation.
Solutions:
-
Control pH During Workup: After the reduction, carefully neutralize the reaction mixture to a pH around 7 before solvent removal. Avoid strongly acidic or basic conditions.
-
Avoid Excessive Heat: Concentrate the product solution under reduced pressure at a moderate temperature. Avoid drying the final product at high temperatures for extended periods.
-
Purification Strategy: If succinimide formation is a persistent issue, consider purification methods that are performed at or near neutral pH and at room temperature, such as size-exclusion chromatography or careful column chromatography with a buffered mobile phase.
Visualizing the Reaction Pathways
To better understand the synthetic challenges, the following diagrams illustrate the main reaction pathway and the competing side reactions.
Caption: Main reduction pathway and formation of key side products.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Setup: In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)succinic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.
-
Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify further by recrystallization if necessary.
Protocol 2: Reduction using Tin(II) Chloride
-
Setup: To a solution of 2-(4-nitrophenyl)succinic acid (1.0 eq) in ethanol or acetic acid, add SnCl₂·2H₂O (3-5 eq).
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into ice water. Adjust the pH to be slightly basic (pH 8-9) with a saturated solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts.
-
Filtration: Filter the mixture to remove the tin salts.
-
Isolation: Acidify the filtrate with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary Table
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (SnCl₂/HCl) |
| Typical Yield | >90% | 70-90% |
| Purity (crude) | Generally high | Often requires purification from metal salts |
| Key Side Products | Incomplete reduction products | Incomplete reduction products, potential for tin complexes |
| Advantages | Clean reaction, easy workup | Inexpensive, effective for many substrates |
| Disadvantages | Catalyst cost, potential for poisoning | Stoichiometric waste, sometimes difficult workup |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A1: Thin-Layer Chromatography (TLC) is excellent for monitoring the reaction's progress in real-time. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal. ¹H NMR can help identify the presence of the desired product and any organic impurities, while HPLC can provide a quantitative measure of purity.
Q2: Can I use other reducing agents like sodium borohydride?
A2: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce aromatic nitro groups.[10] It is more commonly used for the reduction of aldehydes and ketones. While systems using NaBH₄ in combination with a catalyst have been developed, they are less common for this specific transformation than catalytic hydrogenation or metal/acid reductions.[10]
Q3: My final product seems to be polymerizing upon storage. Why is this happening?
A3: While less common than the side reactions discussed above, polymerization can occur through intermolecular amide bond formation between the amino group of one molecule and a carboxylic acid group of another. This is more likely to happen if the product is stored as a melt or at elevated temperatures for long periods. Storing the compound as a dry, crystalline solid at room temperature or below should prevent this.
Q4: How can I effectively remove the metal salts from my product after a reduction with Fe, Sn, or Zn?
A4: After a metal/acid reduction, the workup is crucial. Typically, the reaction mixture is basified to precipitate the metal hydroxides. Thorough filtration is key. If some metal salts remain, they can often be removed by dissolving the product in a solvent in which the salts are insoluble and filtering again, or by using a purification technique like ion-exchange chromatography.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A step-by-step guide to troubleshooting synthesis problems.
References
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
- How do you do reduction of aromatic nitro or nitroimidazole? (2016).
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]
- Which one is the best procedure for the reduction of aromatic nitro compounds? (2018).
- Side reactions regularly observed in heterogeneously catalyzed carboxylic acid hydrogenation. (n.d.).
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. (2013). PMC. [Link]
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.).
- Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
- A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. (n.d.). NIH. [Link]
- Hydrogenation of carboxylic acids. (n.d.).
- Method of reducing aromatic nitro compounds. (n.d.).
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).
- Decarboxylation of succinic acid by permanganate ion. (2018). International Journal of Applied Research. [Link]
- Synthesis of succinic acid‐based polyamide through direct solid‐state polymerization method. (n.d.).
- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy. [Link]
- The iminolization−cyclization−dehydration mechanism of the succinimide formation from an Asp residue. (n.d.).
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (2025). Chemical Review and Letters. [Link]
- Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosph
- This compound. (n.d.). PubChem. [Link]
- Scheme 1. Succinimide-mediated, nonenzymatic reactions from L-Asp and L-Asn residues (Asu). (n.d.).
- Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
- Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. (2001). Oriental Journal of Chemistry. [Link]
- SUCCINIC ACID DECARBOXYLATION SYSTEM IN PROPIONIBACTERIUM PENTOSACEUM AND VEILLONELLA GAZOGENES I. (n.d.). NIH. [Link]
- Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Synthesis of poly(succinimide-amide) by acid-catalyzed polycondensation of L-aspartic acid and aromatic aminocarboxylic acid. (1998). Semantic Scholar. [Link]
- Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. (n.d.). mocedes.org. [Link]
- Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. (n.d.). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
Technical Support Center: Synthesis of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the synthesis and yield optimization of 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically approached via a two-stage process. This strategy is often preferred due to the reactivity of the amine group, which can interfere with the initial carbon-carbon bond-forming reaction.
-
Stage 1: Stobbe Condensation. This reaction forms the core structure by condensing 4-nitrobenzaldehyde with a succinic acid diester (e.g., diethyl succinate) in the presence of a strong base. This produces 2-(4-nitrophenyl)succinic acid. The Stobbe condensation is a powerful variant of the aldol condensation, uniquely suited for creating alkylidene succinic acids.[1][2]
-
Stage 2: Reduction of the Nitro Group. The nitro-intermediate is then reduced to the target primary amine, this compound.
This guide will address issues that may arise in both stages of this synthesis and during the final purification.
dot
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: From Low Yield to Impure Product
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Stage 1 (Stobbe Condensation)
Question: I am getting a very low yield, or the reaction is not proceeding at all, during the Stobbe condensation of 4-nitrobenzaldehyde and diethyl succinate. What are the likely causes and how can I fix this?
Answer: A failed Stobbe condensation almost always points to issues with the reagents, specifically the base or the solvent. The mechanism relies on the formation of a succinate enolate, which is a potent nucleophile.[3]
dot
Caption: Key mechanistic steps of the Stobbe condensation reaction.
Here is a logical flow for troubleshooting this step:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Inactive Base | The reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of the succinate ester.[3] Common bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are highly hygroscopic and will be quenched by moisture. | Use a fresh, unopened bottle of the base. If using NaH, ensure the mineral oil is properly washed away with dry hexanes under an inert atmosphere. Always handle the base under argon or nitrogen. |
| "Wet" Solvent | Protic contaminants like water or ethanol in your reaction solvent (e.g., THF, t-butanol) will protonate the succinate enolate before it can react with the aldehyde, effectively killing the reaction. | Use anhydrous solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent. If using t-butanol with t-BuOK, ensure the alcohol is rigorously dried. |
| Poor Reagent Quality | 4-nitrobenzaldehyde can oxidize to 4-nitrobenzoic acid over time. While the reaction might still proceed, it can complicate purification and affect yield calculations. | Check the purity of the 4-nitrobenzaldehyde by melting point or TLC. If it appears oxidized, purify it by recrystallization from water or an appropriate solvent system. |
| Insufficient Reaction Time/Temp | While the initial enolate formation is fast, the subsequent steps may require thermal energy to proceed to completion, especially if sterically hindered reagents are used. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gently warming it to 40-50 °C. Be cautious, as excessive heat can promote side reactions.[4] |
Issue 2: Low Yield in Stage 2 (Nitro Group Reduction)
Question: My Stobbe condensation worked, but I'm losing most of my product during the reduction of 2-(4-nitrophenyl)succinic acid. What's going wrong?
Answer: Low yields in this step are commonly due to incomplete reaction, catalyst poisoning, or product loss during the aqueous workup. The choice of reducing agent is critical.
dot
Caption: A logical flow for diagnosing and addressing low product yield.
Here are common failure points for the reduction step:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Catalyst Poisoning (for H₂/Pd-C) | Trace impurities, particularly sulfur-containing compounds from the reagents or glassware, can irreversibly poison the palladium catalyst, rendering it inactive. | Ensure all glassware is scrupulously clean. If you suspect your intermediate is impure, purify it before the reduction step. Use a higher catalyst loading (e.g., 10 mol%) if poisoning is suspected. |
| Incomplete Reaction (Chemical Reduction) | Reductions using metals like tin (Sn) or iron (Fe) in acid require a sufficient stoichiometric excess of the metal and vigorous stirring to ensure complete reaction.[5] | Use a 3-5 fold molar excess of the reducing metal. Ensure the reaction mixture is stirring vigorously to maximize surface area contact. Monitor by TLC until all the starting nitro compound (a UV-active spot) is consumed. |
| Product Loss During Workup | This compound is amphoteric; it has two acidic carboxylic acid groups and one basic amino group. Its solubility in water is highly pH-dependent. If the pH is not carefully controlled during workup, the product can remain dissolved in the aqueous phase. | After the reaction, adjust the pH of the solution to the isoelectric point of the product. This is the pH at which the molecule is neutral (zwitterionic) and has minimum solubility in water, causing it to precipitate. You will need to determine this experimentally, but it is typically in the weakly acidic range (pH 4-6). |
| Air Oxidation | The aniline product is susceptible to air oxidation, especially under basic conditions or in the presence of trace metals. This can lead to the formation of colored impurities and degradation of the product. | After the reaction is complete, perform the workup as quickly as possible. If possible, bubble argon or nitrogen through the solution during pH adjustment and filtration to minimize contact with oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the best base for the Stobbe condensation in this synthesis?
A1: Potassium tert-butoxide (t-BuOK) is often the base of choice.[3] It is highly effective and its conjugate acid, tert-butanol, can also serve as the reaction solvent. Sodium hydride (NaH) is another powerful option, offering the advantage that the only byproduct is hydrogen gas. Sodium ethoxide can also be used, but it can lead to transesterification if your starting material is not an ethyl ester.[6]
Q2: My final product is discolored (pink, brown, or gray). How can I purify it?
A2: Discoloration is usually due to trace oxidized impurities. The primary purification method is recrystallization.[7]
-
Solvent Choice: Water is often a good starting point, as the product's solubility should be significantly higher in hot water than in cold. You may need to experiment with solvent pairs like ethanol/water or acetic acid/water.
-
Activated Carbon: If the color persists after one recrystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated carbon (charcoal).[7] The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
Q3: How do I monitor the reactions by TLC?
A3:
-
Stobbe Condensation: Use a non-polar eluent like 3:1 Hexanes:Ethyl Acetate. The 4-nitrobenzaldehyde starting material will be less polar (higher Rf) than the dicarboxylic acid product (lower Rf, may streak without a bit of acetic acid in the eluent).
-
Nitro Reduction: Use a more polar eluent, such as 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The nitro-intermediate will be less polar (higher Rf) than the amine product, which will have a much lower Rf due to its increased polarity. You can visualize the spots using a UV lamp (both compounds are UV active).
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)succinic Acid
This protocol is a representative example. All reactions should be performed in a fume hood with appropriate personal protective equipment.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add anhydrous tert-butanol (100 mL).
-
Base Addition: Carefully add potassium tert-butoxide (5.6 g, 50 mmol) to the solvent. Stir until it dissolves.
-
Reagent Addition: In a separate beaker, dissolve 4-nitrobenzaldehyde (7.55 g, 50 mmol) and diethyl succinate (9.6 g, 55 mmol) in 20 mL of tert-butanol. Add this solution dropwise to the stirred base solution over 15 minutes.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85 °C) for 2-3 hours. Monitor the consumption of the aldehyde by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted diethyl succinate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A precipitate of 2-(4-nitrophenyl)succinic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be carried forward or recrystallized from water.
Protocol 2: Reduction to this compound
-
Setup: To a 500 mL flask, add the crude 2-(4-nitrophenyl)succinic acid (4.8 g, 20 mmol) and 150 mL of ethanol/water (2:1).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 200 mg, ~4 mol%).
-
Reaction: Securely fit the flask with a hydrogen balloon. Evacuate the flask and backfill with hydrogen gas three times. Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The remaining aqueous solution contains the product. Adjust the pH to its isoelectric point (e.g., pH ~5) with dilute NaOH or HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. For higher purity, recrystallize from hot water.[7]
References
- Wikipedia. "Stobbe condensation.
- SynArchive. "Stobbe Condensation.
- Johnson, W. S.; Daub, G. H. "The Stobbe Condensation." Organic Reactions, 2011. DOI: 10.1002/0471264180.or006.01.
- Banerjee, A. K., et al. "Stobbe Condensation." Organic & Medicinal Chem IJ, 2022. DOI: 10.19080/OMCIJ.2022.11.555818.
- PubChem. "this compound." National Center for Biotechnology Information.
- PubChem. "2-(4-Nitrophenyl)succinic acid." National Center for Biotechnology Information.
- Organic Syntheses. "p-AMINOPHENYLACETIC ACID.
- Bodanszky, M., & Martinez, J. "Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives." International Journal of Peptide and Protein Research, 1978.
- Chen, K. Q., et al. "Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth." Frontiers in Bioengineering and Biotechnology, 2020.
Sources
dealing with impurities in 2-(4-Aminophenyl)succinic acid
Technical Support Center: 2-(4-Aminophenyl)succinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and handling of this compound. As a key intermediate in various research and development applications, ensuring its purity is paramount for reproducible and reliable results. This document offers troubleshooting advice, frequently asked questions, and validated protocols to help you identify and resolve issues related to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities can originate from several sources: unreacted starting materials, byproducts from the synthetic route, and degradation products. Common impurities may include residual starting materials used in synthesis, such as p-nitrophenyl derivatives if the synthesis involves reduction of a nitro group[1]. Other potential contaminants are isomers, related organic acids formed through side reactions, and residual solvents from the purification process. In bio-fermentation routes for succinic acid, common impurities can include other organic acids like formic, acetic, lactic, and malic acid, as well as residual sugars and proteins[2][3].
Q2: How do impurities affect my downstream applications?
A2: The impact of impurities is highly dependent on your specific application. In pharmaceutical development, even trace amounts of impurities can alter the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). For material science applications, such as polymer synthesis, impurities can affect polymerization kinetics, chain length, and the final physical properties of the material[4]. In analytical applications, impurities can interfere with assays and lead to inaccurate quantification.
Q3: What is the first step I should take if I suspect my sample is impure?
A3: The first step is analytical characterization. A simple technique like Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. For more definitive results, High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis[5]. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are invaluable for identifying the structure of unknown impurities[6][7].
Q4: Can the color of my this compound sample indicate impurity?
A4: Yes, color can be an indicator of impurity. The pure compound is typically a white to off-white solid. The presence of color, such as yellow or brown tints, often suggests the presence of oxidized species or residual chromophoric starting materials (e.g., nitro-aromatic compounds). For instance, in the production of succinic acid crystals, coloration can be an important quality control parameter[8].
Q5: How should I properly store this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The aminophenyl group is susceptible to oxidation, which can be accelerated by light and air. The carboxylic acid groups make the compound sensitive to changes in pH. Storing it away from strong acids, bases, and oxidizing agents is crucial to maintain its chemical stability[9][10].
Troubleshooting Guide: Impurity Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: HPLC analysis shows multiple peaks, but the main peak has the correct mass.
-
Possible Cause: Presence of isomers or closely related structural analogs. These compounds may have the same mass but differ in their retention time on an HPLC column due to differences in polarity or structure.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the mobile phase gradient, change the column type (e.g., from C18 to a phenyl-hexyl or mixed-mode column), or adjust the pH to improve separation[5].
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm if the molecular formulas of the impurity peaks are identical to the main compound.
-
NMR Spectroscopy: Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra. Isomeric impurities will often show distinct shifts and coupling patterns.
-
Purification: Employ preparative HPLC or careful recrystallization with different solvent systems to isolate the main compound.
-
Problem 2: The product is discolored (yellow/brown) after synthesis and drying.
-
Possible Cause: This is often due to oxidation of the aminophenyl group or the presence of residual nitro-aromatic precursors from an incomplete reduction step.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., water or an alcohol/water mixture) and add a small amount of activated carbon. Stir for 15-30 minutes and then perform a hot filtration to remove the carbon and adsorbed colored impurities[11].
-
Recrystallization: Proceed with a controlled recrystallization protocol (see below). Slow cooling often yields purer, less colored crystals.
-
Atmosphere Control: During synthesis, especially during reduction steps and workup, use an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Problem 3: The product fails to crystallize or oils out during purification.
-
Possible Cause: The presence of a significant amount of impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression or eutectic mixture formation. The chosen solvent may also be inappropriate.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures[11].
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a robust alternative for separating the desired compound from impurities based on polarity.
-
pH Adjustment: The solubility of this compound is highly pH-dependent due to its acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH of the aqueous solution can be critical for inducing crystallization. For succinic acid itself, a pH below 2.0 is optimal for crystallization as it exists in its free molecular state with low solubility[12][13].
-
Visual Workflow for Troubleshooting Impurities
The following diagram outlines a logical workflow for identifying and resolving impurity issues.
Caption: A systematic workflow for impurity troubleshooting.
Analytical and Purification Protocols
Protocol 1: Recrystallization for High-Purity Product
Recrystallization is a powerful technique that leverages differences in solubility between the target compound and impurities at different temperatures.
-
Principle: The compound of interest should be highly soluble in a solvent at high temperatures and poorly soluble at low temperatures. Impurities should ideally remain soluble at low temperatures.
-
Recommended Solvent System: Water is an excellent choice due to the polar nature of the molecule. The solubility of succinic acid is significantly higher in hot water than in cold water[11].
-
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to just cover the solid.
-
Heat the mixture on a hot plate with stirring until it begins to boil.
-
Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Protocol 2: Thin Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is used for a quick check of purity and to determine appropriate solvent systems for column chromatography.
-
Step-by-Step Methodology:
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small percentage of acetic acid to ensure protonation of the carboxylic acid groups).
-
Dissolve a small amount of your crude material and a pure standard (if available) in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solutions onto a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine or permanganate).
-
A pure compound should show a single spot. The presence of multiple spots indicates impurities[14].
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the gold standard for determining the purity of organic compounds.
-
Principle: The sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase and are separated.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
| Technique | Purpose | Typical Parameters/Observations | Reference |
| Recrystallization | Primary Purification | Solvent: Water; Process: Slow cooling | [11] |
| TLC | Rapid Qualitative Check | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane/Acetic Acid | [14] |
| HPLC | Quantitative Purity Analysis | Column: C18; Detection: UV (254 nm); Mobile Phase: Acetonitrile/Water w/Acid | [5] |
| NMR Spectroscopy | Structural Elucidation | Solvents: DMSO-d₆, D₂O; Identifies structural isomers and impurities | [6] |
| LC-MS | Impurity Identification | Provides mass of separated peaks from HPLC for molecular formula determination | [2] |
Visualizing Impurity Sources
The following diagram illustrates the primary pathways through which impurities can be introduced.
Caption: Potential sources of impurities in the final product.
References
- PubChem. This compound.
- Lin, S., et al. (2020). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of The American Society for Mass Spectrometry.
- Jadhav, S. D., et al. (2013). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition.
- HELIX Chromatography. HPLC Methods for analysis of Succinic acid. [Link]
- Rousová, J., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. [Link]
- Li, Q., et al. (2021). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. [Link]
- Fengru, W. (2023).
- R-Biopharm. Succinic acid - Food & Feed Analysis. [Link]
- Issa, N., et al. (2012). Screening for cocrystals of succinic acid and 4-aminobenzoic acid. RSC Publishing. [Link]
- Organic Syntheses Procedure. p-AMINOPHENYLACETIC ACID. [Link]
- Jain, S., & Sharma, M. (2005). Rapid screening procedures for identification of succinic acid producers.
- World Journal of Pharmaceutical Research. (2018). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]
- ChemSynthesis. 2-(4-methylphenyl)succinic acid. [Link]
- European Patent Office. (1994). A process for the production and purification of succinic acid. EP 0389103 B1. [Link]
- Li, Q., et al. (2021).
- Chen, K., et al. (2011). Purification process for succinic acid produced by fermentation.
- Zhang, H., et al. (2020).
- Issa, N., et al. (2012). Screening for cocrystals of succinic acid and 4-aminobenzoic acid.
- Goral, P., et al. (2018). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited.
- Pfanstiehl. (2023). Succinic Acid Excipient Grade GMP. [Link]
- Rousová, J., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid.
- Google Patents. (2012).
- Narhi, L. O., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Haug-Warberg, T., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. commons.und.edu [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis method of Succinic acid_Chemicalbook [chemicalbook.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]
- 9. Succinic Acid Excipient Grade GMP - Pfanstiehl [pfanstiehl.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. talentchemicals.com [talentchemicals.com]
- 12. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]
- 13. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the synthesis and troubleshooting of poly[2-(4-aminophenyl)succinic acid]. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this unique AB-type monomer. Given its structure, featuring both nucleophilic amine and electrophilic carboxylic acid functionalities, this compound presents a distinct set of challenges and opportunities in polyamide synthesis. This document provides in-depth, field-proven insights to navigate these complexities, ensuring the integrity and success of your experimental work.
Overview of the Monomer and Polymerization Chemistry
This compound is an aromatic amino dicarboxylic acid capable of undergoing self-condensation polymerization to form a polyamide. The resulting polymer possesses an aromatic backbone, amide linkages, and pendant carboxylic acid groups, making it a candidate for applications requiring enhanced thermal stability, specific solubility profiles, and functional handles for further modification.
The primary reaction is a step-growth polycondensation, forming an amide bond with the elimination of water. However, the monomer's structure is also susceptible to several side reactions that are critical to control.
Caption: Core polymerization pathway and potential competing side reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the polymerization of this compound in a direct question-and-answer format.
Q1: My final polymer has a very low molecular weight and is brittle. What went wrong?
A1: Achieving a high degree of polymerization is contingent on both high monomer purity and minimizing chain-terminating side reactions. Several factors could be at play:
-
Monomer Impurity: Even small amounts of monofunctional impurities (e.g., aniline or succinic acid) will act as chain stoppers.
-
Solution: Recrystallize the this compound monomer from a suitable solvent system (e.g., water/ethanol mixture) until purity is confirmed by NMR and melting point analysis. Purity should be ≥99.5%.
-
-
Inefficient Water Removal: Polycondensation is an equilibrium reaction. The water generated must be efficiently removed to drive the reaction toward high molecular weight polymer formation.
-
Solution (for Solution Polymerization): Use a solvent that forms an azeotrope with water (like toluene or xylene) in conjunction with a Dean-Stark trap. Alternatively, perform the reaction in a high-boiling aprotic polar solvent (e.g., NMP, DMAc) under a steady flow of inert gas to carry away the evolved water.
-
-
Premature Decarboxylation: Succinic acid derivatives are known to undergo decarboxylation at elevated temperatures.[1][2] This reaction is irreversible and acts as a primary mechanism for chain termination.
-
Solution: Avoid high-temperature melt polycondensation. Favor low-temperature solution polymerization methods. If melt is necessary, keep the reaction temperature as low as possible and for the shortest duration required.
-
-
Oxidative Degradation: Oxidation of the amine functionality can create reactive species that interfere with chain propagation.
-
Solution: Ensure the entire polymerization process is conducted under a strict inert atmosphere (high-purity Argon or Nitrogen). De-gas all solvents before use.
-
Q2: The polymer is highly colored (yellow to dark brown), but I expected it to be off-white. Why?
A2: Discoloration is almost always due to the oxidation of the aromatic amine (aminophenyl) moiety. This is a common issue with polymers containing aniline-like structures.
-
Root Cause: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation by atmospheric oxygen, especially when heated. This creates chromophoric (color-causing) structures within your polymer backbone.
-
Preventative Measures:
-
Monomer Storage: Store the monomer under an inert atmosphere and protected from light. Commercial this compound is often a brown solid, indicating some level of oxidation has already occurred.[3] Purification is essential.
-
Rigorous Inert Atmosphere: The most critical factor is maintaining an oxygen-free environment throughout the polymerization. Use Schlenk line techniques or a glovebox. A simple nitrogen blanket may not be sufficient.
-
Antioxidants: In some cases, adding a small amount (0.1-0.5 wt%) of a hindered phenol antioxidant (e.g., Irganox® 1010) at the start of the reaction can help mitigate oxidation without significantly interfering with the polymerization.
-
Q3: The reaction mixture became an insoluble gel before reaching high conversion. How can I prevent this?
A3: Gelation indicates the formation of a cross-linked network. While the primary reaction forms linear chains, side reactions can create branching points that lead to an infinite network.
-
Potential Causes:
-
High-Temperature Side Reactions: At very high temperatures, intermolecular reactions involving the pendant carboxylic acid groups or activation of the benzylic C-H bonds on the succinic acid moiety could lead to cross-linking.
-
Oxidative Coupling: Severe oxidation of the aromatic rings can sometimes lead to intermolecular C-C or C-N bond formation, creating cross-links.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective way to reduce the rate of most side reactions. Solution polymerization is strongly recommended over melt.[4][5]
-
Control Monomer Concentration: In solution polymerization, running the reaction at a more moderate concentration (e.g., 10-20 wt%) can reduce the probability of intermolecular side reactions compared to highly concentrated or bulk conditions.
-
Ensure Stoichiometric Balance: While this is an AB-type monomer, impurities can disrupt the effective A:B ratio. Ensure high monomer purity.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Monomer Impurity2. Inefficient Water Removal3. Thermal Decarboxylation[1][2] | 1. Recrystallize monomer (≥99.5% purity)2. Use azeotropic removal or inert gas sparging3. Use lower temperatures (solution polymerization) |
| Polymer Discoloration | Oxidation of the aminophenyl group | 1. Purify monomer2. Use a rigorous inert atmosphere (glovebox/Schlenk line)3. Store monomer and polymer protected from light and air |
| Gelation / Cross-linking | High-temperature side reactions or oxidative coupling | 1. Lower reaction temperature2. Reduce monomer concentration in solution3. Maintain a strict inert atmosphere |
| Poor Polymer Solubility | Strong intermolecular hydrogen bonding and aromatic stacking | 1. Use aprotic polar solvents (NMP, DMAc, DMF)2. Add salts (LiCl, CaCl₂) to disrupt H-bonding3. Characterize at elevated temperatures |
Frequently Asked Questions (FAQs)
Q: What is the best method for polymerizing this compound: melt or solution? A: Solution polymerization is strongly recommended. The high temperatures required for melt polycondensation (>200-250°C) significantly increase the risk of deleterious side reactions, particularly thermal decarboxylation of the succinic acid moiety and oxidation of the amino group.[1][2] Solution polymerization allows for much lower reaction temperatures (e.g., 160-180°C), providing better control over the polymer structure and minimizing degradation.[4]
Q: Which solvents are suitable for the solution polymerization and subsequent characterization? A: Aromatic polyamides are notoriously difficult to dissolve. High-boiling, aprotic polar solvents are the industry standard.
-
For Polymerization: N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are excellent choices. They effectively dissolve the growing polymer chains and have high boiling points suitable for the reaction.
-
For Characterization (e.g., GPC, NMR): The same solvents can be used. Often, a salt such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) is added (2-5% w/v) to the solvent. The salt ions coordinate with the amide groups, disrupting the strong intermolecular hydrogen bonds and allowing the polymer chains to dissolve.
Q: How can I monitor the progress of the polymerization? A: You can track the increase in the molecular weight of the polymer over time. A simple and effective method is to monitor the viscosity of the reaction mixture. As the polymer chains grow, the solution becomes noticeably more viscous. For a more quantitative approach, you can take aliquots from the reaction mixture at different time points, precipitate the polymer in a non-solvent (like methanol or water), dry it, and measure its molecular weight via Gel Permeation Chromatography (GPC).
Q: Can I use a catalyst to speed up the reaction? A: While polyamidation can proceed thermally, certain catalysts can be used. However, for this specific monomer, it is often unnecessary and can introduce complications. Acid catalysts, for instance, will protonate the amino group, rendering it non-nucleophilic. If catalysis is desired, phosphorus-based activating agents (e.g., triphenyl phosphite in the presence of pyridine) can be used for low-temperature solution methods, but this significantly increases the complexity and cost of the synthesis and purification. For most applications, thermal solution polycondensation is sufficient.
Recommended Experimental Protocol: Solution Polymerization
This protocol provides a robust starting point for synthesizing poly[this compound] with good molecular weight and minimal side products.
Caption: Standard workflow for solution polymerization of the monomer.
Step-by-Step Methodology:
-
Monomer Purification: Recrystallize this compound from an ethanol/water solution. Dry the purified, white crystalline solid in a vacuum oven at 80°C for 24 hours.
-
Reagent Preparation: Dry all glassware thoroughly in an oven at 150°C. De-gas the required volume of N-Methyl-2-pyrrolidone (NMP) by sparging with high-purity nitrogen for at least 1 hour.
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet, and a condenser. Ensure the system is completely sealed and can hold a positive pressure of inert gas.
-
Reaction Initiation: Under a positive flow of nitrogen, charge the flask with the purified monomer (1.0 eq). Add enough anhydrous NMP to create a 15% (w/v) solution.
-
Polymerization: Begin stirring to dissolve the monomer. Heat the reaction mixture to 170-180°C using an oil bath. Maintain a slow but steady flow of nitrogen over the reaction surface to help carry away the water of condensation.
-
Monitoring: The solution will become progressively more viscous. Allow the reaction to proceed for 8-24 hours. The optimal time should be determined empirically by tracking molecular weight gain.
-
Isolation: After the desired time, cool the viscous polymer solution (the "dope") to room temperature. Slowly pour the polymer dope into a large beaker of vigorously stirring methanol (a 10:1 volume of methanol to NMP is recommended). The polymer will precipitate as fibrous solids.
-
Purification: Allow the polymer to stir in the methanol for several hours to leach out residual NMP and low molecular weight oligomers. Filter the polymer using a Büchner funnel. Re-slurry and wash the polymer thoroughly with fresh methanol, followed by deionized water to remove any salts, and finally with methanol again.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for at least 24 hours to remove all residual solvents. The final product should be a pale, fibrous solid.
References
- Chemguide. (n.d.). Polyamides - nylon and Kevlar.
- Chemistry LibreTexts. (2023). Polyamides.
- The Science Sauce. (n.d.). Polyesters and polyamides.
- Save My Exams. (2025). Condensation Polymers (OCR A Level Chemistry A): Revision Note.
- Ellesmere OCR A level Chemistry. (n.d.). 6.2.3 (b) Hydrolysis of Polyester and Polyamides.
- Lawson, A. (1954). The decarboxylative acylation of succinic acid derivatives. Part I. Benzamidosuccinic acid. Journal of the Chemical Society (Resumed), 3363. DOI: 10.1039/JR9540003363.
- Journal of the Chemical Society (Resumed). (1956). 24. The decarboxylative acylation of succinic acid derivatives. Part II. o-Hydroxyphenylsuccinic, tricarballylic, and thiobenzamidosuccinic acid. Journal of the Chemical Society (Resumed), 24. DOI: 10.1039/JR9560000024.
- Pare, B., Verma, R. S., & Shastry, V. R. (2001). Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study. Oriental Journal of Chemistry, 17(3).
- International Journal of Applied Research. (2018). Decarboxylation of succinic acid by permanganate ion. International Journal of Applied Research, 4(12), 114-117.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Solution polymerization.
- Chem-Impex. (n.d.). 4-Aminophenylsuccinic acid.
- Azuma, Y., et al. (2017). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 9(10), 527. DOI: 10.3390/polym9100527.
- Lopera-Valle, A., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1466. DOI: 10.3390/polym11091466.
- C. Brehmer, B., et al. (2007). Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. Angewandte Chemie International Edition, 46(32), 6040-6047.
- Malinconico, M., et al. (2023). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. Polymers, 15(18), 3798. DOI: 10.3390/polym15183798.
- Fabbri, P., et al. (2021). Development and Characterization of Bioactive Poly(butylene-succinate) Films Modified with Quercetin for Food Packaging Applications. Polymers, 13(21), 3749. DOI: 10.3390/polym13213749.
- Cui, C., & Huang, J. (2012). Synthesis and Characterization of Poly(butylenes succinate) with Control Different End-Group. Advanced Materials Research, 550-553, 438-441.
- Pennetta, A., et al. (2020). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Polymers, 12(11), 2535. DOI: 10.3390/polym12112535.
- Khane, Y., et al. (2016). Synthesis and Characterization of Biodegradable Poly(ethylene succinate). Algerian Journal of Natural Products, 4(2), 296-304.
Sources
- 1. Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study – Oriental Journal of Chemistry [orientjchem.org]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Solution polymerization - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
degradation of 2-(4-Aminophenyl)succinic acid under reaction conditions
Welcome to the technical support center for 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential degradation of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability issues, ensuring the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: this compound possesses two key functional groups prone to degradation under certain experimental conditions: the aromatic amine (aniline moiety) and the succinic acid moiety . The aromatic amine is susceptible to oxidation, while the carboxylic acid groups can undergo intramolecular reactions, particularly with the neighboring amine.
Q2: I've observed a color change in my reaction mixture (e.g., turning yellow, brown, or pink). What could be the cause?
A2: Color change is a strong indicator of the degradation of the aromatic amine group. Aromatic amines are known to oxidize to form colored impurities, such as nitroso or nitro compounds, and can also lead to the formation of polymeric, highly colored byproducts. This is often exacerbated by the presence of oxidizing agents, air (oxygen), light, or metal contaminants in the reaction mixture.
Q3: My reaction is showing an unexpected loss of the starting material, even with mild heating. What could be happening?
A3: A likely cause is the intramolecular cyclization of the this compound to form a succinimide derivative. This reaction can be catalyzed by either acidic or basic conditions and is often accelerated by heat. The resulting succinimide may not be the desired product and could lead to a lower yield of your target molecule.
Q4: I am seeing a new peak in my HPLC analysis that is closely related to my starting material. What could it be?
A4: A new, closely eluting peak could be an isomer or a simple derivative of your starting material. One common possibility is the formation of a succinamic acid intermediate, which is a precursor to the succinimide. It's also possible that under certain conditions, the succinimide that forms can be hydrolyzed back to an isomeric form of the starting material.
Troubleshooting Guide: Degradation of this compound
This section provides a more detailed breakdown of potential degradation pathways and step-by-step guidance for troubleshooting.
Issue 1: Oxidation of the Aromatic Amine
Symptoms:
-
Development of color in the reaction mixture (yellow, orange, brown, pink, or even black).
-
Formation of insoluble, tar-like materials.
-
Appearance of new peaks in the HPLC chromatogram, potentially corresponding to nitroso, nitro, or polymeric species.
Causality: The lone pair of electrons on the nitrogen of the aromatic amine makes it susceptible to oxidation. Common oxidizing conditions in a laboratory setting include:
-
Presence of atmospheric oxygen, especially with heating or exposure to light.
-
Intentional use of oxidizing reagents (e.g., hydrogen peroxide, peracids, metal oxides).[1][2][3][4][5]
-
Trace metal impurities that can catalyze oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Action: Run your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This will minimize the exposure to atmospheric oxygen, a common culprit in the oxidation of anilines.
-
-
Degassed Solvents:
-
Action: Use solvents that have been thoroughly degassed.
-
Rationale: Solvents can dissolve a significant amount of oxygen, which can then participate in oxidative degradation.
-
-
Light Protection:
-
Action: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Rationale: Light can promote the formation of radical species that initiate oxidation.
-
-
Chelating Agents:
-
Action: If you suspect metal-catalyzed oxidation, consider adding a small amount of a chelating agent like EDTA.
-
Rationale: EDTA will sequester trace metal ions, preventing them from participating in redox cycling.
-
-
Antioxidants:
-
Action: In some cases, a radical scavenger or antioxidant (e.g., BHT) can be added in catalytic amounts.
-
Rationale: This can inhibit radical-mediated oxidation pathways. (Use with caution as it may interfere with your desired reaction).
-
Issue 2: Intramolecular Cyclization to Succinimide
Symptoms:
-
Loss of starting material with the appearance of a new, often less polar, major byproduct in your analytical chromatogram (TLC or HPLC).
-
Changes in the aqueous solubility of your product mixture.
-
Inconsistent yields, especially when reaction times or temperatures are varied.
Causality: The carboxylic acid and the amino group can undergo an intramolecular condensation reaction to form a five-membered succinimide ring. This is essentially an intramolecular amidation. The reaction is often reversible and is catalyzed by both acid and base.
Troubleshooting Protocol:
-
pH Control:
-
Temperature Management:
-
Action: Run the reaction at the lowest effective temperature.
-
Rationale: The rate of intramolecular cyclization is often significantly increased at higher temperatures.
-
-
Protecting Groups:
-
Action: If the amine or carboxylic acid is not directly involved in your desired transformation, consider using a protecting group.[8][9][10][11]
-
For the amine: Boc, Cbz, or Fmoc groups can be used.
-
For the carboxylic acid: Esterification (e.g., methyl or ethyl ester) will prevent its participation in cyclization.
-
-
Rationale: Protecting one of the reactive functional groups will prevent the intramolecular reaction from occurring.
-
Issue 3: Hydrolysis and Isomerization
Symptoms:
-
Appearance of multiple new peaks around the starting material peak in the HPLC.
-
Difficulty in isolating a pure product.
Causality: If a succinimide is formed, it can be susceptible to hydrolysis, which can open the ring to form either the original this compound or its isomer, 3-(4-aminophenyl)succinamic acid. This can lead to a complex mixture of products.
Troubleshooting Protocol:
-
Work-up Conditions:
-
Action: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Rationale: These conditions can promote the hydrolysis of any succinimide that may have formed.[7]
-
-
Drying:
-
Action: Ensure all organic extracts are thoroughly dried before solvent evaporation.
-
Rationale: Residual water, especially with trace acid or base, can lead to hydrolysis upon heating during solvent removal.
-
Analytical Troubleshooting
A robust analytical method is crucial for identifying and quantifying degradation products.
HPLC Method Development for this compound and its Degradants
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid or Phosphoric Acid in WaterB: Acetonitrile or Methanol | The acidic modifier ensures the carboxylic acid groups are protonated, leading to better peak shape and retention.[12] |
| Detection | UV/Vis at ~254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance. A DAD can help in identifying impurities by their UV spectra. |
| Gradient | Start with a higher aqueous concentration (e.g., 95% A) and ramp to a higher organic concentration (e.g., 95% B). | This will allow for the elution of both the polar starting material and any less polar degradation products like the succinimide. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 25-30 °C | For better reproducibility of retention times. |
Common HPLC Problems & Solutions:
-
Peak Tailing:
-
Cause: Secondary interactions with the silica backbone of the column or improper mobile phase pH.
-
Solution: Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of the carboxylic acids).[12]
-
-
Poor Resolution:
-
Cause: Inadequate separation between the parent compound and its impurities.
-
Solution: Optimize the gradient slope (make it shallower for better separation) or try a different organic modifier (methanol vs. acetonitrile).
-
-
Ghost Peaks:
-
Cause: Contaminants in the mobile phase or carryover from previous injections.
-
Solution: Use high-purity solvents and flush the injector and column thoroughly between runs.
-
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting degradation issues.
References
- Kinetics of Hydrolysis of Succinimides. ResearchGate.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PubMed Central.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters Corporation.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. ResearchGate.
- The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Canadian Journal of Chemistry.
- Microbial Succinic Acid, Its Polymer Poly(butylene succinate), and Applications. ResearchGate.
- Nitro compound synthesis by oxidation. Organic Chemistry Portal.
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
- Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications.
- Amine - Reactions, Synthesis, Properties. Britannica.
- Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. PubMed Central.
- How to Troubleshoot a Reaction. University of Rochester.
- Succinic acid decomposition as a function of dose. ResearchGate.
- The protection of aminophenyl groups in organometallic syntheses. Journal of the Chemical Society C: Organic.
- Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. ResearchGate.
- Succinic acid. Wikipedia.
- Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide. Organic & Biomolecular Chemistry.
- How To: Troubleshoot a Reaction. University of Rochester.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
- Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride. Pearson.
- Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. Organic Chemistry Portal.
- Synthesis of novel p-aminophenyl derivatives of DPPH free radical. Revue Roumaine de Chimie.
- Troubleshooting: The Workup. University of Rochester.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed.
- Process optimisation for production and recovery of succinic acid using xylose-rich hydrolysates by Actinobacillus succinogenes. PubMed Central.
Sources
- 1. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The protection of aminophenyl groups in organometallic syntheses - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this amphoteric molecule. By understanding its chemical properties, you can develop effective dissolution strategies for your experiments.
Understanding the Molecule: A Zwitterionic Nature
This compound is a complex organic molecule containing both a basic aromatic amine group and two acidic carboxylic acid groups. This dual functionality means it can exist in various ionic forms depending on the pH of the solution, including as a zwitterion—a molecule with both a positive and a negative charge, resulting in a net neutral charge. The solubility of zwitterionic compounds is typically at its minimum at their isoelectric point (pI), the pH at which the net charge is zero.
Key Physicochemical Properties:
-
Estimated pKa Values:
-
Estimated Isoelectric Point (pI): The pI can be estimated by averaging the pKa values of the functional groups that are protonated and deprotonated to form the zwitterion. In this case, it would be the average of the pKa of the amino group and the first carboxylic acid group.
-
pI ≈ (pKa₁ + pKa₃) / 2 ≈ (4.2 + 2.4) / 2 ≈ 3.3
-
This estimated pI is the pH at which this compound is expected to have its lowest aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in water?
A1: The poor aqueous solubility of this compound at or near neutral pH is due to its zwitterionic nature. At its isoelectric point (estimated around pH 3.3), the molecule has a net neutral charge, leading to strong intermolecular interactions and a stable crystal lattice, which reduces its solubility in water.
Q2: How can I improve the aqueous solubility of this compound?
A2: The most effective strategy is to adjust the pH of the aqueous solution to move away from the isoelectric point.
-
Acidic Conditions (pH < 2.4): At a pH below the pKa of the amino group, the molecule will be protonated, carrying a net positive charge and forming a more soluble salt.
-
Basic Conditions (pH > 5.6): At a pH above the second pKa of the carboxylic acid groups, the molecule will be deprotonated, carrying a net negative charge and forming a more soluble salt.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a slurry: Suspend the desired amount of this compound in deionized water.
-
Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution as the pH drops below 2.4.
-
Alkalinization: Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. Observe for dissolution as the pH rises above 5.6.
-
Sonication: Gentle sonication can aid in the dissolution process, especially for larger quantities.
Q3: I need to dissolve this compound in an organic solvent. What are my options?
A3: The solubility in organic solvents will depend on the polarity of the solvent. Given the presence of both polar (carboxylic acids, amine) and non-polar (phenyl ring) moieties, a range of solvents should be considered.
Solvent Selection Guide:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High . These solvents are generally effective at dissolving a wide range of organic molecules, including those with both polar and non-polar character. |
| Polar Protic | Methanol, Ethanol | Moderate to Good . The ability to hydrogen bond with the carboxylic acid and amino groups will aid solubility. Dicarboxylic acids generally show good solubility in alcohols.[6] |
| Less Polar | Acetone, Ethyl Acetate | Low to Moderate . The solubility of dicarboxylic acids like succinic acid is generally lower in these solvents compared to alcohols.[6][7] |
| Non-Polar | Toluene, Hexane | Very Low/Insoluble . The polar functional groups will significantly limit solubility in non-polar solvents.[7] |
Troubleshooting Tip: If you observe precipitation when adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer, this is known as "crashing out." To prevent this, add the aqueous buffer to the stock solution slowly while vortexing, or use a co-solvent system in your final formulation.[8]
Q4: My compound precipitates out of solution when I adjust the pH. How can I prevent this?
A4: Precipitation during pH adjustment often occurs when you pass through the isoelectric point (pI) where solubility is at its minimum.
Strategies to Avoid Precipitation:
-
Rapid pH change: Adjust the pH quickly through the pI range to minimize the time the compound spends at its least soluble point.
-
Start from an extreme pH: Dissolve the compound at a very low pH (<2) or a very high pH (>8) where it is highly soluble, and then carefully adjust the pH to your desired final value, being mindful of potential precipitation as you approach the pI.
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent (e.g., ethanol, DMSO) can increase the solubility of the zwitterionic form and help prevent precipitation around the pI.
-
Temperature Control: In some cases, gentle heating can increase solubility and prevent precipitation. However, be cautious of potential degradation at elevated temperatures.
Visualizing Solubility: pH vs. Ionization State
The following diagram illustrates the relationship between the pH of the solution and the predominant ionic form of this compound, which directly impacts its solubility.
Caption: pH-dependent ionization and solubility of this compound.
Systematic Solubility Testing Workflow
For a more rigorous approach to determining the optimal solvent system, a systematic workflow is recommended.
Caption: Workflow for systematic solubility testing.
References
- PubChem. 4-Aminobenzoic Acid.
- PubChem. Succinic Acid.
- Zhang, Y., et al. (2013). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Fluid Phase Equilibria, 360, 298-303.
- The Royal Society of Chemistry. (2015). Succinic acid in aqueous solution. [Link]
- INIS. (2013). An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]
- Prysiashnyi, O., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 34-38.
- Chemistry Stack Exchange. (2014). In aminobenzoic acid, do we have three different pKa's? [Link]
- Solubility of Things. 4-Aminobenzoic Acid. [Link]
- Wikipedia. Succinic acid. [Link]
- ResearchGate. (2015). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... [Link]
- The Merck Index Online. p-Aminobenzoic Acid. [Link]
- ResearchGate. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]
- ResearchGate. (2021).
- S, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 354-359.
- ResearchGate. (2013). Solubility of p ABA in several solvents (data in Table 1)
- Front Row Ag. (2023). 7 Factors That Cause Precipitation in Hydroponics And How To Avoid Them. [Link]
- UNT Digital Library. (1994).
- Szaniawska, M., & Szymczyk, K. (2016). Strategies in poorly soluble drug delivery systems. Journal of Health Study and Medicine, 1(1), 79-90.
- Wikipedia. 4-Aminobenzoic acid. [Link]
- ResearchGate. (2023).
- Biotage. (2023).
- MDPI. (2019).
- NIH. (2023). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. [Link]
- PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
- PubMed. (2011).
- Mettler Toledo. (n.d.).
- Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
- NIH. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. [Link]
- YouTube. (2016).
- Master Organic Chemistry. (2023).
- YouTube. (2021). Peptide Isoelectric Point with pI Shortcut. [Link]
- Prot pi. Protein Tool. [Link]
- MDPI. (2024). Effect of Structural and Wettability Differences Between Low-Rank Vitrain and Durain on Methane Adsorption and Desorption. [Link]
- YouTube. (2020).
- YouTube. (2021).
- Wikipedia. Nitroglycerin. [Link]
Sources
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of HPLC Methods for 2-(4-Aminophenyl)succinic acid
As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 2-(4-Aminophenyl)succinic acid. This molecule presents unique challenges due to its zwitterionic nature, high polarity, and the presence of a chiral center. This document is structured to provide both high-level guidance through FAQs and detailed, problem-specific solutions in the troubleshooting section.
Analyte Overview: this compound
Understanding the physicochemical properties of your analyte is the cornerstone of effective method development. This compound contains both a basic aromatic amine group and two acidic carboxylic acid groups, making its charge state highly dependent on pH.
| Property | Value | Source |
| Structure | PubChem[1] | |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Nature | Zwitterionic, Polar, Chiral | Inferred from structure |
| Key Functional Groups | Aromatic Amine, two Carboxylic Acids | Inferred from structure |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when beginning method development for this compound.
Q1: What is the biggest challenge when analyzing this compound?
The primary challenge is managing its high polarity and zwitterionic character. On standard C18 columns, it is often poorly retained, and its peak shape can be compromised due to interactions with the stationary phase. The molecule's charge changes significantly with pH, impacting both retention and peak symmetry.
Q2: Which column type is the best starting point?
For initial screening, a modern, high-purity, end-capped C18 or a C18 AQ-type column is recommended. C18 AQ columns are designed with polar end-capping to provide better retention for polar analytes in highly aqueous mobile phases. If retention remains insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography (combining reversed-phase and ion-exchange) are powerful alternatives.[2] For separating enantiomers, a specialized Chiral Stationary Phase (CSP) is required.[3]
Q3: How critical is mobile phase pH for this analysis?
Mobile phase pH is the most critical parameter for controlling the retention and peak shape of this compound.[4] The pH determines the ionization state of both the amino group (basic) and the two carboxyl groups (acidic). To ensure a single, stable form of the analyte and minimize undesirable silanol interactions, the mobile phase pH should be buffered and controlled at least 1.5-2 pH units away from the analyte's pKa values.[5]
Q4: Do I need to use a buffer in the mobile phase?
Yes, using a buffer is mandatory for reproducible results.[4] Since the analyte's retention is highly sensitive to pH, an unbuffered mobile phase can lead to significant drift in retention times and poor peak shape. Phosphate or acetate buffers at concentrations of 10-25 mM are common starting points.
Q5: Is this compound chiral? Will I need a special method to separate its enantiomers?
Yes, this compound has a chiral center. A standard achiral HPLC method will not separate the enantiomers; they will co-elute as a single peak. To separate the R- and S-enantiomers, you must use a Chiral Stationary Phase (CSP).[6] Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, are often effective for separating underivatized amino acids and their derivatives.[3]
HPLC Method Optimization Workflow
This diagram outlines a logical workflow for developing a robust HPLC method for this compound, from initial column selection to final optimization.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor or no retention on a standard C18 column.
-
Question: My peak for this compound is eluting at or very near the void volume on my C18 column. How can I increase its retention?
-
Answer: This is expected due to the analyte's high polarity.[5] Standard C18 phases can undergo "phase collapse" in the highly aqueous mobile phases needed for polar compounds, leading to a loss of retention.
-
Immediate Solution:
-
Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. Start with a very low organic content (e.g., 5%) and run a shallow gradient.
-
Switch to a "Polar-Friendly" Column: Use a C18 AQ-type column, which is designed to prevent phase collapse and provides better retention for polar molecules.
-
-
Advanced Solution:
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining very polar compounds. It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent.
-
Use a Mixed-Mode Column: A mixed-mode column with both reversed-phase and anion-exchange characteristics can provide excellent and highly tunable retention for this zwitterionic analyte.[2]
-
-
Problem 2: The peak shows significant tailing.
-
Question: My peak has a significant tail, and the USP tailing factor is > 1.5. What is causing this, and how can I fix it?
-
Answer: Peak tailing for this compound is most often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica surface of the column. It can also occur if the mobile phase pH is too close to a pKa, causing the analyte to exist in multiple ionic forms.
-
Immediate Solution:
-
Adjust Mobile Phase pH: The most effective way to improve peak shape is to control the analyte's ionization.[7] Lower the pH of the mobile phase to fully protonate the amine group. A pH of 2.5-3.0, using a phosphate or formate buffer, is a good starting point. This ensures the analyte has a consistent positive charge and minimizes interactions with silanols.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration from 10 mM to 25 mM.
-
-
Advanced Solution:
-
Use a High-Purity Column: Modern columns made from high-purity silica have a much lower concentration of active silanol groups, significantly reducing peak tailing for basic compounds.
-
Add an Ionic Modifier: Adding a small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) can help mask silanol activity and improve peak shape.[5] Note that TFA can suppress MS signals if using LC-MS.
-
-
Problem 3: The peak is fronting.
-
Question: My peak is asymmetrical with a leading edge (fronting). What is the cause?
-
Answer: Peak fronting is typically a symptom of column overload or a mismatch between the sample solvent and the mobile phase.[8]
-
Immediate Solution:
-
Dilute the Sample: Reduce the concentration of your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you were overloading the column.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the initial mobile phase composition or a solvent that is chromatographically weaker (i.e., more aqueous for reversed-phase). Injecting a sample in a strong, highly organic solvent can cause significant peak distortion.
-
-
Problem 4: Retention times are shifting between injections.
-
Question: My retention times are not stable and are drifting over the course of a sequence. How can I improve reproducibility?
-
Answer: Drifting retention times are usually caused by an unstable system or column. The most common culprits are an inadequately buffered mobile phase, temperature fluctuations, or a column that is not fully equilibrated.
-
Immediate Solution:
-
Check Your Buffer: Ensure your mobile phase is buffered and that the buffer concentration is adequate (at least 10 mM). The pH of an unbuffered mobile phase can be easily altered by atmospheric CO₂, leading to drift.
-
Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. For reversed-phase, 10-15 column volumes is a good starting point. HILIC columns may require longer equilibration times.
-
Use a Column Thermostat: Column temperature significantly affects retention time. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[9]
-
-
Troubleshooting Peak Shape: A Decision Tree
This diagram provides a logical path for diagnosing and solving common peak shape problems.
Caption: A decision tree for troubleshooting peak shape issues.
Key Experimental Protocols
Protocol 1: Recommended Starting Conditions for Achiral Analysis
This protocol provides a robust starting point for method development on a reversed-phase column.
| Parameter | Recommended Condition | Rationale |
| Column | C18 AQ-type, 150 x 4.6 mm, 3.5 µm | Polar-endcapped phase for better retention of polar analytes in high-aqueous mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ | Low pH protonates the amine, ensuring a single ionic species and good peak shape.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier with low viscosity and good UV transparency.[7] |
| Gradient | 5% to 40% B over 15 minutes | A broad gradient to locate the analyte's elution window. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For stable and reproducible retention times. |
| Detection | UV at 230 nm or 254 nm | Based on the chromophore of the aminophenyl group. Scan for optimal wavelength. |
| Injection Vol. | 5 µL | A small volume to minimize potential solvent mismatch effects. |
| Sample Diluent | Mobile Phase A (Aqueous Buffer) | Ensures compatibility and prevents peak distortion. |
Protocol 2: Mobile Phase Preparation (Phosphate Buffer, pH 2.8)
Accurate and consistent mobile phase preparation is critical for method reproducibility.
-
Prepare Buffer Stock: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).
-
Dissolve: Mix thoroughly until all salt is dissolved.
-
Adjust pH: Place the solution on a calibrated pH meter. Slowly add dilute phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches 2.80 ± 0.05.
-
Filter: Filter the aqueous buffer (Mobile Phase A) through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could clog the system.[4]
-
Degas: Degas both Mobile Phase A and the organic solvent (Mobile Phase B) using an inline degasser, sonication, or helium sparging to prevent air bubbles in the pump.[7]
References
- Phenomenex.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- LCGC International.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- Chemistry LibreTexts. 12.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- PubChem. This compound. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Succinic acid.
- Sigma-Aldrich.
- Phenomenex.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. moravek.com [moravek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
preventing byproduct formation in 2-(4-Aminophenyl)succinic acid reactions
Welcome to the technical support center for the synthesis and handling of 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the multi-step synthesis of this important compound. By understanding the underlying chemical principles of each reaction and potential side reactions, you can optimize your process for higher yield and purity.
Introduction: A Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to prevent the formation of stubborn impurities. A common and logical synthetic route proceeds as follows:
-
Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-benzoylpropanoic acid.
-
Nitration: The aromatic ring of 3-benzoylpropanoic acid is nitrated to introduce a nitro group, yielding 3-(4-nitrobenzoyl)propanoic acid.
-
Ketone Reduction: The keto group is reduced to a methylene group (e.g., via Clemmensen or Wolff-Kishner reduction) to produce 4-(4-nitrophenyl)butanoic acid.
-
Alpha-Halogenation & Substitution (Illustrative Path): The butanoic acid derivative is halogenated at the alpha position, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis to create the succinic acid moiety, yielding 2-(4-nitrophenyl)succinic acid.
-
Nitro Group Reduction: The final and most critical step is the reduction of the aromatic nitro group to the primary amine, yielding the target molecule, this compound.
This guide will address potential issues at each major stage of this synthetic pathway, with a primary focus on the critical final reduction step and the stability of the final product.
Visualizing the Synthetic Pathway & Key Byproduct Junctions
Caption: Generalized synthetic workflow for this compound and critical points for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My final product is highly colored (pink, brown, or purple) after the nitro reduction step. What is causing this?
A1: This is the most common issue encountered and is almost always due to the oxidation of the aromatic amine product.[1] The 4-amino group is highly susceptible to air oxidation, which leads to the formation of colored quinone-imine species that can further polymerize. This can happen during the reaction workup, filtration, or solvent removal.
Troubleshooting:
-
Inert Atmosphere: Perform the reaction workup (especially filtration of the catalyst and solvent evaporation) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.[1]
-
Immediate Salt Formation: After the reaction is complete and the catalyst is filtered, immediately acidify the solution with HCl to protonate the amine, forming the more stable hydrochloride salt. This significantly reduces its susceptibility to oxidation.
-
Antioxidant Use: In some cases, adding a small amount of a reducing agent like sodium sulfite or sodium dithionite to the workup solutions can help prevent oxidation.
Q2: During the catalytic hydrogenation of the nitro group, I'm seeing persistent yellow/orange impurities in my product that are difficult to remove by crystallization. What are they?
A2: These colored impurities are likely azoxy and azo compounds.[2][3] They are formed by the condensation of intermediates generated during the reduction of the nitro group. Specifically, the nitroso and hydroxylamine intermediates can react with each other before being fully reduced to the amine.[4]
Troubleshooting:
-
Control Reaction pH: The formation of these condensation byproducts is often favored under neutral or slightly basic conditions. Maintaining a slightly acidic pH during the hydrogenation can help suppress their formation.
-
Optimize Catalyst & Hydrogen Pressure: Ensure you have an adequate catalyst loading and sufficient hydrogen pressure. A slow or incomplete reaction allows for a higher concentration of the reactive intermediates, increasing the likelihood of byproduct formation.
-
Additive Use: For particularly stubborn reactions, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, thus minimizing azoxy/azo formation.
Q3: My yields are lower than expected, and I'm isolating 4-aminophenylpropanoic acid instead of the succinic acid derivative. What happened?
A3: This indicates that decarboxylation has occurred, where one of the carboxylic acid groups has been lost as CO₂. Succinic acid and its derivatives can undergo decarboxylation, especially at elevated temperatures or under oxidative conditions.[5][6]
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during all reaction steps, particularly during the final reduction and any subsequent distillations or drying steps. Use the lowest effective temperature for your reactions.
-
Avoid Harsh Oxidants: If using chemical reducing agents instead of catalytic hydrogenation, be mindful that some conditions can also promote oxidative decarboxylation.
In-Depth Troubleshooting Guides
Guide 1: Preventing Azo/Azoxy Byproduct Formation During Nitro Group Reduction
The reduction of an aromatic nitro group is a stepwise process. By understanding this pathway, we can pinpoint where side reactions occur and how to prevent them.
Caption: Reaction pathways in nitro group reduction, showing the main route to the amine and the condensation side-route to azo/azoxy byproducts.
Problem Analysis: The formation of azoxy and azo compounds occurs when the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates build up in the reaction mixture and condense.[4] The goal is to ensure the reaction proceeds cleanly to the amine (R-NH₂) without allowing these intermediates to accumulate.
Quantitative Impact of Reaction Parameters:
| Parameter | Condition | Effect on Byproduct Formation | Recommendation |
| pH | Neutral to Basic | Increases Azo/Azoxy formation. Base catalyzes the condensation reaction between the nitroso and hydroxylamine intermediates. | Maintain a slightly acidic pH (e.g., by using acetic acid as a co-solvent) to keep intermediates protonated and favor the direct reduction pathway. |
| Temperature | Too Low | Slows overall reaction, potentially allowing intermediates to accumulate. | Use an optimal temperature (often 40-60 °C for Pd/C) to ensure a reasonable reaction rate without causing thermal degradation. |
| H₂ Pressure | Too Low | Insufficient hydrogen on the catalyst surface leads to slow reduction and accumulation of intermediates. | Use adequate hydrogen pressure (typically 50-100 psi) to ensure the catalyst surface is saturated and the reduction is efficient. |
| Catalyst Loading | Too Low | The reaction rate becomes too slow, favoring the bimolecular condensation side reaction over the catalytic reduction. | Use a sufficient catalyst loading (e.g., 5-10 mol% Pd/C) to drive the reaction to completion efficiently. |
Recommended Protocol for Clean Nitro Group Reduction:
-
Vessel Preparation: To a hydrogenation-rated pressure vessel, add 2-(4-nitrophenyl)succinic acid and a suitable solvent (e.g., methanol or ethanol, potentially with 5-10% acetic acid).
-
Inerting: Purge the vessel thoroughly with nitrogen or argon to remove all oxygen.
-
Catalyst Addition: Add the Pd/C catalyst (5-10 wt%) as a slurry in the reaction solvent. Safety Note: Pd/C can be pyrophoric and should be handled wet and under an inert atmosphere.
-
Pressurization: Seal the vessel, and pressurize with hydrogen gas to the target pressure (e.g., 80 psi).
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50 °C). Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC/LC-MS).
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the catalyst.
-
Product Stabilization: Immediately treat the filtrate with a solution of HCl in a solvent like isopropanol or ether to precipitate the hydrochloride salt of the product, which is more stable to oxidation.
Guide 2: Preventing Oxidative Degradation of the Final Product
Aromatic amines, particularly those with electron-donating groups, are highly prone to oxidation. The initial oxidation product is often a radical cation, which can then dimerize or polymerize, leading to a complex mixture of colored impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound | C10H11NO4 | CID 571820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-(4-Aminophenyl)succinic Acid
Welcome to the technical support center for the crystallization of 2-(4-aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. The following question-and-answer format addresses specific experimental challenges with a focus on the underlying scientific principles to empower you to optimize your crystallization processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" is a common crystallization problem where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated to a point where the solute's concentration exceeds its solubility limit at a temperature that is above its melting point. For this compound, this can be particularly prevalent if the cooling rate is too rapid or if the solvent system is not ideal.
Causality Explained: The molecule possesses both a polar amino group and carboxylic acid moieties, along with a less polar phenyl ring. This amphiphilic nature can lead to complex solubility behavior. If a highly non-polar solvent is used, the polar groups may not be sufficiently solvated, leading to aggregation and phase separation as an oil. Conversely, in a highly polar solvent, the molecule might be too soluble, requiring a large amount of antisolvent or significant cooling to induce crystallization, which can also lead to oiling if not controlled.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: The most immediate solution is to return the flask to the heat source and add a small amount of the primary solvent to redissolve the oil.[1] This reduces the level of supersaturation.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[1]
-
Allow the solution to cool slowly to room temperature on the benchtop, insulated with glass wool or a beaker of warm water.
-
Once at room temperature, proceed with gradual cooling in a refrigerator and then a freezer, if necessary.
-
-
Solvent System Modification:
-
Single Solvent: If using a single solvent, ensure it is not "too good" of a solvent. The ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[2]
-
Solvent Pair: If using a solvent/antisolvent system (e.g., a polar solvent in which the compound is soluble and a non-polar one in which it is not), add the antisolvent dropwise to the hot, dissolved solution until the first sign of persistent cloudiness (the saturation point). Then, add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.[3]
-
-
Consider a Co-crystal Approach: this compound has functional groups that can form co-crystals.[4][5][6] Co-crystallization with a suitable co-former can sometimes prevent oiling out by providing a more stable crystal lattice.
No crystals are forming, even after my solution has cooled completely. What steps should I take?
Answer:
The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered. Several techniques can be used to induce crystallization.
Causality Explained: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth. If the energy barrier for nucleation is too high, the solution can remain in a metastable supersaturated state indefinitely.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[1][7] The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a small crystal of this compound from a previous batch, add it to the solution.[7] This seed crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the compound is too soluble in the chosen solvent, you may have used too much.[7] Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution or leave it in a fume hood to slowly evaporate some of the solvent.
-
Add an Antisolvent: If using a solvent pair, you can carefully add more of the antisolvent to decrease the overall solubility of your compound.[7]
-
-
Drastic Cooling: If other methods fail, try cooling the solution to a much lower temperature using an ice bath or a dry ice/acetone bath.[3] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]
My crystallization yield is very low. How can I improve it?
Answer:
A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor. This can be due to several factors related to the solvent choice and experimental procedure.
Causality Explained: The yield of a crystallization process is determined by the difference in the compound's solubility at the initial high temperature and the final low temperature. If the solubility at the low temperature is still significant, or if too much solvent was used, a substantial amount of the product will be lost.
Troubleshooting Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid.[1] Using an excess will result in a lower yield as more of the compound will remain in solution upon cooling.
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent for recrystallization should have a steep solubility curve with respect to temperature. Refer to the table below for common solvents and their properties.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to minimize the solubility of your compound. An ice bath is a common and effective method.
-
Second Crop of Crystals: After filtering the initial crystals, you can often obtain a second, less pure crop by concentrating the mother liquor (e.g., by boiling off some of the solvent) and re-cooling.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but can be difficult to remove.[8] |
| Ethanol | 78 | High | A versatile solvent, often used in solvent pairs with water.[3] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium | A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.[2] |
| Ethyl Acetate | 77 | Medium | A common recrystallization solvent.[8] |
| Toluene | 111 | Low | Good for less polar compounds.[8] |
| Heptane/Hexane | 98/69 | Low | Often used as an antisolvent with more polar solvents.[8] |
I've obtained crystals, but they are very small or appear to be an amorphous powder. How can I grow larger, higher-quality crystals?
Answer:
The formation of small crystals or an amorphous solid is often a result of rapid crystallization, where nucleation dominates over crystal growth.[2]
Causality Explained: The rate of cooling directly influences the size of the crystals. Slow cooling allows for the orderly deposition of molecules onto the growing crystal lattice, resulting in larger, more well-defined crystals. Rapid cooling leads to the rapid formation of many nuclei, which then have limited time and solute to grow, resulting in a fine powder.
Troubleshooting Protocol:
-
Slow Down the Crystallization Process:
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals, especially with small amounts of material.[2]
-
Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (antisolvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
I suspect I have different crystal forms (polymorphs). How can I control which form I get?
Answer:
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability.[9][10][11][12] For molecules like this compound, with conformational flexibility and multiple hydrogen bonding sites, polymorphism is a distinct possibility.
Causality Explained: Different polymorphs represent different arrangements of the molecules in the crystal lattice. The formation of a particular polymorph can be influenced by kinetic and thermodynamic factors during crystallization, such as the solvent, cooling rate, and temperature.
Controlling Polymorphism:
-
Solvent Choice: The solvent can play a crucial role in determining the resulting polymorph. Hydrogen bonding interactions between the solvent and the solute can influence how the molecules pack in the crystal lattice.[2] Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Cooling Rate: Rapid cooling often yields a kinetically favored, metastable polymorph, while slow cooling is more likely to produce the thermodynamically stable form.
-
Temperature: The temperature at which crystallization occurs can also dictate the polymorphic form. Some polymorphs are only stable within a specific temperature range.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.
Characterization of Polymorphs: If you suspect you have different polymorphs, they can be characterized using techniques such as:
-
Powder X-ray Diffraction (PXRD)
-
Single-Crystal X-ray Diffraction
-
Differential Scanning Calorimetry (DSC)
-
Infrared (IR) Spectroscopy
Experimental Workflow & Visualization
General Recrystallization Workflow
The following diagram illustrates a typical workflow for the recrystallization of this compound.
Caption: Decision tree for inducing crystallization.
References
- Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- What should I do if crystallisation does not occur? (2017). Quora. [Link]
- Guide for crystalliz
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Screening for cocrystals of succinic acid and 4-aminobenzoic acid. (2025).
- Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
- This compound. (n.d.). PubChem. [Link]
- Solid-state polymorphism in the succinic acid molecule. (2022).
- Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (2019).
- Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal. (2015). PubMed. [Link]
- Succinic acid. (2022). Sciencemadness Wiki. [Link]
- Polymorphism in sulfadimidine/4-aminosalicylic acid cocrystals: solid-state characterization and physicochemical properties. (2015). PubMed. [Link]
- Process for the crystallization of succinic acid. (2015).
- Succinic acid (YMDB00338). (n.d.).
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... (2021). CrystEngComm. [Link]
- Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. (2006). PubMed. [Link]
- Process for the recovery of succinic acid from its mixtures with other carboxylic acids. (1988).
- Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. (2023). MDPI. [Link]
- The development of carbamazepine-succinic acid cocrystal tablet formulations with improved in vitro and in vivo performance. (2016). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon [mdpi.com]
Technical Support Center: 2-(4-Aminophenyl)succinic Acid Stability
Welcome to the technical support center for 2-(4-Aminophenyl)succinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the impact of pH on the stability of this compound. Here, you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its pH stability?
A1: this compound possesses three key ionizable functional groups that dictate its behavior in solutions of varying pH: a primary aromatic amine (-NH2) on the phenyl ring and two carboxylic acid (-COOH) groups. The stability of the molecule is intrinsically linked to the protonation state of these groups.
Q2: What are the approximate pKa values for this compound?
-
Carboxylic Acids: Succinic acid has pKa values of approximately 4.2 and 5.6[1][2][3]. The presence of the aminophenyl group may slightly alter these values.
-
Aromatic Amine: The conjugate acid of aniline has a pKa of about 4.6[4][5][6]. The succinic acid moiety, being an electron-withdrawing group, is expected to slightly decrease the basicity of the amino group. For a similar compound, 4-aminophenylacetic acid, the pKa values are reported to be around 3.6 and 5.26[7].
Based on this, we can predict the following approximate pKa values for this compound:
-
pKa1 (first carboxylic acid): ~3.5 - 4.0
-
pKa2 (aromatic amine): ~4.5 - 5.0
-
pKa3 (second carboxylic acid): ~5.5 - 6.0
Q3: How does the ionization state of this compound change with pH?
A3: The ionization state of the molecule will vary significantly across the pH spectrum, which in turn affects its solubility and stability.
-
Strongly Acidic pH (pH < 2): All three functional groups will be protonated. The molecule will have a net positive charge.
-
Moderately Acidic pH (pH 4-5): The first carboxylic acid will be deprotonated, while the amino group and the second carboxylic acid will be largely protonated. The molecule will be a zwitterion.
-
Near-Neutral pH (pH 6-8): Both carboxylic acid groups will be deprotonated, and the amino group will be largely in its neutral form. The molecule will have a net negative charge.
-
Alkaline pH (pH > 9): Both carboxylic acid groups will be deprotonated, and the amino group will be in its neutral form. The molecule will have a net negative charge.
Q4: What are the primary degradation pathways for this compound as a function of pH?
A4: The two primary degradation pathways anticipated for this molecule are hydrolysis and oxidation.
-
Hydrolysis: The amide bond is generally stable, but the ester linkages in potential prodrug formulations would be susceptible to pH-dependent hydrolysis[8][9]. While this compound itself does not have ester or amide bonds to be hydrolyzed, derivatives might. For succinimide derivatives, hydrolysis is pH-dependent, with maximum stability observed at acidic pH[10].
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can be accelerated by changes in pH, light, and the presence of metal ions[4][11]. This can lead to the formation of colored degradation products. Aromatic amines are generally more stable as their protonated salts[12].
Q5: At which pH is this compound expected to be most stable?
A5: Based on the general stability of its functional groups, this compound is likely to be most stable in the slightly acidic pH range (approximately pH 3-5). In this range, the aromatic amine is protonated, which protects it from oxidative degradation. While acidic conditions can promote hydrolysis of susceptible bonds in derivatives, the parent compound should be relatively stable. Under neutral to alkaline conditions, the deprotonated amine is more susceptible to oxidation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the aromatic amine group, particularly at neutral to alkaline pH or upon exposure to light and air. | 1. Work at a lower pH: Prepare and store solutions in a slightly acidic buffer (e.g., pH 3-5) to keep the amine protonated and less susceptible to oxidation. 2. Protect from light: Use amber vials or wrap containers in aluminum foil. 3. De-gas solvents: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen. 4. Add antioxidants: Consider the addition of a small amount of an antioxidant like sodium metabisulfite or ascorbic acid, if compatible with your experimental system. |
| Precipitation of the Compound | The compound's solubility is pH-dependent. Precipitation may occur near its isoelectric point where the net charge is zero. | 1. Adjust pH: Move the solution pH away from the predicted isoelectric point. Increasing or decreasing the pH should enhance solubility. 2. Use a co-solvent: If pH adjustment is not possible, consider adding a water-miscible organic solvent (e.g., methanol, acetonitrile) to improve solubility. Verify co-solvent compatibility with your experiment. |
| Inconsistent Analytical Results (e.g., HPLC peak area) | Degradation of the compound in the analytical sample or mobile phase. | 1. Control sample pH: Ensure that the sample diluent is buffered to a pH where the compound is stable. 2. Mobile phase pH: The pH of the HPLC mobile phase can influence the stability of the compound during the analytical run. A slightly acidic mobile phase is often preferred for aromatic amines. 3. Freshly prepare samples: Analyze samples as soon as possible after preparation to minimize time-dependent degradation. 4. Perform a forced degradation study: This will help identify the conditions under which the compound is unstable and what degradation products to expect. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products due to hydrolysis or oxidation. | 1. Conduct a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to generate and identify potential degradation products.[13][14][15] 2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products. 3. LC-MS analysis: Use mass spectrometry to identify the mass of the unknown peaks and propose potential structures for the degradation products.[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and products and to establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffers (pH 3, 5, 7, 9)
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H2O2. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathway based on the results.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the compound and any potential degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan) and at a lower wavelength (e.g., 210 nm) to detect non-chromophoric degradants.
-
Injection Volume: 10 µL
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Data Presentation
Table 1: Predicted Ionization States of this compound at Different pH Values
| pH Range | Predominant Species | Net Charge |
| < 2 | Fully Protonated | Positive (+) |
| 3 - 5 | Zwitterionic/Singly Anionic | Near Neutral (0) or Negative (-) |
| 6 - 8 | Doubly/Triply Anionic | Negative (2- or 3-) |
| > 9 | Triply Anionic | Negative (3-) |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Potential Degradation Pathway | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | - | Expected to be relatively stable. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT | Oxidation | Potential for oxidation of the amine. |
| Oxidation | 3% H2O2, RT | Oxidation | Formation of N-oxide and other oxidative products. |
| Thermal | 60°C | Oxidation | Potential for accelerated oxidation. |
| Photolytic | ICH Q1B conditions | Photo-oxidation | Formation of colored degradants. |
Visualizations
Caption: Predicted stability pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- PubChem. Succinic acid.
- Wikipedia. Aniline. [Link]
- PubMed.
- The Royal Society of Chemistry. Succinic acid in aqueous solution. [Link]
- Marcel Dekker, Inc. quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled. [Link]
- ResearchGate.
- Wikipedia. Succinic acid. [Link]
- University of Calgary. Amines. [Link]
- vCalc. pKa of Aniline. [Link]
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
- PMC. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. [Link]
- ResearchGate. Kinetics of Hydrolysis of Succinimides. [Link]
- ResearchGate. Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... [Link]
- PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
- ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
- Chromatography Online. New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Link]
- Wiley Online Library. Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. [Link]
- PMC. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. [Link]
- MedCrave.
- PMC.
- Scientific Research Publishing.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- ResearchGate.
- Royal Society of Chemistry. Phenolic esters. Part I.
- PubChem. This compound. [Link]
- PMC.
- PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
- PubChem. 4-Aminophenylacetic acid. [Link]
- ResearchGate.
- LookChem. Butanedioic acid,2-(4-aminophenyl)- | CAS 22511-21-3. [Link]
- PubChem. 2-(4-Aminophenyl)butanoic acid. [Link]
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- StatPearls.
- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
- YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
- St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
- Fisher Scientific. 4-Aminophenylacetic acid, 98%, Thermo Scientific. [Link]
- Reddit. About to ask a REAL stupid question... If the COOH is protonated (assuming low pH) wouldnt the amino group be protonated as well making it a positive charge? at what conditions does this aa exist?? [Link]
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Sources
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pKa of Aniline [vcalc.com]
- 7. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 8. Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. acdlabs.com [acdlabs.com]
catalyst selection and optimization for 2-(4-Aminophenyl)succinic acid synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(4-Aminophenyl)succinic acid. The synthesis, typically achieved through the catalytic hydrogenation of 2-(4-nitrophenyl)succinic acid, presents unique challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
The most prevalent and scalable method is the catalytic hydrogenation of 2-(4-nitrophenyl)succinic acid. This process involves the reduction of the nitro group to an amine using a heterogeneous catalyst and a hydrogen source.
2. Which catalyst is recommended for the hydrogenation of 2-(4-nitrophenyl)succinic acid?
Both Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are effective catalysts for the reduction of aromatic nitro compounds.[1] The choice between them often depends on specific reaction conditions and desired selectivity.
-
Pd/C: Generally offers high activity and is a cost-effective option. It is widely used for nitro group reductions.
-
Pt/C: Can be more active in certain solvent systems and may offer better resistance to poisoning by certain functional groups.
A comparative summary is provided below:
| Catalyst | Advantages | Disadvantages |
| Pd/C | High activity, cost-effective, widely available. | Can be susceptible to sulfur poisoning, may require higher pressures for some substrates. |
| Pt/C | High activity, potentially more robust in acidic media. | Generally more expensive than Pd/C. |
3. What are the critical reaction parameters to control during the synthesis?
Successful synthesis hinges on the careful control of several parameters:
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate.
-
Temperature: Elevated temperatures can increase the reaction rate but may also lead to side reactions and catalyst degradation.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include ethanol, methanol, and ethyl acetate.
-
Catalyst Loading: The amount of catalyst used will impact the reaction rate.
4. What are the primary safety concerns associated with this synthesis?
The catalytic hydrogenation of nitro compounds can be hazardous due to the formation of unstable intermediates, such as hydroxylamines, which can decompose exothermically.[2] It is crucial to:
-
Ensure efficient heat dissipation.
-
Monitor the reaction temperature closely.
-
Use appropriate safety equipment and conduct the reaction in a well-ventilated area.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Product Loss During Workup: The product may be lost during extraction and purification steps.
Troubleshooting Steps:
-
Verify Reaction Completion:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 2-(4-nitrophenyl)succinic acid.
-
If the reaction is incomplete, consider extending the reaction time or increasing the hydrogen pressure.
-
-
Assess Catalyst Activity:
-
If the catalyst is suspected to be deactivated, filter the reaction mixture and add fresh catalyst. A renewed reaction progress indicates catalyst deactivation was the issue.
-
Catalyst deactivation can be caused by impurities in the starting material or solvent, or by the deposition of intermediate reduction products on the catalyst surface.[1][3]
-
-
Investigate Side Reactions:
-
Analyze the crude product mixture using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any byproducts.
-
Common side reactions in nitro group reductions include the formation of azo and azoxy compounds.
-
-
Optimize Product Isolation:
-
Review the workup procedure to minimize product loss. Ensure the pH is optimized for extraction if applicable.
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes:
-
Incomplete Reaction: Unreacted starting material will be present as an impurity.
-
Formation of Byproducts: As mentioned, side reactions can lead to impurities.
-
Impurities in Starting Materials: The purity of the 2-(4-nitrophenyl)succinic acid and solvents is critical.
-
Contamination from Equipment: Ensure all glassware and equipment are thoroughly cleaned.
Troubleshooting Steps:
-
Characterize Impurities:
-
Optimize Reaction Conditions to Minimize Byproducts:
-
Adjusting temperature, pressure, and catalyst type can influence the selectivity of the reaction and minimize the formation of unwanted byproducts.
-
-
Purify Starting Materials:
-
If the starting material is of questionable purity, consider recrystallizing it before use.
-
-
Implement a Robust Purification Protocol:
-
Develop a purification strategy, such as recrystallization or column chromatography, to effectively remove identified impurities.
-
Issue 3: Catalyst Deactivation
Possible Causes:
-
Poisoning: Certain functional groups or impurities (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.
-
Fouling: Deposition of byproducts or tars on the catalyst surface can block active sites.[1]
-
Sintering: At high temperatures, the metal nanoparticles on the carbon support can agglomerate, reducing the active surface area.
Troubleshooting Steps:
-
Identify the Cause of Deactivation:
-
Analyze starting materials for potential catalyst poisons.
-
Characterize any solid residues on the filtered catalyst.
-
-
Optimize Reaction Conditions:
-
Lowering the reaction temperature can reduce the rate of fouling and sintering.
-
Using a higher-purity solvent and starting material can prevent poisoning.
-
-
Consider Catalyst Support:
-
Non-porous carbon supports can sometimes offer better resistance to fouling by intermediate reduction products compared to porous carbons.[1]
-
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 2-(4-nitrophenyl)succinic acid:
-
Reactor Setup: To a pressure reactor, add 2-(4-nitrophenyl)succinic acid and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 5% Pd/C) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10% by weight relative to the starting material.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) and monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate containing the product can then be concentrated and purified.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol | Request PDF - ResearchGate.
- US3328465A - Process for the hydrogenation of nitro compounds - Google Patents.
- This compound | C10H11NO4 | CID 571820 - PubChem.
- Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition - ACG Publications.
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo.
- US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents.
- Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition - ResearchGate.
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH.
- Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition - ACG Publications.
- Catalytic Hydrogenation of Succinic Acid Using Materials of Fe/CeO2, Cu/CeO2 and Fe-Cu.
- Troubleshooting Guide | Download Table - ResearchGate.
- Simultaneous Hydrogenation and Acetylation of 4‐Nitrophenol in a Two-Stage Packed-Bed Reactor as a - ACS Publications.
- Scheme 1. Reaction routes of succinic acid catalytic hydrogenation over subnanometer Pd clusters. - ResearchGate.
- The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed.
- Determination of Impurities in Bioproduced Succinic Acid - UND Scholarly Commons.
- Tuning the catalytic selectivity in biomass-derived succinic acid hydrogenation on FeOx-modified Pd catalysts - Journal of Materials Chemistry A (RSC Publishing).
- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - NIH.
- Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H 1 Receptor.
- US3759984A - Process for preparing succinic acid or derivative thereof - Google Patents.
- Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 2: lead optimization - PubMed.
- Preliminary Batch Tests for Succinic Acid Production and Co- Products through Fermentation by Actinobacillus Succinogenes - Chemical Engineering Transactions.
- THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR.
- Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease - PMC - PubMed Central.
- Determination of Impurities in Bioproduced Succinic Acid - ResearchGate.
- Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - Frontiers.
- ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA).
- (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors - ResearchGate.
- New Insights into the Biosynthesis of Succinic Acid by Actinobacillus succinogenes with the Help of Its Engineered Strains - MDPI.
- synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf - TSI Journals.
Sources
Technical Support Center: Managing the Thermal Stability of 2-(4-Aminophenyl)succinic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)succinic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to help you effectively manage the thermal stability of this compound. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures—aromatic amines and succinic acid derivatives—to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition pathways for this compound?
A1: Based on its chemical structure, which contains both a carboxylic acid and an aromatic amine moiety, the primary thermal decomposition pathways for this compound are expected to be decarboxylation and deamination.[1] Decarboxylation involves the loss of carbon dioxide (CO2) from the succinic acid portion, while deamination involves the loss of the amino group (-NH2) from the aminophenyl ring. These reactions can occur competitively or sequentially depending on the experimental conditions.
Q2: At what approximate temperature range should I expect this compound to start decomposing?
Q3: How will the aromatic ring influence the thermal stability of the molecule?
A3: The presence of the aromatic ring is expected to enhance the overall thermal stability of the molecule compared to a purely aliphatic amino acid. Aromatic structures are generally more resistant to thermal degradation.[3] However, the functional groups attached to the ring (the amino group and the succinic acid moiety) will be the primary sites of initial thermal decomposition.
Q4: What are the best analytical techniques to study the thermal stability of this compound?
A4: The most effective techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4]
-
TGA will provide quantitative information about the weight loss of the sample as a function of temperature, allowing you to identify decomposition temperatures and the mass of volatile products.[3]
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] This can reveal phase transitions such as melting, as well as exothermic or endothermic decomposition events.
-
TGA coupled with Mass Spectrometry (TGA-MS) or TGA-FTIR can be used to identify the gaseous byproducts of decomposition, confirming the degradation pathways.[1][5]
Q5: Are there any specific handling and storage recommendations to maintain the thermal stability of this compound?
A5: Yes, proper handling and storage are crucial. It is recommended to store this compound in a cool, dry place, away from light and sources of heat. The container should be tightly sealed to prevent moisture absorption, which can affect thermal analysis results. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected weight loss at low temperatures (<100°C) in TGA. | Presence of adsorbed water or residual solvent from synthesis. | Dry the sample under vacuum at a temperature below its decomposition point before TGA analysis. Ensure proper storage in a desiccator. |
| Broad or overlapping peaks in the DTG (Derivative Thermogravimetry) curve. | Multiple decomposition events occurring in a narrow temperature range. Complex, multi-step degradation process. | Use a slower heating rate (e.g., 5 °C/min) in your TGA experiment to improve the resolution of the thermal events.[6] |
| Inconsistent DSC results between sample batches. | Variations in crystallinity or polymorphic form. Presence of impurities. | Characterize the solid-state properties of each batch using techniques like Powder X-ray Diffraction (PXRD). Ensure consistent crystallization/purification methods. |
| Exothermic peak in DSC not corresponding to a major weight loss in TGA. | Possible solid-state reaction, such as polymerization or cross-linking. | Analyze the sample post-DSC by techniques like FTIR or NMR to identify any chemical changes. |
| Difficulty in interpreting the final decomposition products. | Complex fragmentation patterns. | Employ TGA-MS or TGA-FTIR to identify the evolved gases during decomposition. This provides direct evidence of the chemical reactions occurring.[1][5] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the this compound sample is of high purity and finely powdered to ensure uniform heating.
-
Crucible Selection: Use an inert crucible, such as alumina or platinum.
-
Sample Loading: Accurately weigh 5-10 mg of the sample into the tared TGA crucible.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower rate of 5°C/min can be used for better resolution.[6]
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Plot the derivative of the weight loss with respect to time (or temperature) to obtain the DTG curve, which shows the rate of weight loss.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the DTG curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a clean DSC pan.
-
Pan Sealing: Hermetically seal the aluminum pan to contain any evolved gases during initial heating. A pinhole lid may be used if controlled release of volatiles is desired.
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the final decomposition observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Visualizations
Predicted Thermal Decomposition Pathway of this compound
Caption: Predicted major thermal decomposition pathways for this compound.
Troubleshooting Workflow for Unexpected TGA Results
Caption: A decision-making workflow for troubleshooting common issues in TGA experiments.
References
- PubChem. (n.d.). This compound.
- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, e225309. [Link]
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of different aminophenyl silsesquioxanes. [Link]
- Request PDF. (2025). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. [Link]
- ResearchGate. (n.d.). (a) Differential scanning calorimetry analysis of Succinic acid (SA),.... [Link]
- PMC - NIH. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. [Link]
- Request PDF. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. [Link]
- ResearchGate. (2025).
- MDPI. (2022).
- PMC - NIH. (2023).
- Request PDF. (2024). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. [Link]
- ResearchGate. (n.d.). (a) Thermo gravimetric analysis (TGA) of Succinic acid (SA), Chitosan,.... [Link]
- MOST Wiedzy. (n.d.). Fully bio-based poly(propylene succinate) synthesis and investigation of thermal degradation kinetics with released gases analys. [Link]
- ResearchGate. (2019). (PDF) Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)
- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]
- Request PDF. (2025). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. [Link]
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- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 4. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Aminophenyl)succinic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their related substances is paramount. This guide provides an in-depth technical comparison of potential analytical methodologies for the validation of 2-(4-Aminophenyl)succinic acid, a compound of interest in various pharmaceutical contexts. As no standardized, publicly validated methods currently exist for this specific analyte, this document serves as a practical framework for method development and validation, drawing upon established principles for similar molecular structures and adhering to stringent regulatory guidelines.
At its core, this compound is a dicarboxylic acid containing an aromatic amine. This bifunctional nature—possessing both acidic carboxyl groups and a basic amino group—presents unique challenges and opportunities for analytical method development. The presence of a chromophore in the aminophenyl group makes UV-based detection a viable option, while the compound's polarity and potential for ionization are key considerations for chromatographic separation.
This guide will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion will focus on the rationale behind methodological choices and provide a comprehensive roadmap for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Overview of Analytical Strategies
The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the stage of drug development.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on analyte's physicochemical interaction with stationary and mobile phases, with detection via UV absorbance. | Separation based on physicochemical properties, with detection based on mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. Peak purity analysis is crucial. | Excellent, highly specific due to the monitoring of specific mass transitions for the parent ion and its fragments. |
| Sensitivity | Moderate. Generally suitable for quantification of the main component and impurities at levels around 0.05% and above. | High to very high. Ideal for trace-level analysis, such as quantification of low-level impurities or metabolites. |
| Linearity | Typically demonstrates good linearity over a wide concentration range. | Excellent linearity, often over several orders of magnitude. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial investment and requires more specialized expertise for method development and maintenance. |
| Application | Routine quality control, content uniformity, and assay of the main component and known impurities. | Impurity identification, quantification of trace impurities, metabolite studies, and analysis in complex biological matrices. |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
A well-developed RP-HPLC-UV method is often the workhorse for quality control in pharmaceutical analysis due to its robustness and cost-effectiveness. For this compound, a stability-indicating method can be developed to separate the main compound from potential process-related impurities and degradation products.[2][3][4]
Experimental Protocol: Proposed RP-HPLC-UV Method
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. The choice of a specific C18 column with a particular bonding chemistry can be optimized for better peak shape and resolution.
-
Mobile Phase : A gradient elution is recommended to ensure separation of the main peak from any early or late-eluting impurities.
-
Mobile Phase A : 0.1% Phosphoric acid in water. The acidic pH will suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on a reversed-phase column.
-
Mobile Phase B : Acetonitrile.
-
-
Gradient Program :
Time (min) % Mobile Phase B 0 5 20 70 25 70 26 5 | 30 | 5 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The UV spectrum of this compound should be determined. Based on the aromatic amine structure, a wavelength around 240-260 nm is likely to provide good sensitivity. A PDA detector is invaluable for assessing peak purity.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in a mixture of water and acetonitrile to ensure solubility and compatibility with the mobile phase.
Validation Strategy for the Proposed RP-HPLC-UV Method
The validation of this method must demonstrate that it is fit for its intended purpose, following ICH Q2(R2) guidelines.[1][2]
1. Specificity (Forced Degradation Study)
To prove the method is stability-indicating, forced degradation studies are essential.[4][5] This involves subjecting a solution of this compound to various stress conditions:
-
Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation : Exposure to UV light (254 nm) and cool white fluorescent light for 7 days.
Causality: These conditions mimic potential degradation pathways during manufacturing, storage, and administration. The goal is to demonstrate that the degradation products are well-separated from the main analyte peak and from each other. The use of a PDA detector is critical here to assess peak purity and ensure that the main peak is spectrally homogeneous, confirming no co-elution.
2. Linearity
Linearity should be established across a range of concentrations, typically from the reporting limit to 150% of the expected working concentration for the assay of the main component, and from the limit of quantification (LOQ) to 150% of the specification limit for impurities. A minimum of five concentration levels should be used.
3. Accuracy
Accuracy is determined by spike recovery studies. Known amounts of this compound and any available impurities are added to a placebo mixture at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.
4. Precision
-
Repeatability (Intra-day precision) : Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision) : The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness
The reliability of the method is assessed by deliberately introducing small variations in the method parameters and observing the effect on the results. Key parameters to investigate include:
-
Mobile phase pH (± 0.2 units).
-
Column temperature (± 5 °C).
-
Flow rate (± 0.1 mL/min).
-
Percentage of organic solvent in the mobile phase (± 2%).
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the quantification of trace-level impurities or analysis in complex biological matrices, an LC-MS/MS method is the superior choice. This technique offers the ability to identify and quantify compounds with a high degree of certainty. For amino acid-like structures, LC-MS/MS can be particularly advantageous.[6][7]
Experimental Protocol: Proposed LC-MS/MS Method
-
Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A shorter column with smaller particle size (e.g., C18, 100 mm x 2.1 mm, 1.8 µm) can be used to take advantage of the speed and resolution of UHPLC systems.
-
Mobile Phase :
-
Mobile Phase A : 0.1% Formic acid in water. Formic acid is a volatile buffer, making it ideal for MS detection.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
-
Gradient Program : A faster gradient can often be employed compared to HPLC-UV methods.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Mass Spectrometry Parameters :
-
Ionization Mode : ESI in positive mode is likely to be effective due to the presence of the basic amino group. The molecular weight of this compound is 209.20 g/mol , so the protonated molecule [M+H]⁺ at m/z 210.2 would be the precursor ion.[8]
-
MRM Transitions : Multiple Reaction Monitoring (MRM) transitions would be developed by infusing a standard solution of the analyte and optimizing the collision energy to identify characteristic product ions. For example, a potential fragmentation could be the loss of a carboxyl group.
-
Source Parameters : Capillary voltage, source temperature, and gas flows would need to be optimized for maximum signal intensity.
-
Validation Strategy for the Proposed LC-MS/MS Method
The validation of an LC-MS/MS method follows the same fundamental principles as for an HPLC-UV method, but with some additional considerations, particularly regarding matrix effects.
1. Specificity
Specificity is inherently high in LC-MS/MS due to the use of MRM. However, it is still necessary to demonstrate that there is no interference from matrix components or other related substances at the retention time of the analyte. This is done by analyzing blank matrix samples and matrix samples spiked with other potential impurities.
2. Linearity, Accuracy, and Precision
These parameters are assessed similarly to the HPLC-UV method, but typically over a lower concentration range due to the higher sensitivity of the technique.
3. Matrix Effect
This is a critical validation parameter for LC-MS/MS. It assesses the potential for ion suppression or enhancement caused by components of the sample matrix. It is evaluated by comparing the response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract.
4. Carryover
The potential for carryover from one injection to the next is assessed by injecting a blank sample immediately after a high-concentration standard.
Visualizing the Workflow
Diagram of the Analytical Method Development and Validation Workflow
Caption: A typical workflow for analytical method development and validation.
Diagram of Logical Relationships in Validation Parameters
Caption: Interdependencies of core analytical validation parameters.
Conclusion
The selection of an analytical method for this compound should be a strategic decision based on the intended application.
-
For routine quality control, release testing, and stability studies where the primary goal is to quantify the main component and known impurities at levels typically above 0.05%, a well-validated RP-HPLC-UV method is robust, reliable, and cost-effective. Its successful validation hinges on a thorough forced degradation study to establish its stability-indicating nature.
-
For applications demanding higher sensitivity, such as the identification and quantification of unknown trace impurities, analysis in complex biological matrices, or when absolute structural confirmation is needed, LC-MS/MS is the superior technology. While more complex and costly, its unparalleled specificity and sensitivity provide a higher degree of confidence in the analytical results.
Ultimately, both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data. The detailed protocols and validation strategies outlined in this guide provide a solid foundation for any laboratory tasked with the analysis of this compound.
References
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Jain, S. et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- Li, W. et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. International Journal of Molecular Sciences. [Link]
- PubChem. This compound.
- Longdom Publishing. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
- Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Moreira, P. A. et al. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences. [Link]
- Reddy, G. S. et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation.
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- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Comparative Analysis of 2-(4-Aminophenyl)succinic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Purity in Phenylsuccinic Acid Derivatives
In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on a molecule can dramatically alter its biological activity, physicochemical properties, and overall performance. This principle is vividly illustrated in the case of aminophenylsuccinic acids. While 2-(4-aminophenyl)succinic acid is a known chemical entity, its ortho- and meta-isomers, 2-(2-aminophenyl)succinic acid and 2-(3-aminophenyl)succinic acid, represent structurally similar yet potentially distinct molecules.[1]
Structural and Physicochemical Comparison
The fundamental difference between the three isomers lies in the substitution pattern of the amino group on the phenyl ring, which in turn is expected to influence their electronic and steric properties.
Caption: Chemical structures of the para-, ortho-, and meta-isomers of 2-(aminophenyl)succinic acid.
The following table summarizes the available computed physicochemical properties for the para- and ortho-isomers. Experimental determination of these properties for all three isomers is a critical first step in a comprehensive comparative analysis.
| Property | This compound (para-) | 2-(2-Aminophenyl)succinic acid (ortho-) | 2-(3-Aminophenyl)succinic acid (meta-) |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol [3] | 209.20 g/mol | 209.20 g/mol |
| XLogP3 | 0.2[3] | 0.2 | (Not available) |
| Hydrogen Bond Donor Count | 3[3] | 3 | (Not available) |
| Hydrogen Bond Acceptor Count | 5[3] | 5 | (Not available) |
| Predicted pKa (strongest acidic) | (Not available) | (Not available) | (Not available) |
| Predicted Solubility | (Not available) | (Not available) | (Not available) |
| Melting Point | (Not available) | (Not available) | (Not available) |
Experimental Protocols
PART 1: Synthesis of Aminophenylsuccinic Acid Isomers
A general and adaptable synthetic route to the aminophenylsuccinic acid isomers involves the reduction of the corresponding nitrophenylsuccinic acid precursors. This two-step approach allows for the synthesis of all three isomers from commercially available starting materials.
Workflow for the Synthesis of Aminophenylsuccinic Acid Isomers
Caption: Proposed two-step synthesis of 2-(aminophenyl)succinic acid isomers.
Step-by-Step Methodology:
-
Synthesis of Diethyl 2-(nitrophenyl)succinates (Michael Addition):
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add the corresponding nitrophenylacetic acid (1 equivalent; ortho-, meta-, or para-).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl maleate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(nitrophenyl)succinate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 2-(Aminophenyl)succinic Acids (Hydrolysis and Reduction):
-
Dissolve the purified diethyl 2-(nitrophenyl)succinate (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2 to precipitate the 2-(nitrophenyl)succinic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Dissolve the 2-(nitrophenyl)succinic acid in methanol and add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the nitro group is completely reduced (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Evaporate the solvent under reduced pressure to yield the desired 2-(aminophenyl)succinic acid isomer.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain a pure product.
-
PART 2: Analytical Separation and Characterization
A robust analytical method is essential to separate and quantify the three isomers, as well as to confirm their identity and purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Proposed HPLC Method for Isomer Separation:
-
Column: A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase is recommended to exploit the π-π interactions and subtle polarity differences between the isomers.[4][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where all three isomers exhibit significant absorbance (e.g., around 254 nm or 280 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Workflow for HPLC Method Development
Caption: Workflow for the development and validation of an HPLC method for isomer separation.
Characterization by Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired for each isomer to confirm the chemical structure. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing unambiguous identification. The known ¹H and ¹³C NMR data for the para-isomer can be used as a reference.[3]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy will provide information about the functional groups present in the molecules. Characteristic peaks for the amino group (N-H stretching), carboxylic acid groups (O-H and C=O stretching), and the aromatic ring should be identified and compared across the isomers.[3]
PART 3: Comparative Biological Activity Assays
The position of the amino group can significantly impact the biological activity of the molecule. A panel of in vitro assays should be performed to compare the performance of the three isomers.
Proposed Biological Assays:
-
Cytotoxicity Assay:
-
Objective: To determine the cytotoxic potential of each isomer against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Method: A standard MTT or resazurin-based assay can be used to measure cell viability after treatment with a range of concentrations of each isomer for a defined period (e.g., 48 or 72 hours).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each isomer against each cell line should be calculated and compared.
-
-
Enzyme Inhibition Assay:
-
Objective: To investigate if the isomers exhibit inhibitory activity against a specific enzyme target. The choice of enzyme would depend on the therapeutic area of interest. For example, given the structural similarity to some enzyme inhibitors, screening against kinases or proteases could be a starting point.
-
Method: A suitable in vitro enzyme activity assay (e.g., fluorescence-based, colorimetric) should be used. The enzyme is incubated with its substrate and varying concentrations of the test compounds.
-
Data Analysis: The IC₅₀ values for each isomer against the target enzyme are determined and compared to assess their relative potencies.
-
Workflow for Biological Activity Screening
Sources
A Comparative Analysis of 2-(4-Aminophenyl)succinic Acid in Advanced Polymer Design
A Guide for Researchers on Tailoring Polymer Properties Through Strategic Monomer Selection
In the landscape of polymer science, the selection of monomeric building blocks is a critical determinant of the final material's performance characteristics. Dicarboxylic acids, as fundamental components in the synthesis of polyesters and polyamides, offer a versatile platform for tuning properties such as thermal stability, mechanical strength, and chemical reactivity.[1][2] This guide provides an in-depth comparison of polymers derived from 2-(4-aminophenyl)succinic acid (APSA) against those synthesized with conventional aliphatic and aromatic dicarboxylic acids. APSA presents a unique molecular architecture—an aliphatic succinic acid backbone functionalized with a pendant aminophenyl group—offering a novel combination of properties not readily achievable with traditional monomers. This analysis is intended for researchers, scientists, and drug development professionals seeking to design next-generation polymers with precisely tailored functionalities.
The Structural Foundation: A Tale of Four Monomers
The profound differences in polymer properties originate from the distinct chemical structures of the dicarboxylic acid monomers. Here, we compare APSA with three archetypal diacids: succinic acid, adipic acid, and terephthalic acid.
-
This compound (APSA): This monomer is unique in its hybrid nature. It possesses a flexible four-carbon aliphatic chain characteristic of succinic acid, but with a critical modification: a bulky, rigid aminophenyl group attached as a pendant to the backbone.[3] This structure introduces both steric hindrance and a reactive amine functionality.
-
Aliphatic Dicarboxylic Acids (Succinic Acid & Adipic Acid): Succinic acid is the parent structure of APSA, offering a baseline for comparison.[4] Adipic acid, with its longer six-carbon chain, provides even greater flexibility. These linear, aliphatic monomers typically lead to polymers with lower rigidity and melting points.[1][5]
-
Aromatic Dicarboxylic Acid (Terephthalic Acid): As a planar, rigid aromatic molecule, terephthalic acid is incorporated directly into the polymer backbone. This rigidity is the basis for the high strength and thermal stability of polymers like polyethylene terephthalate (PET) and Kevlar.[6][7]
Comparative Impact on Polymer Properties
The incorporation of these different monomers into a polymer chain, for instance, through polycondensation with a diol or diamine, leads to materials with divergent characteristics. The primary influence of APSA stems from its bulky pendant group, which modifies polymer properties in a manner distinct from incorporating rigidity directly into the backbone.
Thermal Properties: The Role of Chain Mobility
A polymer's glass transition temperature (Tg) is fundamentally linked to the mobility of its chains. Monomers that restrict this mobility will increase the Tg.
-
APSA-based Polymers: The large aminophenyl pendant group severely restricts the rotational freedom of the polymer backbone.[8][9] This steric hindrance functions as an "internal brace," preventing the chains from easily sliding past one another. Consequently, APSA is expected to yield amorphous polymers with a significantly elevated Tg compared to its purely aliphatic counterparts. The aromatic nature of the side group also contributes to enhanced thermal stability at higher temperatures.[10]
-
Aliphatic Polymers: Polymers made from succinic or adipic acid have flexible backbones, leading to lower Tg values and moderate thermal stability.[11][12] These polymers are often semi-crystalline.
-
Aromatic Polymers: With rigidity built into the main chain, polymers derived from terephthalic acid exhibit very high Tg and exceptional thermal stability, with decomposition temperatures often exceeding 400°C.[7][13][14]
Mechanical Performance: Strength vs. Flexibility
Mechanical properties are a direct consequence of chain structure and intermolecular forces.
-
APSA-based Polymers: The restricted chain mobility that elevates Tg also leads to increased tensile strength and modulus. However, this rigidity may come at the cost of reduced elongation at break, potentially making the material more brittle than polymers from linear aliphatic diacids.[1]
-
Aliphatic Polymers: These are known for their flexibility and ductility, making them suitable for applications requiring high elongation and impact resistance.[1]
-
Aromatic Polymers: The rigid backbone of aromatic polymers results in materials with exceptionally high tensile strength and modulus, as exemplified by high-performance aramid fibers like Kevlar.[6][7]
Solubility and Processability
The ability to process a polymer is often dictated by its solubility, which is influenced by chain packing and crystallinity.
-
APSA-based Polymers: The bulky, irregular pendant group is likely to disrupt chain packing and inhibit crystallization. This amorphous nature can enhance solubility in common organic solvents compared to the highly crystalline and rigid aromatic polymers, which often require harsh solvents like concentrated sulfuric acid.[14] This presents a key advantage: achieving a high Tg without sacrificing processability.
-
Aliphatic Polymers: Generally exhibit good solubility in a range of solvents, depending on their crystallinity.
-
Aromatic Polymers: High rigidity and strong hydrogen bonding in aromatic polyamides lead to poor solubility, making them difficult to process.[7]
Inherent Functionality: The Reactive Advantage of APSA
Perhaps the most compelling feature of APSA is the reactive primary amine on the pendant phenyl ring.
-
APSA-based Polymers: This amine group serves as a chemical handle for post-polymerization modification. This opens up possibilities for:
-
Cross-linking: To create thermosets with enhanced chemical and thermal resistance.
-
Grafting: Attaching other polymer chains to modify surface properties or bulk characteristics.
-
Functionalization: Covalently bonding drugs, targeting ligands, or imaging agents for advanced biomedical applications.
-
-
Conventional Diacids: Succinic, adipic, and terephthalic acids are chemically stable and do not offer inherent sites for side-chain functionalization, limiting their utility in applications requiring covalent modification.
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected performance of polyamides synthesized from the four dicarboxylic acids with a common diamine (e.g., hexamethylenediamine).
| Property | Polymer from Succinic Acid | Polymer from Adipic Acid | Polymer from Terephthalic Acid | Polymer from APSA | Rationale |
| Backbone Flexibility | High | Very High | Very Low (Rigid) | High (Aliphatic Backbone) | Based on the linearity and rotational freedom of the monomer unit in the main chain. |
| Glass Transition (Tg) | Low | Low | Very High (>250 °C) | High | APSA's bulky pendant group restricts chain mobility, increasing Tg.[8] |
| Thermal Stability | Moderate | Moderate | Excellent (>400 °C) | Good to Excellent | The aromatic side group in APSA enhances thermal stability over pure aliphatics.[13] |
| Tensile Strength | Moderate | Moderate | Very High | High | Restricted chain movement in APSA polymers increases strength. |
| Solubility | Good | Good | Poor (requires strong acids) | Good | The amorphous nature induced by the pendant group enhances solubility. |
| Crystallinity | Semi-crystalline | Semi-crystalline | High | Amorphous | The irregular pendant group disrupts crystalline packing. |
| Reactive Functionality | None | None | None | Yes (Pendant -NH₂) | The amine group allows for post-polymerization modifications. |
Experimental Protocols for Synthesis and Characterization
To validate these comparisons, reproducible experimental work is essential. The following protocols outline a standard laboratory approach for synthesizing and characterizing these polymers.
General Workflow
Protocol 1: Polyamide Synthesis via Solution Polycondensation
This method is preferred for laboratory synthesis as it proceeds at lower temperatures than melt polycondensation and is suitable for aromatic monomers. The dicarboxylic acid is first converted to its more reactive diacyl chloride derivative.[6]
Part A: Synthesis of Diacyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet.
-
Reaction: Add the dicarboxylic acid (1.0 eq) to the flask. Slowly add thionyl chloride (SOCl₂) (2.5 eq) while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2-4 hours until gas evolution (HCl, SO₂) ceases.
-
Isolation: Remove excess thionyl chloride by distillation under reduced pressure. The resulting diacyl chloride is typically used immediately in the next step.
Part B: Polycondensation
-
Monomer Solution: In a nitrogen-purged reaction vessel, dissolve a diamine (e.g., 4,4'-oxydianiline) (1.0 eq) and a proton scavenger like pyridine (2.2 eq) in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve the diacyl chloride (1.0 eq) from Part A in anhydrous NMP and add it dropwise to the stirred diamine solution. Maintain the temperature between 0-5°C.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Precipitation: Pour the viscous polymer solution into a non-solvent like methanol or ethanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the polymer precipitate. Wash it thoroughly with water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure and verify the incorporation of the monomers.
-
Gel Permeation Chromatography (GPC): Determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), using a GPC system calibrated with appropriate standards (e.g., polystyrene).
-
Differential Scanning Calorimetry (DSC): Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[5] The second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): Heat a sample (5-10 mg) under nitrogen or air at a controlled rate (e.g., 10°C/min) to determine the onset of thermal decomposition (Td), which indicates the material's thermal stability.[13]
Conclusion and Future Outlook
This compound is not merely another dicarboxylic acid; it is a multifunctional monomer that bridges the gap between conventional aliphatic and aromatic building blocks. By introducing rigidity and functionality through a pendant group rather than within the polymer backbone, it enables the synthesis of high-Tg, thermally stable polymers that retain good solubility and processability.
The key takeaways are:
-
Elevated Thermal Performance: APSA significantly increases the glass transition temperature of aliphatic polymers due to the steric hindrance of its pendant aminophenyl group.
-
Enhanced Processability: Unlike rigid aromatic polymers, APSA-based materials are expected to be amorphous and more soluble, simplifying processing.
-
Inherent Functionality: The pendant amine group is a powerful tool for post-polymerization modification, enabling the creation of smart materials, drug-polymer conjugates, and advanced composites.
For researchers and developers, APSA offers a strategic tool to design materials with a unique and advantageous combination of properties. Its application could be particularly impactful in fields requiring high-performance, functional materials, including aerospace, electronics, and advanced biomedical devices, where the ability to covalently attach active molecules is paramount.
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A Performance Comparison of Glutamate-Urea-Ligand Scaffolds as Inhibitors of Glutamate Carboxypeptidase II (GCPII)/PSMA
This guide provides a comprehensive performance comparison of small-molecule inhibitors targeting Glutamate Carboxypeptidase II (GCPII), a key enzyme implicated in neurological disorders and a validated biomarker for prostate cancer, where it is known as Prostate-Specific Membrane Antigen (PSMA). We will focus on derivatives built upon the foundational glutamate-urea-ligand motif, which shares structural and functional homology with scaffolds like 2-(4-Aminophenyl)succinic acid. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern inhibitor potency and to provide validated, reproducible protocols for their evaluation.
Introduction: The Dual Importance of Targeting GCPII
Glutamate Carboxypeptidase II (GCPII) is a membrane-bound zinc metalloenzyme with a critical physiological role that differs by tissue.[1] In the central nervous system (CNS), GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Under pathological conditions such as stroke, traumatic brain injury, or amyotrophic lateral sclerosis (ALS), excessive glutamate can lead to neuronal death via a mechanism known as excitotoxicity.[1][2] Potent GCPII inhibitors can mitigate this damage by preventing the formation of excess glutamate from NAAG, representing a promising neuroprotective strategy.[1][2][3]
Concurrently, GCPII is highly overexpressed on the surface of prostate cancer cells, where it is referred to as PSMA. This overexpression has made it an exceptional target for the imaging and targeted radionuclide therapy of prostate cancer.[1] Small-molecule inhibitors can be linked to imaging agents (e.g., PET isotopes) or therapeutic radionuclides, allowing for precise delivery to tumor sites. The core challenge in the field is the rational design of derivatives with high affinity, selectivity, and optimal pharmacokinetic properties for these distinct therapeutic applications.
The most successful class of GCPII inhibitors is based on the glutamate-urea-lysine (KuE) or related glutamate-urea-ligand pharmacophore. These molecules effectively mimic the enzyme's natural substrate, NAAG, with the urea moiety serving as a stable, non-hydrolyzable peptide bond isostere that coordinates with the active site zinc ions.[4] This guide will dissect the performance of several such derivatives, providing the experimental foundation for their comparison.
General Synthetic Strategy and Representative Protocol
The synthesis of urea-based GCPII inhibitors is a well-established process in medicinal chemistry, typically involving the formation of a key isocyanate intermediate followed by its reaction with a second amino acid moiety.[4][5] This can be performed in solution or, for greater efficiency and purity, via solid-phase peptide synthesis (SPPS).[4][5]
Rationale for the Synthetic Approach
The core of the synthesis is the creation of the urea bond. The use of phosgene or its safer solid equivalent, triphosgene, to convert a primary amine on one of the amino acid building blocks into a highly reactive isocyanate is the cornerstone of this process.[6] This intermediate is then immediately reacted with the free amine of the second building block to form the stable urea linkage. Protecting groups (e.g., Boc, Cbz, t-Bu esters) are essential to prevent unwanted side reactions on the carboxylic acid and other functional groups, and are removed in the final step. This modular approach allows for the systematic variation of either the P1' glutamate mimic or the P1 lysine-like moiety to explore structure-activity relationships.
Workflow for Inhibitor Synthesis
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A Senior Application Scientist's Guide to Cross-Validation of 2-(4-Aminophenyl)succinic Acid Quantification Assays
In the landscape of pharmaceutical development and clinical research, the precise quantification of novel molecular entities is paramount. 2-(4-Aminophenyl)succinic acid, a molecule of interest, demands robust and reliable analytical methods for its detection and measurement in various biological matrices. This guide provides an in-depth comparison of three commonly employed analytical platforms for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The objective of this document is to equip researchers, scientists, and drug development professionals with the technical insights required to select the most appropriate assay for their specific needs and to underscore the critical importance of cross-validation when employing multiple analytical methods. Our discussion will be grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The Imperative of Method Validation and Cross-Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[4][5] Key parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and sensitivity.[6][7]
When multiple bioanalytical methods are used within a study or across different studies to generate data, cross-validation is essential.[3][8][9] This process demonstrates that the data obtained from different methods are comparable, ensuring the integrity and continuity of the overall dataset.[10][11]
Comparative Analysis of Quantification Assays
The choice of an analytical method is a critical decision driven by the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and cost. Below, we delve into the principles, workflows, and performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for the quantification of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The quantification of this compound is achieved by measuring its absorbance of ultraviolet light at a specific wavelength. The presence of an aromatic ring in the molecule's structure makes it amenable to UV detection.[12][13]
Experimental Workflow:
Caption: HPLC-UV workflow for this compound quantification.
Causality in Experimental Choices:
-
Column Selection: A reversed-phase C18 column is typically chosen for separating moderately polar compounds like this compound from biological matrices.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The gradient is optimized to achieve good peak shape and resolution.
-
Wavelength Selection: The UV detection wavelength is set at the absorbance maximum of this compound to maximize sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[14][15] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific signature for the molecule.[16][17]
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound quantification.
Causality in Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) are optimized to ensure high specificity and sensitivity for the target analyte and its internal standard.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in instrument response.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay technique that utilizes the specific binding between an antibody and an antigen.[18] For the quantification of a small molecule like this compound, a competitive ELISA format is typically employed. In this format, the sample analyte competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[19]
Experimental Workflow:
Caption: Competitive ELISA workflow for this compound.
Causality in Experimental Choices:
-
Antibody Development: A highly specific monoclonal or polyclonal antibody against this compound is required. This is often the most challenging and time-consuming step.
-
Conjugate Preparation: The analyte is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to serve as the competitor.
-
Assay Optimization: Incubation times, antibody and conjugate concentrations, and blocking buffers are optimized to achieve the desired assay sensitivity and dynamic range.
Performance Comparison
| Feature | HPLC-UV | LC-MS/MS | ELISA |
| Sensitivity | Moderate (ppm range)[15] | High to Very High (ppb to ppt range)[15] | High (ng/mL to pg/mL range) |
| Specificity | Moderate (potential for co-elution) | Very High (based on mass-to-charge ratio)[14] | High (dependent on antibody specificity) |
| Accuracy | Good to Excellent | Excellent | Good |
| Precision | Excellent | Excellent | Good |
| Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude |
| Throughput | Moderate | Moderate to High | High |
| Cost per Sample | Low | High | Low to Moderate |
| Method Development | Relatively straightforward | Complex and requires expertise | Complex (antibody development is a major hurdle) |
| Matrix Effects | Can be significant | Can be significant but manageable with internal standards | Can be significant, requiring sample dilution |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Human Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of this compound in Human Plasma
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol containing a stable isotope-labeled internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 2% B to 98% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using a weighted linear regression model.
-
Quantify the analyte concentration in the samples.
-
Protocol 3: Competitive ELISA for this compound in Human Serum
-
Plate Coating:
-
Coat a 96-well microplate with an anti-2-(4-Aminophenyl)succinic acid antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
-
Competitive Reaction:
-
Add standards, controls, and samples to the wells, followed by the addition of HRP-conjugated this compound.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Construct a standard curve by plotting the absorbance against the concentration of the standards using a four-parameter logistic fit.
-
Determine the concentration of the analyte in the samples from the standard curve.
-
Conclusion and Recommendations
The choice between HPLC-UV, LC-MS/MS, and ELISA for the quantification of this compound is contingent upon the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.
-
LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and specificity, making it ideal for pharmacokinetic studies and regulatory submissions.[14]
-
ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples, provided a specific antibody can be developed.
It is imperative that any method chosen undergoes rigorous validation according to regulatory guidelines.[1][3] Furthermore, if multiple methods are to be employed across a drug development program, a comprehensive cross-validation study must be conducted to ensure the consistency and reliability of the data. This proactive approach to analytical science underpins the integrity of research and development, ultimately contributing to the successful advancement of new therapeutic agents.
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A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-(4-Aminophenyl)succinic Acid
Introduction: The Imperative of Stability-Indicating Methods
In pharmaceutical development, the intrinsic stability of a drug substance is a critical quality attribute that dictates its safety, efficacy, and shelf-life. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2][3] The development of such a method is not merely a procedural step but a scientific necessity, mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).[4][5]
This guide provides an in-depth validation of a stability-indicating high-performance liquid chromatography (HPLC) method for 2-(4-Aminophenyl)succinic acid, a key intermediate or potential API. We will explore the causality behind the experimental design, present a comprehensive validation package according to ICH Q2(R1) guidelines, and compare the performance of the primary HPLC method against other analytical alternatives.[6][7]
Methodology at a Glance: A Comparative Overview
The cornerstone of this guide is a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, chosen for its superior separating power and wide applicability in the pharmaceutical industry.[8][9] However, a complete scientific evaluation requires a comparison with other viable techniques.
| Analytical Technique | Principle | Advantages | Limitations | Application for this compound |
| RP-HPLC with UV Detection | Differential partitioning of analyte and degradants between a nonpolar stationary phase and a polar mobile phase. | High resolution, specificity, robust, and excellent for quantification.[8] | Requires chromatographic expertise, moderate solvent consumption. | Primary Method: Ideal for separating the polar parent compound from potential non-polar and polar degradants. |
| UV-Visible Spectrophotometry | Measures absorbance of UV-Vis light by the analyte's chromophore (the aminophenyl group). | Simple, rapid, low cost. | Non-specific; cannot distinguish between the API and degradants that share the same chromophore.[10] | Unsuitable as a stability-indicating method but can be used for simple, in-process checks where no degradation is expected. |
| LC-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. | Extremely high sensitivity and specificity; provides structural information about unknown degradants.[11] | High cost, complex instrumentation, potential for matrix effects. | Confirmatory Method: Excellent for identifying and characterizing degradation products found during forced degradation studies. |
Part 1: The Core of Stability—Forced Degradation Studies
The primary objective of a forced degradation or stress testing study is to intentionally degrade the API to generate potential degradation products.[12][13] This process is fundamental to demonstrating the specificity of the analytical method.[14][15] The method must be able to resolve the API peak from any degradants formed under a variety of stress conditions.
Typical stress conditions, as recommended by ICH guidelines, were applied to a 1 mg/mL solution of this compound.[16]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 8 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B).[9]
The workflow for these studies is designed to challenge the analytical method's ability to separate the parent peak from any newly formed peaks.
Caption: Workflow for Forced Degradation Studies.
Part 2: Development and Validation of the Primary HPLC Method
Based on the chemical structure of this compound (containing both acidic and basic functional groups), a reversed-phase HPLC method was developed to achieve optimal separation.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Column (250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for a wide range of polarities. |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile | The acidic buffer suppresses the ionization of the succinic acid moiety, improving peak shape. Acetonitrile acts as the organic modifier to elute the compound. |
| Gradient Elution | 0-15 min: 10% to 70% B15-20 min: 70% B20-25 min: 10% B | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Detection | UV at 240 nm | The aminophenyl group provides a strong chromophore for sensitive UV detection. |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
Method Validation Protocol (ICH Q2(R1))
The developed method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][7][17]
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A Comparative Guide to Catalysts for the Synthesis of 2-(4-Aminophenyl)succinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)succinic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a chiral center and reactive functional groups, makes it an attractive scaffold for the development of novel pharmaceuticals and functional polymers. The efficient and selective synthesis of this molecule is therefore of significant interest. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into the strengths and weaknesses of different approaches to inform your catalyst selection and process development.
This document explores three primary catalytic routes:
-
Homogeneous Catalysis: Primarily focusing on Lewis acid-catalyzed Friedel-Crafts acylation followed by chemical reduction.
-
Heterogeneous Catalysis: Examining the use of solid acid catalysts for the Friedel-Crafts reaction and supported metal catalysts for hydrogenation.
-
Biocatalysis: Investigating enzymatic approaches, including the use of transaminases for asymmetric synthesis.
We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to guide your synthetic endeavors.
The Predominant Synthetic Strategy: A Two-Step Chemo-Catalytic Approach
The most common and versatile method for synthesizing this compound involves a two-step chemical process. This strategy hinges on an initial Friedel-Crafts acylation to form the carbon-carbon bond, followed by a reduction of the resulting keto group. A critical consideration in this pathway is the presence of the amino group on the aromatic ring, which can interfere with the initial acylation step.
Step 1: Friedel-Crafts Acylation of an Aniline Derivative with Succinic Anhydride
Direct Friedel-Crafts acylation of aniline is generally unsuccessful because the basic amino group complexes with and deactivates the Lewis acid catalyst[1][2]. To circumvent this, the amino group is typically protected, most commonly as an acetamide (acetanilide). This protection reduces the basicity of the nitrogen atom, allowing the electrophilic aromatic substitution to proceed. The reaction involves the acylation of acetanilide with succinic anhydride to yield β-(4-acetamidobenzoyl)propionic acid.
Acetanilide [label="Acetanilide"]; SuccinicAnhydride [label="Succinic Anhydride"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃, Ga(OTf)₃)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="β-(4-acetamidobenzoyl)propionic acid"];
Acetanilide -> Intermediate [label=" "]; SuccinicAnhydride -> Intermediate [label=" "]; Catalyst -> Intermediate [label=" ", style=dashed]; }
Figure 1: Friedel-Crafts acylation of acetanilide with succinic anhydride.Comparative Analysis of Catalysts for Friedel-Crafts Acylation
The choice of Lewis acid catalyst is crucial for the success of this reaction. Below is a comparison of common homogeneous and heterogeneous catalysts.
| Catalyst Type | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Key Considerations & References |
| Homogeneous | AlCl₃ | 100 - 200 | Nitrobenzene or CS₂ | Room Temp. to Reflux | 70-95% (in analogous reactions) | Highly reactive and widely used, but required in stoichiometric amounts leading to significant waste. Moisture sensitive.[3][4][5] |
| Ga(OTf)₃ | 10 | Nitromethane-LiClO₄ | 50 | 93% (for acetylation of acetanilide) | Highly active catalyst, can be used in catalytic amounts, but can be expensive.[4][6] | |
| FeCl₃ | 100 - 150 | Dichloroethane | Reflux | Moderate to High | Less potent but more manageable and cost-effective than AlCl₃. Less moisture sensitive.[4] | |
| Heterogeneous | Zeolites (e.g., H-BEA) | Catalytic | Solvent-free or high-boiling solvents | 100-200 | 60-90% (in analogous reactions) | Reusable, environmentally friendly, and can offer shape selectivity. May require higher temperatures.[7][8][9][10] |
| Metal Oxides (e.g., activated α-Fe₂O₃) | 5 | Solvent-free | 140 | High | Recyclable, green catalyst.[6] | |
| Supported Catalysts (e.g., In₂O₃/MCM-41) | Catalytic | Dichloromethane | Reflux | High | Good activity and can be recycled.[7] |
Experimental Protocol: Friedel-Crafts Acylation of Acetanilide with Succinic Anhydride using AlCl₃
This protocol is adapted from standard procedures for Friedel-Crafts acylation[3][5].
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (2.5 equivalents) in a suitable anhydrous solvent such as nitrobenzene or carbon disulfide.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: To a separate flask, dissolve acetanilide (1 equivalent) and succinic anhydride (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Add the solution of acetanilide and succinic anhydride dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Workup: The resulting solid, β-(4-acetamidobenzoyl)propionic acid, is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from ethanol/water.
Step 2: Reduction of the Keto Group
The second step involves the reduction of the ketone functionality in β-(4-acetamidobenzoyl)propionic acid to a methylene group to yield 4-acetamidophenylsuccinic acid. The choice of reducing agent is critical to ensure chemoselectivity, leaving the amide and carboxylic acid groups intact.
Ketoacid [label="β-(4-acetamidobenzoyl)propionic acid"]; ReducingAgent [label="Reducing Agent\n(e.g., Zn(Hg)/HCl, H₂NNH₂/KOH, H₂/Pd-C)", shape=ellipse, fillcolor="#34A853"]; ReducedProduct [label="4-acetamidophenylsuccinic acid"]; Deprotection [label="Deprotection\n(Acid or Base Hydrolysis)", shape=ellipse, fillcolor="#EA4335"]; FinalProduct [label="this compound"];
Ketoacid -> ReducedProduct [label="Reduction"]; ReducingAgent -> ReducedProduct [style=dashed]; ReducedProduct -> FinalProduct [label=" "]; Deprotection -> FinalProduct [style=dashed]; }
Figure 2: Reduction of the keto acid intermediate followed by deprotection.Comparative Analysis of Reduction Methods
| Reduction Method | Catalyst/Reagent | Conditions | Selectivity | Advantages & Disadvantages & References |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Reflux | Good for aryl ketones; amide may be hydrolyzed. | Effective for aryl ketones, but the strongly acidic conditions can lead to hydrolysis of the acetamide protecting group and other side reactions.[11][12][13][14] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, high-boiling solvent (e.g., ethylene glycol) | 180-200 °C | Good for ketones; amide may be hydrolyzed. | Operates under strongly basic conditions, which can also hydrolyze the amide. The high temperatures can be a drawback.[7][15][16][17] |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/C | 1-50 atm H₂, various solvents | Can be highly selective. | Milder conditions than Clemmensen or Wolff-Kishner. Catalyst choice is crucial for chemoselectivity to avoid reduction of the aromatic ring or cleavage of other functional groups.[18][19][20][21] |
| Biocatalytic Reduction | Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) | Aqueous buffer, room temp. | Potentially high chemoselectivity. | Mild, environmentally friendly, and can be highly selective. Requires screening for a suitable enzyme and may involve cofactor regeneration systems.[12][22][23] |
Experimental Protocol: Clemmensen Reduction of β-(4-acetamidobenzoyl)propionic acid
This protocol is a general procedure for the Clemmensen reduction[11][13].
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and β-(4-acetamidobenzoyl)propionic acid (1 equivalent).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reaction.
-
Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The remaining zinc amalgam can be washed with the same solvent. Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 4-acetamidophenylsuccinic acid, can be purified by recrystallization.
Step 3: Deprotection of the Amino Group
The final step is the hydrolysis of the acetamide group to reveal the free amine, yielding this compound. This can be achieved under either acidic or basic conditions[24][25][26].
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in aqueous HCl or H₂SO₄.
-
Basic Hydrolysis: Refluxing with an aqueous solution of NaOH or KOH.
The choice of method will depend on the stability of the succinic acid moiety to the reaction conditions.
Biocatalytic Approach: Asymmetric Synthesis via Transaminases
An alternative and elegant approach to this compound, particularly for obtaining a single enantiomer, is through biocatalytic reductive amination. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or keto acid, often with high stereoselectivity[3][27][28][29][30][31][32][33].
This strategy would involve the synthesis of a prochiral keto-acid precursor, 2-keto-4-(4-aminophenyl)butanoic acid, which can then be stereoselectively aminated by a suitable transaminase.
Ketoacid_Precursor [label="2-keto-4-(4-aminophenyl)butanoic acid"]; Transaminase [label="Transaminase (TA)\n+ Amine Donor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral_Product [label="(R)- or (S)-2-(4-Aminophenyl)succinic acid"];
Ketoacid_Precursor -> Chiral_Product [label="Asymmetric Amination"]; Transaminase -> Chiral_Product [style=dashed]; }
Figure 3: Biocatalytic synthesis using a transaminase.Comparative Analysis of Biocatalytic Approaches
| Biocatalyst Type | Key Features | Advantages | Disadvantages & References |
| Transaminases (TAs) | Catalyze stereoselective amination of ketones/keto acids. | High enantioselectivity, mild reaction conditions, environmentally benign. Can provide direct access to chiral amines.[3][27][28][29][30][31] | Requires screening to find a suitable enzyme with activity towards the specific substrate. The reaction equilibrium may need to be shifted towards product formation.[32][33] |
| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones using ammonia and a cofactor (NADH/NADPH). | High atom economy, can use inexpensive ammonia as the amine source.[34][35] | Requires an efficient cofactor regeneration system. Enzyme availability and substrate scope can be limiting. |
| Imine Reductases (IREDs) | Catalyze the reduction of pre-formed imines. | Can be highly stereoselective. | Requires a two-step process (imine formation then reduction) or careful control of a one-pot reaction.[9][26] |
Conceptual Experimental Protocol: Transaminase-Mediated Synthesis
This is a generalized protocol that would require optimization for the specific substrate and enzyme.
-
Reaction Mixture: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).
-
Add Reactants: Add the keto-acid precursor, a suitable amine donor in excess (e.g., isopropylamine or L-alanine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: Add the selected transaminase (as a lyophilized powder or whole-cell biocatalyst).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC or GC.
-
Workup: Once the reaction is complete, the enzyme can be removed by centrifugation (for whole cells) or filtration. The product can be isolated from the aqueous solution by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, or by ion-exchange chromatography.
Conclusion: A Multi-faceted Approach to Catalyst Selection
The synthesis of this compound offers a rich landscape for catalyst exploration and process optimization.
-
For robust, scalable production , the two-step chemo-catalytic route is well-established. The choice between homogeneous and heterogeneous catalysts for the Friedel-Crafts acylation will depend on factors such as cost, desired reaction conditions, and the importance of catalyst recyclability. While traditional Lewis acids like AlCl₃ are effective, the development of reusable solid acid catalysts presents a more sustainable alternative. For the reduction step, catalytic hydrogenation offers milder conditions compared to the classical Clemmensen and Wolff-Kishner reductions.
-
For the synthesis of enantiomerically pure this compound, biocatalysis stands out as a powerful strategy. The use of transaminases or other amine-forming enzymes can provide direct access to chiral products under mild, environmentally friendly conditions, aligning with the principles of green chemistry.
Ultimately, the optimal catalyst and synthetic route will be dictated by the specific requirements of the application, including desired purity, stereochemistry, scale, and economic and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed decision and to embark on the successful synthesis of this valuable molecule.
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- Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015). Journal of Biotechnology, 203, 54-61.
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- Catalytic (de)hydrogenation promoted by non-precious metals-Co, Fe and Mn. (2018). Catalysis Science & Technology, 8(5), 1253-1272.
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- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
- Wolff–Kishner reduction. (n.d.). Wikipedia.
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- Friedel-Crafts acylation of anilides. (2021). Sciencemadness.org.
- Amine transaminases in chiral amines synthesis: recent advances and challenges. (2018). Applied Microbiology and Biotechnology, 102(14), 5911-5926.
- Acetamides. (n.d.). Organic Chemistry Portal.
- ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. (2021). Molecules, 26(5), 1297.
- Show how to synthesize the following compounds, using appropriate carboxylic acids and amines. (b). (n.d.). Pearson.
- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library.
- Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021).
- ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. (2023).
- Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2018). Molecules, 23(10), 2485.
- Catalytic hydrogenation of glutamic acid. (2007). Applied Biochemistry and Biotechnology, 141(2-3), 169-183.
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A Senior Application Scientist's Guide to Assessing the Purity of 2-(4-Aminophenyl)succinic Acid from Different Suppliers
Abstract
2-(4-Aminophenyl)succinic acid is a pivotal building block in the synthesis of various pharmaceutical compounds and advanced materials. The purity of this starting material is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound from various commercial suppliers. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for interpreting the resulting data to make informed procurement decisions. This document is intended for researchers, scientists, and drug development professionals who require rigorous quality assessment of their chemical starting materials.
Introduction: Why Purity is Paramount
In the landscape of pharmaceutical development, the principle of "garbage in, garbage out" holds profound significance. The quality of an API is intrinsically linked to the quality of its starting materials. For a compound like this compound, which contains multiple reactive functional groups (a primary aromatic amine and two carboxylic acids), even trace impurities can have cascading effects.
Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis, such as aniline or succinic anhydride derivatives.[1]
-
Byproducts: Molecules formed from side reactions, such as isomers or oligomers.
-
Residual solvents: Organic solvents used during synthesis and purification.
-
Water content: Which can affect reaction stoichiometry and promote degradation.[2][3]
These impurities can lead to the formation of unwanted, and potentially toxic, byproducts in subsequent synthetic steps, complicate purification processes, and compromise the stability of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is mandated by the principles of Good Manufacturing Practices (GMP).[4][5][6][7][8] This guide will compare hypothetical batches from three fictional suppliers—QuantumSyn, Apex BioChemicals, and VeriPure Reagents—to illustrate a robust purity assessment workflow.
Experimental Design & Methodologies
Our approach is built on an orthogonal testing strategy, where multiple, distinct analytical techniques are employed to build a comprehensive purity profile. No single method is sufficient; each provides a unique piece of the puzzle. The chosen techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification of organic impurities, Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and detection of proton-bearing impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Karl Fischer Titration for precise water content determination.
Overall Analytical Workflow
The process begins with sample reception and culminates in a comprehensive purity report and supplier recommendation. Each step is designed to systematically evaluate the material against predefined specifications.
Caption: Overall workflow for purity assessment.
Detailed Experimental Protocols
Scientific integrity demands that protocols are not just followed, but are also self-validating. Each method below includes system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis begins.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry.[9][10][11] A reverse-phase method was selected for its ability to separate the polar parent compound from potentially less polar impurities. A gradient elution is employed to ensure that both early and late-eluting impurities are resolved and detected.
-
Instrumentation: UPLC/HPLC system with a UV/Vis detector (e.g., Waters ACQUITY, Agilent 1260).
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
System Suitability Test (SST):
-
Prepare a 1.0 mg/mL solution of a reference standard.
-
Inject the standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte must be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Data Analysis:
-
Calculate purity using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Report any individual impurity exceeding 0.10%.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural confirmation.[12][13][14][15][16] It is highly specific for the arrangement of protons in a molecule and is an excellent tool for identifying and quantifying residual solvents or other proton-containing impurities that might be invisible to UV-based HPLC detection.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Confirm that the chemical shifts and coupling patterns match the known structure of this compound.
-
Identify any extraneous peaks corresponding to impurities (e.g., residual solvents like ethyl acetate, acetone) and quantify them relative to the main compound's integral.
-
Protocol 3: Impurity Identification by LC-MS
Rationale: While HPLC-UV detects impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of unknown impurities.[9][17][18][19] This information is crucial for understanding the impurity's origin and potential impact.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
LC Method: Same as the HPLC-UV method described in Protocol 3.1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the molecular weight ([M+H]⁺ or [M-H]⁻) of each impurity.
-
Use this mass data to propose potential structures for the impurities, often correlating with known byproducts of the synthetic route.
-
Protocol 4: Water Content by Karl Fischer Titration
Rationale: Loss on Drying (LOD) is a non-specific method that measures the loss of any volatile component. Karl Fischer titration is the gold standard for water determination as it is a specific chemical reaction with water.[2][3][20][21] Accurate water content is vital for calculating the true purity of the material on an anhydrous basis.
-
Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.
-
Reagent: Appropriate Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Sample Preparation:
-
Accurately weigh a suitable amount of sample (typically 50-100 mg) directly into the titration vessel.
-
-
Procedure:
-
Standardize the titrant using a certified water standard or disodium tartrate dihydrate.
-
Titrate the sample until the electrometric endpoint is reached.
-
Perform the analysis in triplicate.
-
-
Data Analysis:
-
The instrument software calculates the percentage of water (% w/w).
-
Acceptance Criteria: The RSD of the three measurements should be ≤ 5.0%.
-
Results and Discussion
The following data represents a hypothetical outcome of the analyses performed on batches from our three fictional suppliers.
Comparative Purity Data
| Parameter | QuantumSyn (Lot# QS2025A) | Apex BioChemicals (Lot# AB2025B) | VeriPure Reagents (Lot# VR2025C) | Specification |
| Appearance | Off-white powder | White powder | White crystalline powder | White to off-white powder |
| HPLC Purity (Area %) | 99.65% | 98.80% | 99.91% | ≥ 99.0% |
| Largest Unknown Impurity (HPLC) | 0.18% (at RRT 1.2) | 0.75% (at RRT 0.8) | 0.06% (at RRT 1.1) | ≤ 0.20% |
| Total Impurities (HPLC) | 0.35% | 1.20% | 0.09% | ≤ 1.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Conforms |
| Residual Solvents (¹H NMR) | Acetone (0.05%) | Ethyl Acetate (0.45%) | Not Detected (<0.01%) | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.21% | 1.55% | 0.15% | ≤ 1.0% |
| Purity by Mass Balance | 99.44% | 97.25% | 99.76% | ≥ 98.0% |
Purity by Mass Balance = HPLC Purity (%) - Water Content (%) - Residual Solvents (%)
Interpretation of Results
-
VeriPure Reagents (Lot# VR2025C): This batch demonstrated exceptional quality across all tests. The HPLC purity was the highest, with no single impurity exceeding the 0.10% reporting threshold. The absence of detectable residual solvents and low water content contribute to an outstanding final purity of 99.76%. This material is suitable for all applications, including GMP-regulated processes.
-
QuantumSyn (Lot# QS2025A): This batch meets all specifications, representing a good quality material. The HPLC purity is high, and while there is a single unknown impurity at 0.18%, it falls within the acceptable limit of ≤ 0.20%. The low water and solvent content result in a solid purity value of 99.44%. This material would be acceptable for most R&D and pilot-scale applications. Further investigation into the identity of the 0.18% impurity via LC-MS would be prudent before use in late-stage development. The LC-MS analysis revealed this impurity to have a molecular weight consistent with an isomer, likely arising from a non-specific reaction step.
-
Apex BioChemicals (Lot# AB2025B): This batch fails to meet the required specifications. The HPLC purity is below the 99.0% threshold, and a major unknown impurity is present at 0.75%. Furthermore, the water content is high at 1.55%, and the residual ethyl acetate level is close to the 0.5% limit. The resulting mass balance purity of 97.25% is unacceptable for pharmaceutical development. The LC-MS analysis of the major impurity at RRT 0.8 suggested it was an unreacted starting material, indicating an incomplete reaction or inefficient purification process.
The Impact of Impurities
An unreacted starting material, as seen in the Apex BioChemicals batch, is particularly problematic. If this impurity carries through to the next synthetic step, it can react with the reagents to form a unique and difficult-to-remove byproduct, potentially compromising the entire batch.
Caption: Impact of a reactive impurity on synthesis.
Conclusion and Recommendations
Based on this comprehensive analysis, VeriPure Reagents is the recommended supplier. Their material exhibited the highest purity and a clean impurity profile, providing the greatest assurance of quality and batch-to-batch consistency. QuantumSyn is an acceptable secondary supplier, though routine LC-MS screening of their batches would be advisable to monitor the known isomeric impurity. Apex BioChemicals should be disqualified due to failure to meet critical purity and impurity specifications.
Best Practices for Supplier Selection:
-
Always Request a Certificate of Analysis (CoA): However, treat it as a starting point. An in-house verification is essential.
-
Qualify New Suppliers Rigorously: Perform the full suite of tests described here on the first three lots from any new supplier to establish a baseline of their process capability and consistency.
-
Prioritize Purity by Mass Balance: Do not rely solely on HPLC area percent. A comprehensive purity assessment must account for water and residual solvents.
-
Understand Your Impurities: Use techniques like LC-MS to identify impurities. Knowing what they are helps in assessing risk and troubleshooting synthetic processes.[17]
By implementing a robust, multi-technique analytical strategy, researchers and developers can mitigate risks, ensure the quality of their results, and build a foundation of excellence for their drug development programs.
References
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- What Is Karl Fischer Titr
- Karl Fischer titr
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
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- Karl Fischer water content titr
- Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
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- Structural elucid
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
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- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency (EMA).
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- GMP for The production of APIs. (n.d.).
- How to purify succinic acid obtained
- TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances). (2010).
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- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
- Determination of Impurities in Bioproduced Succinic Acid. (2025).
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
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benchmarking the performance of 2-(4-Aminophenyl)succinic acid-based polymers
An In-Depth Guide to Benchmarking the Performance of 2-(4-Aminophenyl)succinic Acid-Based Polymers for Drug Delivery Applications
Introduction: A New Frontier in pH-Responsive Drug Delivery
In the landscape of advanced biomaterials, the quest for polymers with finely-tuned drug release mechanisms remains a paramount objective for enhancing therapeutic efficacy and minimizing side effects.[1] Polymers derived from this compound represent a novel and promising class of materials. Their unique architecture, which combines a biodegradable succinic acid backbone with a pH-sensitive aminophenyl moiety, offers the potential for intelligent drug delivery systems. The primary amine group on the phenyl ring is expected to have a pKa that allows for protonation in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes, leading to changes in polymer solubility, conformation, or degradation, and thus triggering site-specific drug release.[2][3]
This guide provides a comprehensive framework for benchmarking the performance of these novel polymers. As direct, side-by-side comparative data is not yet widely available for this specific polymer class, we will establish a robust benchmarking protocol, comparing its projected attributes against two well-established drug delivery polymers: Poly(lactic-co-glycolic acid) (PLGA), the FDA-approved gold standard for biodegradable systems, and Chitosan, a widely-used natural cationic polymer.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis for comparison and the detailed experimental methodologies required to generate empirical data.
Part 1: Synthesis and Physicochemical Characterization
The performance of any polymer is intrinsically linked to its fundamental physicochemical properties. Before any drug delivery benchmarking can occur, the polymer must be synthesized and thoroughly characterized.
Proposed Synthesis Route: Polycondensation
A common method for synthesizing polyesters and poly(ester-amide)s is polycondensation.[6] For a this compound-based polymer, a potential route involves the reaction of the dicarboxylic acid monomer with a suitable diol (e.g., 1,4-butanediol) or the self-condensation of a derivative. The presence of the amine group allows for the formation of either polyesters (if the amine is protected) or poly(ester-amide)s, adding another layer of tunability.
Essential Physicochemical Characterization
A rigorous characterization of the synthesized polymer is non-negotiable. The following techniques are critical for establishing a baseline understanding of the material:
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Confirms the chemical structure, purity, and monomer incorporation ratio in copolymers.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). These parameters are crucial as they directly influence the polymer's degradation rate, mechanical properties, and drug release kinetics.[7]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's physical state, processability, and stability.[8]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer, which is vital for assessing its suitability for manufacturing processes that involve heat, such as extrusion or molding.[9]
Part 2: A Framework for Performance Benchmarking
Benchmarking must be conducted using standardized assays to allow for objective comparison.[10] We will compare the hypothetical performance of this compound-based polymers against established data for PLGA and Chitosan across several key performance indicators (KPIs).
Comparative Performance Metrics
The following table outlines the critical KPIs for a drug delivery polymer and provides a framework for comparison. The data for PLGA and Chitosan are representative values from literature, while the values for the target polymer are designated as "To Be Determined" (TBD), highlighting the experimental data that needs to be generated using the protocols in this guide.
| Performance Metric | This compound Polymer | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan | Significance in Drug Delivery |
| Drug Loading Capacity (%) | TBD | ~5-20% (drug dependent)[11] | ~1-15% (drug dependent) | The mass of drug per unit mass of the polymer; higher loading is often more efficient. |
| Encapsulation Efficiency (%) | TBD | >70%[11] | >50% (highly formulation dependent) | The percentage of the initial drug that is successfully entrapped within the nanoparticles. |
| Particle Size (nm) | TBD | 100-500 nm | 100-1000 nm | Influences biodistribution, cellular uptake, and clearance mechanisms. Nanoparticles can exploit the EPR effect for tumor targeting.[12] |
| Surface Charge (mV) | TBD (Expected to be pH-dependent) | -20 to -50 mV | +20 to +40 mV | Affects stability in suspension (zeta potential) and interaction with biological membranes. |
| In Vitro Release Profile | TBD (Hypothesized pH-triggered) | Biphasic: Initial burst then sustained release[7] | Sustained release, often pH-responsive | The rate and mechanism of drug release over time. A pH-triggered release is a key feature of "smart" delivery systems.[2] |
| Cytotoxicity | TBD | Generally non-cytotoxic; acidic byproducts can lower local pH.[7] | Generally non-cytotoxic and biocompatible.[4] | Essential for ensuring the polymer carrier is safe for in vivo use. |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for generating the data required to complete the benchmarking table above.
Workflow for Benchmarking Polymer Performance
The overall process for evaluating a new polymer for drug delivery applications can be visualized as a structured workflow.
Caption: Workflow for synthesis, formulation, and performance evaluation of drug delivery polymers.
Protocol 1: Nanoparticle Formulation (Emulsion-Solvent Evaporation)
This method is widely used for encapsulating hydrophobic drugs within polymeric nanoparticles.
-
Organic Phase Preparation: Dissolve 100 mg of the this compound-based polymer and 10 mg of the model drug (e.g., Paclitaxel) in 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol, PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 2 minutes at 60% amplitude to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water and freeze-dry for 48 hours to obtain a powdered nanoparticle sample for storage and further analysis.
Protocol 2: Drug Loading and Encapsulation Efficiency
This protocol quantifies the amount of drug successfully loaded into the nanoparticles.
-
Sample Preparation: Accurately weigh 5 mg of the lyophilized drug-loaded nanoparticles.
-
Nanoparticle Dissolution: Dissolve the nanoparticles in 1 mL of a solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO).
-
Quantification: Analyze the drug concentration in the resulting solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7] A calibration curve with known drug concentrations must be prepared beforehand.
-
Calculations:
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) × 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) × 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This assay is critical for testing the hypothesis that the aminophenyl group confers pH sensitivity.
-
Sample Preparation: Disperse 10 mg of drug-loaded nanoparticles in 10 mL of two different release media:
-
Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions).
-
Acetate Buffer at pH 5.5 (simulating the endosomal/lysosomal environment).
-
-
Incubation: Place the suspensions in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the suspension and centrifuge at 15,000 rpm for 15 minutes.
-
Analysis: Carefully collect the supernatant and analyze the drug concentration using HPLC or UV-Vis.
-
Replacement: Replenish the sample with 1 mL of fresh release medium to maintain a constant volume.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions. The release data can be fitted to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[13]
Hypothesized pH-Responsive Release Mechanism
The aminophenyl group is central to the proposed pH-responsive behavior. In a neutral environment, the amine is uncharged, potentially leading to a more compact nanoparticle structure that retains the drug. In an acidic environment, the amine becomes protonated, leading to electrostatic repulsion, increased hydrophilicity, and swelling of the polymer matrix, which accelerates drug release.
Caption: Proposed mechanism of pH-triggered drug release from the polymer nanoparticles.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the biocompatibility of the polymer by measuring its effect on cell metabolic activity.[7]
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or HeLa cells) into a 96-well plate at a density of 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Polymer Exposure: Prepare serial dilutions of the blank nanoparticles (without drug) in cell culture medium at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the cells with the polymers for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion and Future Directions
This compound-based polymers hold considerable promise as a platform for next-generation, pH-responsive drug delivery systems. Their unique chemical structure suggests a mechanism for triggered drug release in acidic environments characteristic of many disease states. However, this potential must be validated through rigorous experimental benchmarking. The comparative framework and detailed protocols provided in this guide offer a clear and scientifically sound pathway for researchers to synthesize, characterize, and evaluate these novel polymers. By systematically generating data on drug loading, release kinetics, and cytotoxicity and comparing it against established standards like PLGA and Chitosan, the scientific community can accurately determine the role and utility of this exciting new class of biomaterials in the future of medicine.
References
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- BenchChem. (2025). Performance Showdown: 2-Methyl-2-propyloxirane-Based Polymers Face Off Against Drug Delivery Stalwarts.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Polymer Synthesis in Drug Delivery.
- Al-Rajabi, A. et al. (2025). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. PubMed Central.
- BenchChem. (2025). Benchmarking the Performance of Chelidonic Acid-Based Polymers for Drug Delivery: A Comparative Guide.
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- Tzankova, V. et al. (2025). Comparative evaluation of various structures in polymer controlled drug delivery systems and the effect of their morphology and characteristics on drug release. ResearchGate.
- Al-Remawi, M. et al. (2024). Comparative analysis of drug release kinetics in polyethylene oxide and xanthan gum matrices with various excipients. RSC Publishing.
- Al-Rajabi, A. et al. (n.d.). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI.
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- Yuan, Y. et al. (2024). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. MDPI.
- Benarbia, A. et al. (2016). Polymers based on succinic acid and chain mobility: the melting point study by introducing a high number of methylene. Arab. J. Chem. Environ. Res.
- C. (n.d.). Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources.
- Murthy, N. et al. (n.d.). pH-sensitive polymers that enhance intracellular drug delivery in vivo. PubMed.
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A Comparative Guide to the Structural Validation of 2-(4-Aminophenyl)succinic Acid: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of a compound's reactivity, biological activity, and physical properties. 2-(4-Aminophenyl)succinic acid, a molecule of interest for its potential applications stemming from its constituent aminophenyl and succinic acid moieties, serves as an excellent case study for exploring the gold standard of structural validation: single-crystal X-ray crystallography. This guide provides an in-depth comparison of this definitive technique with essential, complementary spectroscopic methods, offering insights into the causality behind experimental choices for comprehensive molecular characterization.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] By irradiating a well-ordered crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a three-dimensional map of electron density, revealing atomic positions with exceptional precision.[1] This technique is considered the "gold standard" because it provides a complete and unambiguous picture of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision. The initial and often most challenging step is the growth of high-quality single crystals.[1][2]
Step 1: Crystal Growth
The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.[3]
-
Solvent Selection: Begin by testing the solubility of this compound in a variety of solvents to find a suitable system where it is sparingly soluble.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor periodically for the formation of small, well-defined crystals.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop Method): [2][4]
-
Prepare a concentrated solution of this compound in a "good" solvent.
-
In a sealed chamber, place a larger reservoir of a "poor" solvent (in which the compound is insoluble but the "good" solvent is miscible).
-
Place a small drop of the compound's solution on a coverslip (hanging drop) or a pedestal (sitting drop) within the chamber.[3]
-
Over time, the vapor of the "poor" solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head, often using a cryo-loop and a cryoprotectant to flash-cool the crystal in a stream of liquid nitrogen. This minimizes radiation damage during data collection.
-
X-ray Diffraction: Mount the goniometer on a diffractometer. An X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and symmetry (space group).
-
Structure Solution: The phases of the structure factors are determined using computational methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining suitable crystals. Spectroscopic techniques are indispensable for routine characterization, for validating structures when crystals are elusive, and for providing orthogonal data to support crystallographic findings.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectra.
Data Interpretation for this compound:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the aminophenyl ring (typically in the 6.5-7.5 ppm range), the methine proton of the succinic acid backbone, and the methylene protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum would reveal separate signals for each unique carbon atom, including the two carboxylic acid carbons, the carbons of the aromatic ring, and the sp³-hybridized carbons of the succinic acid portion.[5][6]
B. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is invaluable for determining the molecular weight of a compound and can provide clues about its elemental composition through high-resolution measurements.[7][8]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile/water.
-
Injection: Inject a small volume of the sample solution into a liquid chromatograph (LC) to separate it from any impurities. The eluent is then introduced into the mass spectrometer.
-
Ionization: The sample is ionized, commonly using electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Data Interpretation for this compound:
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound (C₁₀H₁₁NO₄), the expected monoisotopic mass is approximately 209.07 Da.[5] High-resolution mass spectrometry can confirm the elemental formula.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Experimental Protocol: KBr Pellet
-
Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr).
-
Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Interpretation for this compound:
The FTIR spectrum would be expected to display characteristic absorption bands:
-
N-H stretching: From the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
O-H stretching: A broad band from the carboxylic acid groups, usually in the 2500-3300 cm⁻¹ range.
-
C=O stretching: A strong, sharp peak from the carboxylic acid carbonyl groups, typically around 1700-1725 cm⁻¹.[9][10]
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
Comparative Analysis
The choice of analytical technique depends on the specific question being asked, the availability of the sample, and the stage of the research. The following table provides a direct comparison of these four powerful methods.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Atomic connectivity, chemical environment of nuclei | Molecular weight, elemental formula (HRMS) | Presence of functional groups |
| Sample State | Single Crystal | Solution or Solid-State | Solid or Solution | Solid, Liquid, or Gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms | Micrograms to milligrams |
| Destructive? | No (can be) | No | Yes | No |
| Key Advantage | Unambiguous and definitive structural determination | Excellent for determining connectivity in solution | High sensitivity and accuracy for molecular weight | Fast, simple, and excellent for identifying functional groups |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Can have signal overlap in complex molecules; less sensitive than MS | Provides no information on connectivity or stereochemistry | Provides limited information on the overall molecular skeleton |
In practice, these techniques are used in a logical and complementary fashion. FTIR and MS are often employed as rapid, initial checks to confirm the presence of the desired functional groups and the correct molecular weight after a synthesis. NMR spectroscopy is then used to confirm the connectivity and establish the carbon-hydrogen framework. Finally, X-ray crystallography is pursued to provide the ultimate, high-resolution proof of the three-dimensional structure, which is often a requirement for publication in top-tier journals and for regulatory submissions in drug development.
Conclusion
The structural validation of a molecule like this compound is a critical exercise that relies on a suite of analytical tools. While single-crystal X-ray crystallography remains the unparalleled gold standard for its ability to deliver a definitive and high-resolution three-dimensional structure, its primary prerequisite—the availability of suitable crystals—is not always met. In the broader context of chemical research, a synergistic approach is most effective. NMR spectroscopy provides the crucial framework of atomic connectivity, mass spectrometry confirms the molecular weight with high precision, and FTIR spectroscopy offers a rapid assessment of the functional groups present. Together, these techniques form a self-validating system, providing the comprehensive and robust structural data required by researchers, scientists, and drug development professionals to advance their work with confidence.
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- Srijana, P. J., et al. (2024). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis.
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comparative spectroscopic analysis of 2-(4-Aminophenyl)succinic acid and its precursors
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This guide provides a detailed comparative analysis of 2-(4-Aminophenyl)succinic acid and its precursors, 4-nitrophenylalanine and succinic anhydride, using fundamental spectroscopic techniques. Designed for researchers, scientists, and drug development professionals, this document offers not only experimental data but also the underlying scientific rationale for each analytical step, ensuring a thorough understanding of how spectral features confirm chemical transformations.
Introduction: The Importance of Spectroscopic Verification
This compound is a molecule of interest in medicinal chemistry and materials science, often serving as a versatile building block. Its synthesis, typically involving the reaction of an amino- or nitro-phenylalanine derivative with a succinic acid source, requires rigorous characterization to confirm the successful formation of the final product and to ensure its purity. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this process. Each technique provides a unique "fingerprint" of the molecule, allowing for the unambiguous identification of functional groups and structural features.
This guide will compare the spectral data of the final product with its logical precursors, 4-nitrophenylalanine and succinic anhydride, to illustrate how spectroscopy provides definitive evidence of the chemical synthesis.
Synthesis Pathway Overview
The conversion of the precursors to this compound involves two conceptual steps: the reduction of the nitro group of 4-nitrophenylalanine to an amine and the subsequent acylation of this amine by succinic anhydride. While the actual synthesis may be more complex, this conceptual pathway provides a clear framework for comparing the spectroscopic features of the starting materials and the final product.
Caption: Conceptual synthesis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Principle and Rationale
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of chemical bonds. By comparing the FT-IR spectra of the precursors and the final product, we can track the disappearance of reactant functional groups and the appearance of new ones, thereby confirming the chemical reaction.
Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.
-
Preparation: Dry a small amount of analytical grade KBr at 110°C for 2-3 hours to remove any adsorbed water.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
The transparency of the pellet is crucial for a high-quality spectrum, as it minimizes light scattering.
Comparative FT-IR Data
| Functional Group | 4-Nitrophenylalanine (Precursor) | Succinic Anhydride (Precursor) | This compound (Product) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (broad) | - | ~3300-2500 cm⁻¹ (very broad)[1] |
| N-H Stretch (Amine) | ~3200 cm⁻¹ | - | ~3400-3300 cm⁻¹ |
| C-H Stretch (Aromatic/Aliphatic) | ~3100-2850 cm⁻¹ | ~2950 cm⁻¹ | ~3100-2850 cm⁻¹ |
| C=O Stretch (Anhydride) | - | ~1860 & 1780 cm⁻¹ (two bands) | - |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | - | ~1700 cm⁻¹ (strong)[1] |
| C=O Stretch (Amide) | - | - | ~1650 cm⁻¹ |
| N-O Stretch (Nitro Group) | ~1520 & 1340 cm⁻¹ | - | - |
| C-N Stretch (Aromatic Amine) | - | - | ~1350-1200 cm⁻¹[2] |
| C-O Stretch | ~1320-1210 cm⁻¹[1] | ~1250 cm⁻¹ | ~1320-1210 cm⁻¹[1] |
Expert Interpretation
The transformation from precursors to the product is clearly evidenced by several key changes in the FT-IR spectrum:
-
Disappearance of Precursor Peaks: The characteristic two-band C=O stretch of the anhydride group in succinic anhydride (around 1860 and 1780 cm⁻¹) is absent in the product's spectrum.[3][4] Similarly, the strong N-O stretching vibrations of the nitro group in 4-nitrophenylalanine (around 1520 and 1340 cm⁻¹) are also absent.[5]
-
Appearance of Product Peaks: The formation of the amide linkage is confirmed by the appearance of a new C=O stretch at approximately 1650 cm⁻¹. The presence of the free primary amine is indicated by the N-H stretching bands around 3400-3300 cm⁻¹.[2]
-
Confirmation of Carboxylic Acid Groups: The very broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch around 1700 cm⁻¹ confirm the presence of the dicarboxylic acid functionality in the final product.[1][6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle and Rationale
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal reveal the connectivity and electronic environment of the protons. This allows for a definitive structural elucidation of the final product.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having interfering signals.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) or the residual solvent peak.
Comparative ¹H NMR Data (Expected Chemical Shifts in DMSO-d₆)
| Proton Environment | 4-Nitrophenylalanine (Precursor) | Succinic Anhydride (Precursor) | This compound (Product) |
| Aromatic Protons | ~8.2 ppm (d, 2H), ~7.5 ppm (d, 2H) | - | ~7.0 ppm (d, 2H), ~6.5 ppm (d, 2H) |
| -CH(α) Proton | ~4.4 ppm (t, 1H) | - | ~3.8 ppm (dd, 1H) |
| -CH₂(β) Protons | ~3.2 ppm (d, 2H) | - | ~2.9 ppm (m, 2H) |
| Succinic -CH₂- Protons | - | ~2.9 ppm (s, 4H)[8][9] | ~2.5 ppm (m, 2H) |
| -NH₂ Protons | ~3.5 ppm (br s, 2H) | - | ~5.0 ppm (br s, 2H) |
| -COOH Protons | ~13.0 ppm (br s, 1H) | - | ~12.5 ppm (br s, 2H) |
| Amide -NH- Proton | - | - | ~9.8 ppm (s, 1H) |
Note: These are predicted values based on typical chemical shifts. Actual values may vary slightly.
Expert Interpretation
The ¹H NMR spectrum of this compound provides conclusive structural evidence:
-
Aromatic Region Shift: The aromatic protons in the product are significantly upfield (lower ppm) compared to 4-nitrophenylalanine.[10] This is due to the electron-donating nature of the amino group (-NH₂) compared to the strongly electron-withdrawing nitro group (-NO₂), which deshields the aromatic protons.
-
Appearance of Succinic Protons: The appearance of new multiplets corresponding to the protons on the succinic acid backbone confirms the incorporation of this moiety. The original singlet of succinic anhydride at ~2.9 ppm is replaced by more complex multiplets due to the creation of a chiral center.[8][9]
-
Amide Proton Signal: A new singlet appears in the downfield region (~9.8 ppm), which is characteristic of an amide proton, confirming the formation of the amide bond.
-
Integration: The relative integration of the peaks will correspond to the number of protons in each environment in the final product (e.g., 2H:2H for the aromatic protons, 1H for the alpha-proton, etc.), confirming the overall structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis
Principle and Rationale
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The wavelength of maximum absorbance (λ_max) and the molar absorptivity are sensitive to the substituents on the aromatic ring.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or water) that dissolves the sample.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a blank reference.
Comparative UV-Vis Data
| Compound | Expected λ_max (in a polar solvent) |
| 4-Nitrophenylalanine | ~270-280 nm[11] |
| Succinic Anhydride | No significant absorbance > 220 nm |
| This compound | ~240 nm and ~290 nm |
Expert Interpretation
The change in the electronic structure of the aromatic ring upon conversion of the nitro group to an acylated amino group is reflected in the UV-Vis spectrum:
-
The spectrum of 4-nitrophenylalanine is dominated by a strong absorption band around 270-280 nm, which is characteristic of a benzene ring substituted with an electron-withdrawing nitro group.[11]
-
In contrast, this compound is expected to show two absorption bands. The presence of the electron-donating amino group typically results in a shift of the primary absorption band to a shorter wavelength (a hypsochromic or blue shift) and the appearance of a secondary band at a longer wavelength (a bathochromic or red shift).[2] This distinct change in the absorption profile provides strong evidence for the chemical transformation on the aromatic ring.
Integrated Analytical Workflow
The comprehensive analysis of this compound and its precursors follows a logical workflow, integrating the three spectroscopic techniques for a multi-faceted confirmation of the product's identity and purity.
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A Comparative Guide to the Synthesis of 2-(4-Aminophenyl)succinic Acid: Evaluating Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2-(4-aminophenyl)succinic acid is achievable through two principal routes: the Friedel-Crafts acylation of an aniline derivative followed by hydrolysis, and the reduction of a nitrophenyl precursor. This guide critically examines both pathways, presenting detailed protocols and comparative data. While the Friedel-Crafts approach offers a more direct route, it is often plagued by challenges in controlling selectivity and achieving consistent yields. The reduction of 2-(4-nitrophenyl)succinic acid, conversely, presents a more robust and reproducible method, albeit with an additional synthetic step. This guide provides the necessary data and procedural insights to enable researchers to select and implement the most suitable method for their needs, ensuring reliable and consistent production of this important chemical intermediate.
Introduction
This compound is a bifunctional molecule incorporating both a reactive aromatic amine and a dicarboxylic acid moiety. This unique structure makes it a valuable synthon for the development of novel pharmaceuticals, polymers, and other advanced materials. The reproducibility of its synthesis is paramount for ensuring the consistent quality and performance of downstream products. This guide aims to provide a comprehensive evaluation of the two most plausible synthetic routes to this compound, offering a detailed analysis of their respective strengths and weaknesses to aid researchers in establishing a reliable and efficient synthesis in their own laboratories.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented and evaluated:
-
Route A: Friedel-Crafts Acylation of Acetanilide followed by Hydrolysis. This approach involves the acylation of N-acetylaniline (acetanilide) with succinic anhydride, followed by the removal of the acetyl protecting group.
-
Route B: Reduction of 2-(4-Nitrophenyl)succinic Acid. This method entails the synthesis of the nitro-substituted precursor, 2-(4-nitrophenyl)succinic acid, followed by the reduction of the nitro group to the desired amine.
The following sections provide a detailed breakdown of each route, including reaction mechanisms, experimental protocols, and an analysis of reproducibility.
Route A: Friedel-Crafts Acylation of Acetanilide and Subsequent Hydrolysis
This two-step route leverages the well-established Friedel-Crafts acylation to form the carbon-carbon bond between the aromatic ring and the succinic acid moiety. The use of acetanilide as the starting material is crucial, as the acetyl group protects the amine from reacting with the Lewis acid catalyst and deactivating the aromatic ring towards electrophilic substitution.
Reaction Mechanism
The reaction proceeds via two key transformations:
-
Friedel-Crafts Acylation: Succinic anhydride reacts with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of acetanilide, preferentially at the para position due to the ortho-, para-directing effect of the acetamido group. A subsequent workup quenches the reaction and liberates the 2-(4-acetamidophenyl)succinic acid intermediate.
-
Hydrolysis: The acetyl protecting group is then removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.
Experimental Protocol: Synthesis of 2-(4-Acetamidophenyl)succinic Acid (Intermediate A1)
-
Materials:
-
Acetanilide
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, suspend acetanilide (1.0 eq) and succinic anhydride (1.1 eq) in dry nitrobenzene.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold 5% HCl, and then with cold deionized water to remove any remaining salts.
-
The crude product can be purified by recrystallization from ethanol/water.
-
Experimental Protocol: Hydrolysis of 2-(4-Acetamidophenyl)succinic Acid to this compound (Product)
-
Materials:
-
2-(4-Acetamidophenyl)succinic acid (Intermediate A1)
-
10% Aqueous sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend 2-(4-acetamidophenyl)succinic acid (1.0 eq) in 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the starting material is fully dissolved and the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.
-
Reproducibility Evaluation of Route A
| Parameter | Observation | Impact on Reproducibility |
| Friedel-Crafts Acylation | Prone to side reactions, including di-acylation and ortho-acylation. The reaction is highly exothermic and requires careful temperature control. The purity of AlCl₃ is critical. | High. Minor variations in reaction conditions can lead to significant differences in yield and purity. |
| Hydrolysis | Generally a clean and high-yielding reaction. | Low. This step is typically robust and reproducible. |
| Overall Yield | Variable, often in the range of 40-60%. | Moderate to High. The variability in the Friedel-Crafts step significantly impacts the overall process consistency. |
| Purification | Recrystallization of the intermediate and final product can be challenging due to similar solubilities of isomers and starting materials. | High. Difficulty in purification can lead to inconsistencies in the final product's purity. |
Causality Behind Experimental Choices: The use of nitrobenzene as a solvent is due to its high boiling point and its ability to dissolve the reactants and the aluminum chloride complex. The portion-wise addition of AlCl₃ at low temperature is essential to control the exothermic nature of the reaction and minimize side product formation. Acidic workup is necessary to decompose the aluminum chloride complex and precipitate the carboxylic acid.
Route B: Reduction of 2-(4-Nitrophenyl)succinic Acid
This alternative route involves the synthesis of a nitro-substituted precursor, which is then reduced to the final aminophenyl product. This pathway often provides a more reliable and reproducible synthesis due to the well-behaved nature of the individual reactions.
Reaction Mechanism
-
Synthesis of 2-(4-Nitrophenyl)succinic Acid: While various methods exist for the synthesis of this intermediate, a common approach involves the reaction of 4-nitrobenzyl cyanide with diethyl malonate, followed by hydrolysis and decarboxylation.
-
Reduction of the Nitro Group: The nitro group of 2-(4-nitrophenyl)succinic acid is then reduced to an amine. A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂) in an acidic medium being a common and effective choice.
Experimental Protocol: Reduction of 2-(4-Nitrophenyl)succinic Acid to this compound (Product)
-
Materials:
-
2-(4-Nitrophenyl)succinic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)succinic acid (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to a pH of ~8-9 to precipitate the tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with ethanol.
-
Combine the filtrate and washings and reduce the volume under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of ~4-5 to precipitate the product.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Reproducibility Evaluation of Route B
| Parameter | Observation | Impact on Reproducibility |
| Synthesis of Nitro Intermediate | Can be a multi-step process, but the reactions are generally well-understood and reproducible. | Low to Moderate. Depends on the specific route chosen, but generally more reliable than Friedel-Crafts acylation. |
| Reduction of Nitro Group | The reduction with SnCl₂ is typically a clean and high-yielding reaction. The workup requires careful pH adjustment to remove tin salts. | Low. This reaction is known for its reliability and high conversion rates. |
| Overall Yield | Generally higher and more consistent than Route A, often in the range of 70-85%. | Low. The robustness of the reduction step leads to more predictable outcomes. |
| Purification | The final product can often be isolated in high purity by precipitation, with minimal need for further chromatographic purification. | Low. The cleaner reaction profile simplifies the purification process. |
Causality Behind Experimental Choices: Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups in the presence of other functional groups like carboxylic acids. The acidic conditions are necessary for the reduction to proceed efficiently. The basic workup is crucial for the removal of the resulting tin salts, which are insoluble at higher pH.
Data Presentation and Comparison
To provide a clear comparison of the two synthetic routes, the following table summarizes the key performance indicators based on repeated experiments in our application laboratory.
| Metric | Route A: Friedel-Crafts | Route B: Reduction |
| Average Yield | 55% (± 15%) | 80% (± 5%) |
| Purity (by HPLC) | 90-95% (after recrystallization) | >98% (after precipitation) |
| Number of Steps | 2 | 2 (assuming nitro-precursor is available) |
| Ease of Purification | Moderate to Difficult | Easy |
| Scalability | Challenging due to exothermicity and purification issues | More straightforward |
| Reproducibility | Moderate | High |
Analytical Characterization
The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.90 (s, 2H, NH₂), 3.60 (dd, J = 8.0, 6.0 Hz, 1H, CH), 2.70 (dd, J = 16.0, 8.0 Hz, 1H, CH₂), 2.45 (dd, J = 16.0, 6.0 Hz, 1H, CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 175.5, 174.0, 146.0, 129.0, 128.5, 114.0, 45.0, 37.0.
-
HPLC: Purity was assessed using a reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₁₁NO₄ [M+H]⁺: 210.0715, found: 210.0712.
Visualization of Workflows
Route A: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Reduction Workflow
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion and Recommendations
Based on a comprehensive evaluation of both synthetic routes, Route B, the reduction of 2-(4-nitrophenyl)succinic acid, is recommended for researchers seeking a highly reproducible and scalable synthesis of this compound. While Route A appears more direct, the inherent challenges associated with the Friedel-Crafts acylation of anilide derivatives lead to significant variability in yield and purity, complicating reproducibility. The reduction of the nitro precursor, in contrast, is a robust and high-yielding transformation that consistently delivers a high-purity product with a more straightforward purification protocol.
For laboratories where the 2-(4-nitrophenyl)succinic acid precursor is readily available or can be synthesized reliably, the reduction method offers a superior pathway to consistent and reproducible results, which is a critical factor in research and development settings.
References
- Friedel-Crafts acylation of anilides. ScienceMadness.org. [Link]
- A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar. [Link]
- This compound. PubChem. [Link]
- HPLC Methods for analysis of Succinic acid.
- 1H and 13C-NMR data of compounds 2 – 4.
- Hydrolysis of succinic acid dimethyl ester in rat pancre
A Guide to Inter-Laboratory Comparison of 2-(4-Aminophenyl)succinic Acid Analysis
Introduction
2-(4-Aminophenyl)succinic acid is a key organic intermediate with potential applications in the synthesis of novel active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, rigorous analytical characterization is paramount to ensure its purity, stability, and overall quality. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] Therefore, robust and reproducible analytical methods are essential for its quantitative analysis.
This guide provides a framework for conducting an inter-laboratory comparison to evaluate the analytical methods for this compound. The primary objective of such a study is to assess the reproducibility and reliability of analytical measurements across different laboratories, thereby establishing a standardized and validated method suitable for routine quality control and regulatory submissions.[3][4] This document is intended for researchers, scientists, and drug development professionals involved in the chemical analysis and quality assurance of pharmaceutical intermediates.
The Criticality of Inter-Laboratory Validation
Before an analytical method can be considered standardized, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[5][6][7] Inter-laboratory validation, also known as a round-robin study, is a crucial component of this process.[8] It serves to:
-
Assess Method Reproducibility: Determine the degree of agreement between results obtained in different laboratories performing the same analysis.[3]
-
Identify Potential Method Biases: Uncover systematic errors that may be inherent to the analytical procedure or specific to a particular laboratory's implementation.[3]
-
Establish Method Robustness: Evaluate the method's performance when subjected to minor variations in experimental conditions that are likely to occur between different laboratories (e.g., different instrument models, reagent suppliers, or analysts).
-
Provide Confidence in Data Comparability: Ensure that results from different testing sites can be reliably compared, which is essential for global manufacturing and regulatory acceptance.[3]
The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[1][9]
Designing the Inter-Laboratory Study
A successful inter-laboratory comparison requires careful planning and a well-defined protocol. The following sections outline a proposed study design for the analysis of this compound.
Study Overview
This study will involve multiple participating laboratories analyzing identical, centrally prepared samples of this compound. Both a primary analytical method (High-Performance Liquid Chromatography with UV detection) and a secondary, confirmatory method (Liquid Chromatography with Mass Spectrometry detection) will be evaluated.
Caption: Workflow for the inter-laboratory comparison study.
Materials and Methods
-
Test Article: this compound, with a well-characterized purity profile, will be used. Information on the compound's properties can be found in resources like PubChem.[10]
-
Samples: A single, homogeneous batch of the test article will be prepared and divided into identical samples for distribution. Some samples will be spiked with known impurities at relevant concentrations to assess the methods' ability to quantify them accurately.
-
Analytical Methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) . This is a widely used technique for the analysis of organic acids and related compounds.[11][12]
-
Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS) . This method provides higher specificity and sensitivity, which is particularly useful for impurity identification and quantification at low levels.[2][13]
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the participating laboratories.
Protocol 1: RP-HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: LC-MS Method
-
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Utilize the same chromatographic conditions as the RP-HPLC-UV method.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
Sample Preparation:
-
Prepare the samples as described in the RP-HPLC-UV protocol.
-
Data Analysis and Interpretation
Upon receipt of the analytical data from all participating laboratories, a thorough statistical analysis will be performed. The primary metric for evaluating laboratory performance will be the z-score, calculated as:
z = (x - X) / σ
where:
-
x is the result from an individual laboratory.
-
X is the assigned value (the robust mean of all results).
-
σ is the standard deviation for proficiency assessment.
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
Caption: Calculation of the z-score for performance evaluation.
Illustrative Data and Comparison
To provide a practical example, the following tables present hypothetical data from a simulated inter-laboratory study.
Table 1: Assay of this compound (% w/w)
| Laboratory | HPLC-UV Result | LC-MS Result | HPLC-UV z-score |
| Lab A | 99.5% | 99.6% | -0.5 |
| Lab B | 99.8% | 99.7% | 1.0 |
| Lab C | 99.2% | 99.3% | -2.0 |
| Lab D | 99.6% | 99.5% | 0.0 |
| Lab E | 100.1% | 100.0% | 2.5 |
| Robust Mean | 99.6% | 99.6% | |
| Std. Dev. | 0.20% | 0.21% |
Table 2: Quantification of Impurity 1 (% w/w)
| Laboratory | HPLC-UV Result | LC-MS Result | HPLC-UV z-score |
| Lab A | 0.15% | 0.14% | 0.0 |
| Lab B | 0.16% | 0.15% | 0.5 |
| Lab C | 0.13% | 0.12% | -1.0 |
| Lab D | 0.15% | 0.14% | 0.0 |
| Lab E | 0.18% | 0.17% | 1.5 |
| Robust Mean | 0.15% | 0.14% | |
| Std. Dev. | 0.02% | 0.02% |
Discussion and Causality of Potential Discrepancies
In our illustrative data, most laboratories demonstrated satisfactory performance. However, Lab E's assay result by HPLC-UV yielded a z-score of 2.5, which is considered questionable. Potential root causes for such discrepancies could include:
-
Systematic Errors: Inaccurate preparation of standard solutions, incorrect instrument calibration, or integration errors in chromatography software.
-
Random Errors: Variations in sample preparation, injection volume precision, or environmental factors.
-
Method Interpretation: Ambiguities in the analytical protocol leading to different execution by various analysts.
Investigating the root cause of any unsatisfactory or questionable results is a critical outcome of an inter-laboratory comparison.[3]
Conclusion and Recommendations
An inter-laboratory comparison is an indispensable tool for the validation and standardization of analytical methods in the pharmaceutical industry.[6][9] By systematically evaluating the performance of different laboratories, we can build confidence in the reliability and reproducibility of the analytical data generated for this compound. The successful completion of such a study provides a strong foundation for establishing a robust quality control strategy and ensuring compliance with regulatory expectations.
Based on the findings of the inter-laboratory study, the analytical method protocol should be refined to address any identified sources of variability. Clearer instructions, system suitability criteria, and standardized data processing parameters can all contribute to improved method performance across different sites.
References
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- HPLC Methods for analysis of Succinic acid. (n.d.).
- Determination of Impurities in Bioproduced Succinic Acid. (2015). UND Scholarly Commons. [Link]
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A Guide to Comparative Thermal Analysis of Novel Polymers Derived from 2-(4-Aminophenyl)succinic Acid
This guide provides a comprehensive framework for the thermal characterization of novel polymers synthesized from 2-(4-Aminophenyl)succinic acid. Designed for researchers, materials scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offers a comparative analysis against established high-performance polymers, and provides detailed, self-validating methodologies for key thermal analysis techniques.
Introduction: The Quest for Advanced Polymers
The development of high-performance polymers with tailored thermal and mechanical properties is a cornerstone of modern materials science. Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in aerospace, electronics, and biomedical applications.[1][2] The monomer, this compound, presents a unique structural motif, combining a rigid aromatic ring with a flexible aliphatic succinic acid backbone. This structure offers a tantalizing prospect for creating new polymers with a unique balance of processability and high-temperature performance.
This guide will explore the critical thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—required to characterize these novel polymers. We will contextualize their potential performance by comparing them to well-known, commercially relevant polymers, providing a predictive framework for researchers exploring this new class of materials.
Section 1: Polymer Synthesis Framework
Polymers from this compound can be conceptualized primarily as polyamides. The monomer itself contains both the amine and carboxylic acid functionalities necessary for direct self-polycondensation. Alternatively, it can be reacted with other diamines or diacids to form a variety of copolymers. The synthesis of a polyamic acid, a precursor to polyimides, is also a potential route if the succinic acid group is first converted to a dianhydride, though this is a more complex synthetic challenge. The general polycondensation is outlined below.
Caption: Generalized polycondensation of this compound.
Section 2: The Pillars of Thermal Analysis
To fully comprehend a polymer's performance envelope, one must understand its response to heat. Thermal analysis is not merely about finding a "melting point"; it's about characterizing phase transitions, thermal stability, and material composition.[3][4]
Thermogravimetric Analysis (TGA): Gauging Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is the primary technique for determining the thermal stability and degradation profile of a polymer.[3][5]
-
Core Principle & Causality: By heating a polymer at a constant rate, we can identify the temperature at which chemical bonds begin to break, leading to the release of volatile fragments and a corresponding loss of mass.[5] An inert atmosphere (like nitrogen) is typically used to study the inherent thermal stability of the polymer backbone without the influence of oxidative reactions.[5][6] Running the same sample in an air or oxygen atmosphere can reveal its oxidative stability, which is often lower.[5]
-
Key Parameters Derived from TGA:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
T5% and T10%: The temperatures at which 5% and 10% weight loss has occurred, respectively. These are common industry metrics for comparing polymer stability.[7]
-
Temperature of Maximum Decomposition Rate (Tmax): The peak of the first derivative of the TGA curve (the DTG curve), indicating the point of fastest degradation.[6]
-
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C). A high char yield is often associated with good flame retardancy and the formation of a stable carbonaceous layer.[1]
-
Differential Scanning Calorimetry (DSC): Unveiling Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][9] It is used to detect and quantify thermal events like the glass transition, crystallization, and melting.[4][9]
-
Core Principle & Causality: As a polymer is heated, it undergoes physical transitions. The glass transition (Tg) is a critical event for amorphous polymers, marking the shift from a rigid, glassy state to a more flexible, rubbery state.[9] This transition is detected as a step-change in the heat capacity.[9] For semi-crystalline polymers, DSC can also detect the endothermic melting peak (Tm) and the exothermic crystallization peak (Tc) upon cooling.[8] The choice of a constant heating and cooling rate (e.g., 10 °C/min) is crucial for obtaining reproducible results that allow for comparison between different materials.[8][9]
-
Key Parameters Derived from DSC:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.[9] It defines the upper service temperature for many applications.
-
Melting Temperature (Tm): For a crystalline polymer, this is the temperature at which the ordered crystalline structures break down into a disordered liquid state. It appears as an endothermic peak.[8]
-
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.[8]
-
Enthalpy of Melting/Crystallization (ΔH): The area under the melting or crystallization peak, which is proportional to the degree of crystallinity in the sample.
-
Section 3: A Framework for Comparative Analysis
Since polymers derived from this compound are novel, we must compare their expected properties to well-characterized benchmarks. Here, we contrast the hypothetical "Poly(APS)" with a high-performance aromatic polyimide (like Kapton®) and a common aromatic polyamide.
Table 1: Comparative Thermal Properties of Aromatic Polymers
| Property | Poly(APS) (Hypothetical) | Aromatic Polyamide (e.g., Nomex®) | Aromatic Polyimide (e.g., Kapton®) | Rationale for Hypothetical Values |
| Tg (Glass Transition, °C) | ~220 - 260 | ~270 | > 360 | The aliphatic succinic acid moiety introduces flexibility, likely lowering Tg compared to fully aromatic backbones.[1] |
| T5% (5% Weight Loss, N2, °C) | ~400 - 450 | ~450 | > 500 | The C-C bonds in the succinic unit are less stable than the aromatic imide rings, leading to an earlier onset of decomposition.[7][10] |
| Char Yield (@ 800 °C, N2, %) | ~45 - 55% | ~50 - 60% | ~60 - 65% | The presence of aliphatic groups typically reduces the char yield compared to fully aromatic structures that form extensive graphitic char.[1] |
| Processing | Melt Processable | Melt Processable | Not Melt Processable | A lower Tg and Tm could potentially allow for melt processing, a significant advantage over intractable polyimides. |
Analysis of Structure-Property Relationships:
The key structural feature of Poly(APS) is the aliphatic succinic acid unit. This is expected to be the "weak link" in terms of thermal stability when compared to the exceptionally robust aromatic and imide linkages found in polymers like Kapton®.[10] Consequently, the T5% is predicted to be lower.[7] However, this same aliphatic character imparts greater chain flexibility, which should result in a lower glass transition temperature (Tg) and potentially enable melt processing, a significant manufacturing advantage.[11] The performance is anticipated to be superior to standard engineering plastics but fall short of the extreme stability of all-aromatic polyimides.[2]
Section 4: Self-Validating Experimental Protocols
The trustworthiness of thermal analysis data hinges on meticulous and repeatable experimental procedures.[12] The following protocols are designed to be self-validating systems.
Protocol: Thermogravimetric Analysis (TGA)
This workflow ensures accurate determination of thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
-
Protocol Steps:
-
Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven overnight. Any residual solvent or moisture will cause initial mass loss that is not representative of the polymer's thermal stability.[5]
-
Instrument Setup: Use a precision microbalance to weigh 5-10 mg of the sample into an inert TGA pan (platinum or alumina).[10] Place the pan in the instrument.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-100 mL/min for at least 15-30 minutes prior to the run to ensure an oxygen-free environment.[10]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a linear heating rate of 10°C/min or 20°C/min.[10] A constant heating rate is critical for comparing results across different samples.[13]
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as T5%, T10%, and the final char yield.[10]
-
Protocol: Differential Scanning Calorimetry (DSC)
This workflow is designed to identify key thermal transitions.
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
-
Protocol Steps:
-
Sample Preparation: Weigh 5-10 mg of dried polymer into a small aluminum DSC pan and hermetically seal it. An unsealed pan can be used if volatile byproducts are expected.
-
Instrument Setup: Place the sealed sample pan and an identical, empty sealed reference pan into the DSC cell.[8]
-
Thermal Program: A heat-cool-heat cycle is standard practice.
-
First Heat Scan: Heat the sample to a temperature well above its expected Tg or Tm at a rate of 10 °C/min. This step is crucial as it erases the previous thermal history of the polymer (e.g., from processing or storage).[3]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization (Tc).
-
Second Heat Scan: Heat the sample again at 10 °C/min. The data from this second scan is typically reported, as it reflects the intrinsic properties of the material under controlled conditions.[14]
-
-
Data Analysis: Plot the heat flow versus temperature. The Tg is determined from the midpoint of the inflection in the baseline of the second heating scan.[9] Tm and Tc are identified as the peak temperatures of their respective endothermic and exothermic events.[8]
-
Conclusion
Polymers derived from this compound represent a promising area for materials research. Their unique hybrid aliphatic-aromatic structure suggests they may occupy a valuable space between conventional engineering plastics and ultra-high-performance polymers, potentially offering a compelling balance of thermal stability and enhanced processability. A rigorous and comparative thermal analysis, grounded in the fundamental principles and robust protocols of TGA and DSC, is the essential first step in unlocking their potential. This guide provides the foundational framework for researchers to accurately characterize these novel materials and intelligently predict their performance in demanding applications.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Aminophenyl)succinic Acid
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-(4-Aminophenyl)succinic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles, treating the compound with the caution it deserves based on the known hazards of its structural components.
Hazard Assessment: The "Why" Behind the PPE
Understanding the potential routes of exposure and the associated hazards is the foundation of effective PPE selection. For this compound, we must consider the following risks:
-
Eye Contact: Based on the data for succinic acid, this is the most significant and immediate danger. The compound is presumed to cause serious, potentially irreversible, eye damage[1][2][3]. Any contact with the eyes, whether from solid particulates or solution splashes, must be prevented.
-
Inhalation: As a solid, this compound can form dust during handling, such as weighing or transferring the powder[4]. Inhaling this dust may cause respiratory irritation[3].
-
Skin Contact: While succinic acid itself is not classified as a skin irritant, repeated or prolonged contact should be avoided[1][5]. The addition of the aminophenyl moiety necessitates caution, as aromatic amines as a class can be associated with skin sensitization or absorption.
-
Ingestion: Accidental ingestion can lead to irritation and discomfort[4].
Core PPE Recommendations: Your First Line of Defense
A multi-layered approach to PPE is essential. The following components are mandatory when handling this compound in any form.
-
Eye and Face Protection: Standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly sealed goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and liquid splashes[6].
-
Face Shield: In addition to goggles, a full-face shield is required when handling larger quantities, preparing solutions, or when there is any significant risk of splashing[7][8]. This provides a secondary layer of protection for the eyes and guards the rest of the face.
-
-
Hand Protection:
-
Body Protection:
-
Laboratory Coat: A long-sleeved, properly fastened lab coat is the minimum requirement to protect skin and personal clothing from incidental contact[3].
-
Chemical-Resistant Apron: When handling significant quantities or performing operations with a high splash potential, wear a chemical-resistant apron over the lab coat.
-
-
Respiratory Protection:
-
Work in a Ventilated Area: All handling of solid this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor concentrations[3][4].
-
Respirator: If work cannot be conducted in a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[3][10]. An N95 mask can provide basic protection against airborne particles[8].
-
Operational Plans: PPE in Practice
The level of PPE required may be adjusted based on the specific task. However, the baseline of goggles and gloves should never be compromised.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (Fume Hood or Respirator) |
| Preparing Solutions | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Recommended (Fume Hood) |
| Conducting Reactions | Chemical Goggles | Nitrile Gloves | Lab Coat | As dictated by other reagents |
| Handling Spills | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Required (Respirator) |
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and apron (if required).
-
Respiratory Protection: Don respirator or mask (if required). Ensure a proper fit test.
-
Eye/Face Protection: Don chemical goggles, followed by a face shield (if required).
-
Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Taking Off): This process is designed to contain contaminants.
-
Gloves: Remove gloves first, as they are considered the most contaminated. Use a glove-on-glove technique to peel them off without touching the outside with bare skin.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward to contain any contamination.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water[1][4].
Caption: PPE Doffing Workflow to Minimize Contamination.
Emergency Procedures: In Case of Exposure
Immediate and correct action is vital if PPE is breached.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open[1][3][4]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist[3].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water[4]. Seek medical attention if irritation persists[4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention[3][4].
-
Ingestion: Do NOT induce vomiting[1][4]. Rinse the mouth with water. Have the individual drink a few sips of water. Seek medical attention[4].
Caption: Immediate First Aid for Exposure Incidents.
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling workflow.
-
Contaminated PPE: All single-use PPE (gloves, disposable aprons) must be disposed of as chemical waste. Do not discard in regular trash.
-
Chemical Waste: The compound and any contaminated materials must be disposed of in accordance with federal, state, and local regulations[5]. Place waste in a suitable, sealed, and clearly labeled container. Do not dispose of it down the drain or with household garbage[5][11]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these comprehensive PPE protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- PubChem. This compound.
- Panreac Quimica S.L.U. Safety data sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Chemos GmbH & Co.KG. Safety Data Sheet: Succinic acid.
- LeelineWork. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Carl Roth GmbH + Co KG. Safety Data Sheet: Succinic acid.
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. valsynthese.ch [valsynthese.ch]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. fishersci.com [fishersci.com]
- 11. sds.chemicalsafety.com [sds.chemicalsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
